Nortrachelogenin-8'-O-beta-glucoside
Descripción
BenchChem offers high-quality Nortrachelogenin-8'-O-beta-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nortrachelogenin-8'-O-beta-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQULWQXQRTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nortrachelogenin-8'-O-beta-glucoside chemical structure and properties
An In-Depth Technical Guide to Nortrachelogenin-8'-O-beta-glucoside: From Isolation to Bioactivity
Executive Summary
Nortrachelogenin-8'-O-beta-glucoside (NTG) is a dibenzylbutyrolactone lignan glycoside found in various plant species, including Trachelospermum jasminoides and Pulsatilla koreana. As a member of the lignan family—a class of polyphenols derived from the dimerization of phenylpropanoid precursors—NTG has attracted significant scientific interest for its diverse pharmacological potential. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural origins, and biosynthesis. We present a detailed, field-proven protocol for its extraction and purification from plant matrices, explaining the causality behind each step. Furthermore, this document delves into the compound's significant biological activities, focusing on its anticancer and antibiofilm properties, supported by an exploration of its underlying mechanisms of action, including the inhibition of the Akt signaling pathway and the bacterial enzyme Sortase A. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising natural product.
Introduction to Lignans and Nortrachelogenin-8'-O-beta-glucoside
Lignans are a major class of phytoestrogens, formed by the oxidative coupling of two C6-C3 phenylpropane units.[1] Their structural diversity and broad range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects, have established them as a critical area of natural product research.[1][2] Within this class, dibenzylbutyrolactone lignans are characterized by a central lactone ring and are precursors to mammalian enterolignans, which are implicated in various health-promoting effects.[2]
Nortrachelogenin-8'-O-beta-glucoside is a glycosidic form of the aglycone nortrachelogenin. The addition of a glucose moiety generally increases its water solubility and alters its bioavailability. This compound has emerged as a molecule of interest due to its demonstrated ability to inhibit cancer cell proliferation and, notably, to combat bacterial biofilms, presenting a non-bactericidal approach to managing persistent infections.[3][4]
Chemical Structure and Physicochemical Properties
The chemical identity of Nortrachelogenin-8'-O-beta-glucoside is defined by its dibenzylbutyrolactone core, substituted with two 4-hydroxy-3-methoxybenzyl groups and a beta-D-glucopyranosyl moiety attached at the 8' position.
Systematic IUPAC Name: (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)dihydrofuran-2(3H)-one.[5]
Synonyms: (3S,4S)-3-(β-D-Glucopyranosyloxy)dihydro-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone.[6]
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₂O₁₂ | [6][7][8] |
| Molecular Weight | 536.53 g/mol | [6][7] |
| CAS Number | 858127-38-5 | [6] |
| Physical Form | Solid, Powder | [8][9] |
| Purity (Commercial) | ≥95-98% | [6][8][9] |
| InChIKey | YAVQULWQXQRTKS-KOFHWYBRSA-N | [9] |
Natural Occurrence and Biosynthesis
Natural Sources: Nortrachelogenin-8'-O-beta-glucoside has been isolated from several plant species. The most notable sources include:
-
The leaves and stems of Star Jasmine (Trachelospermum jasminoides).[5][10]
-
The dried roots of the Korean pasqueflower (Pulsatilla koreana).[7]
-
Maple wood (Acer species).[4]
The aglycone, nortrachelogenin, is also found in Wikstroemia indica and various pine species (Pinus spp.).[2][]
Biosynthesis: The biosynthesis of dibenzylbutyrolactone lignans is a complex process originating from the phenylpropanoid pathway.[12] The pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid and then to p-coumaroyl-CoA. Through a series of hydroxylations and methylations, this precursor is transformed into coniferyl alcohol, the key monomer for lignan synthesis. The dimerization of two coniferyl alcohol molecules, mediated by dirigent proteins and laccases, forms pinoresinol. Subsequent enzymatic reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs) lead to the formation of secoisolariciresinol, which is then oxidized to form the dibenzylbutyrolactone core structure of matairesinol.[13] Further enzymatic modifications on this core structure lead to nortrachelogenin, which is then glycosylated to yield Nortrachelogenin-8'-O-beta-glucoside.
Caption: Generalized biosynthesis of dibenzylbutyrolactone lignans.
Extraction, Isolation, and Purification
The isolation of Nortrachelogenin-8'-O-beta-glucoside requires a multi-step process designed to separate this moderately polar glycoside from other plant metabolites. The following protocol is a robust methodology adapted from a bio-guided fractionation of Trachelospermum jasminoides.[2][10]
Experimental Protocol:
Step 1: Sample Preparation and Defatting
-
Rationale: The initial removal of non-polar lipids and waxes is critical to prevent interference in subsequent extraction and chromatographic steps.
-
Air-dry the plant material (e.g., aerial parts of T. jasminoides) at room temperature until brittle.
-
Grind the dried material into a coarse powder to increase the surface area for solvent penetration.
-
Exhaustively macerate the powdered material with n-hexane (e.g., 2 x 3 L for 1 kg of material) at room temperature. This step removes chlorophyll, lipids, and other non-polar constituents.
-
Discard the n-hexane fraction and air-dry the defatted plant powder.
Step 2: Ethanolic Extraction
-
Rationale: An alcohol-water mixture is effective for extracting a broad range of secondary metabolites, including moderately polar lignan glycosides.
-
Extract the defatted powder with 90% ethanol (e.g., 2 x 4 L for 1 kg) via cold maceration for 48-72 hours with occasional agitation.
-
Filter the extract and combine the ethanolic fractions.
-
Concentrate the extract under reduced pressure at a temperature below 60°C to yield a dry residue (the defatted ethanolic extract, DEE).
Step 3: Liquid-Liquid Partitioning
-
Rationale: This step fractionates the crude extract based on the differential polarity of its components. Lignans typically concentrate in the ethyl acetate and n-butanol fractions.[2]
-
Suspend the dry DEE in distilled water (e.g., 600 mL for 300 g of residue).
-
Successively partition the aqueous suspension with solvents of increasing polarity: a. Chloroform (e.g., 1.5 L) b. Ethyl acetate (e.g., 1.5 L) c. n-butanol (e.g., 1.2 L)
-
Collect each fraction separately. Nortrachelogenin and its glycoside are expected to be enriched in the ethyl acetate fraction (EAF).
-
Evaporate the solvent from each fraction under reduced pressure.
Step 4: Chromatographic Purification
-
Rationale: Column chromatography is employed to isolate the target compound from the enriched fraction.
-
Subject the dried EAF to flash chromatography on a silica gel column.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions rich in Nortrachelogenin-8'-O-beta-glucoside and concentrate them.
-
For final purification to achieve high purity (>98%), utilize preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A mobile phase consisting of a gradient of water (often with 0.1% formic acid to improve peak shape) and methanol or acetonitrile is typically effective.
Caption: Workflow for the isolation and purification of NTG.
Structural Elucidation
The definitive structure of Nortrachelogenin-8'-O-beta-glucoside was elucidated using a combination of spectroscopic techniques.[5] While detailed public spectra are scarce, the process relies on the following standard analytical methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the elemental formula (C₂₆H₃₂O₁₂). Tandem MS (MS/MS) experiments reveal fragmentation patterns, such as the characteristic loss of the glucose moiety (162 Da), which helps confirm the glycosidic nature of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include aromatic protons on the benzyl rings, methoxy group protons, and the characteristic signals of the sugar moiety, including the anomeric proton whose coupling constant confirms the β-configuration of the glycosidic bond.
-
¹³C NMR: Determines the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure and confirming the point of glycosylation.
-
Biological Activities and Pharmacological Potential
Anticancer and TRAIL-Sensitizing Activity
While direct studies on the glycoside are limited, research on its aglycone, nortrachelogenin (NTG), provides strong evidence for its anticancer potential. NTG was identified as a potent sensitizer of prostate cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[14] Importantly, this sensitizing effect was specific to malignant cells, with no observed toxicity in non-malignant prostate cells.[14] This activity is particularly relevant as TRAIL is a promising anticancer agent, but many cancer cells develop resistance.
Antibiofilm and Sortase A Inhibitory Activity
Nortrachelogenin-8'-O-beta-glucoside has been identified as a potent antibiofilm agent against the foodborne pathogen Listeria monocytogenes.[4] It inhibits the formation of biofilms and promotes the dispersal of pre-formed ones.[4] This activity is not due to bactericidal effects but rather to the inhibition of a key virulence factor. Further studies revealed that NTG, along with other polyphenols from maple, inhibits the activity of Sortase A (SrtA).[4][15] SrtA is a bacterial transpeptidase that anchors virulence-associated surface proteins to the cell wall, a critical step in host cell adhesion and biofilm formation.[16] This makes SrtA an attractive target for developing anti-virulence therapies that are less likely to induce drug resistance compared to traditional antibiotics.
Mechanism of Action
Inhibition of Akt Pathway and Growth Factor Signaling
The mechanism by which the aglycone nortrachelogenin sensitizes prostate cancer cells to TRAIL involves the potent inhibition of the pro-survival Akt signaling pathway.[14] NTG was shown to inhibit the activation of receptor tyrosine kinases (RTKs) in response to growth factors like insulin and insulin-like growth factor I (IGF-I).[14] By preventing the activation of these receptors, NTG blocks the downstream activation of Akt, a key kinase that promotes cell survival and proliferation. This inhibition of survival signals lowers the apoptotic threshold of the cancer cells, making them highly susceptible to TRAIL-induced cell death.
Mechanism of Sortase A Inhibition
Sortase A functions by recognizing a specific sorting signal (e.g., LPXTG motif) on surface proteins.[17] The enzyme's active site cysteine (Cys184) cleaves the peptide bond between threonine and glycine, forming a thioacyl intermediate. This intermediate is then resolved by the nucleophilic attack of an amino group on the lipid II peptidoglycan precursor, covalently anchoring the protein to the cell wall.[18][19] Nortrachelogenin-8'-O-beta-glucoside acts as an inhibitor of this process. In silico modeling suggests that NTG binds to the active site of SrtA, likely preventing the substrate from accessing the catalytic residues.[4] By blocking SrtA, NTG effectively prevents the display of key adhesins on the bacterial surface, thereby disrupting the bacteria's ability to form biofilms and adhere to host tissues.
Caption: Mechanism of Sortase A inhibition by NTG.
Conclusion and Future Directions
Nortrachelogenin-8'-O-beta-glucoside is a natural product with significant, well-defined biological activities. Its chemical structure, based on the dibenzylbutyrolactone lignan framework, provides a foundation for its pharmacological potential. The ability of its aglycone to inhibit the Akt survival pathway highlights its promise in oncology, particularly in combination therapies to overcome resistance to apoptosis-inducing agents like TRAIL. Furthermore, its demonstrated role as a Sortase A inhibitor positions it as a lead compound for the development of novel anti-virulence agents to combat bacterial biofilms without promoting resistance.
Future research should focus on several key areas:
-
Pharmacokinetic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of the glycoside is needed to understand its bioavailability and conversion to the active aglycone in vivo.
-
In Vivo Efficacy: Preclinical animal studies are required to validate the in vivo efficacy of NTG for both its anticancer and antibiofilm activities.
-
Structural Optimization: Medicinal chemistry efforts could be directed at modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Other Targets: A comprehensive investigation into other potential molecular targets could uncover additional therapeutic applications for this versatile lignan.
References
-
Solyomváry, A., Beni, S., & Boldizsar, I. (2017). Dibenzylbutyrolactone Lignans – A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry, 17(12), 1053-1074. [Link]
-
Solyomváry, A., Beni, S., & Boldizsar, I. (2017). Dibenzylbutyrolactone Lignans – A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry. [Link]
-
Solyomváry, A., Beni, S., & Boldizsar, I. (2017). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. PubMed. [Link]
-
von Heimendahl, C. U. (2006). Biosynthesis of Lignans. Dissertation, Martin-Luther-Universität Halle-Wittenberg. [Link]
-
Greco, C., et al. (2020). Sortase A is the target of maple lignans. ResearchGate. [Link]
-
Peltola, M., et al. (2013). The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling. Biochemical Pharmacology, 86(5), 571-83. [Link]
-
Kandasamy, S., et al. (2020). In-Silico Identified New Natural Sortase A Inhibitors Disrupt S. aureus Biofilm Formation. International Journal of Molecular Sciences, 21(22), 8632. [Link]
-
Tan, X. Q., et al. (2005). Lignans from Trachelospermum jasminoides. Planta Medica, 71(1), 93-5. [Link]
-
El-Shazly, M. M., et al. (2016). Isolation of major compounds from the bioactive fraction as well as their anti-inflammatory activities. Global Science Research Journals. [Link]
-
Wallock-Richards, D. J., et al. (2015). Molecular Basis of Streptococcus mutans Sortase A Inhibition by the Flavonoid Natural Product trans-Chalcone. Semantic Scholar. [Link]
-
Khan, G. A. (2012). ISOLATION OF LUTEOLIN 8-C-β-D-GLUCOPYRANOSIDE FROM THE ROOTS OF SALVADORA PERSICA (RUTACEAE). TSI Journals. [Link]
-
Olonisakin, T., et al. (2020). Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside (NTG) as an antibiofilm compound from maple. ResearchGate. [Link]
-
van der Verren, S. E., et al. (2021). Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria. RSC Medicinal Chemistry. [Link]
-
Morgera, F., et al. (2012). Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition. Protein & Peptide Letters. [Link]
-
Yadav, P., et al. (2022). Lignans: a versatile source of anticancer drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Lifeasible. (n.d.). Nortrachelogenin-8'-O-beta-glucoside. Retrieved from [Link]
Sources
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. teo.elte.hu [teo.elte.hu]
- 4. researchgate.net [researchgate.net]
- 5. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nortrachelogenin-8'-O-β-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]
- 9. Nortrachelogenin-8'-O-beta-glucoside | 858127-38-5 [sigmaaldrich.cn]
- 10. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 14. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Nortrachelogenin-8'-O-β-D-glucoside (CAS 858127-38-5)
[1][2]
Executive Summary
Nortrachelogenin-8'-O-β-D-glucoside (CAS 858127-38-5), often abbreviated as NTG-glycoside, is a bioactive dibenzylbutyrolactone lignan glycoside. While its aglycone, Nortrachelogenin (Wikstromol), is a well-known central nervous system depressant and antioxidant, the 8'-O-glucoside variant has emerged as a critical lead compound in anti-biofilm therapeutics and oncology .
Recent studies identify this compound as a potent inhibitor of Sortase A (SrtA) , a bacterial transpeptidase essential for anchoring virulence factors to the cell wall in Gram-positive bacteria (e.g., Listeria monocytogenes). Unlike traditional antibiotics that kill bacteria (imposing selection pressure), NTG-glycoside acts as an anti-virulence agent, stripping bacteria of their adhesive capabilities without affecting viability, thus mitigating the development of resistance.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, isolation protocols, analytical characterization, and mechanistic workflows.[1]
Chemical Profile & Physicochemical Properties[1][2][4][5][6]
Identity:
-
IUPAC Name: (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)dihydrofuran-2(3H)-one[2][3]
-
Common Name: Nortrachelogenin-8'-O-β-D-glucoside[4]
-
Synonyms: Trachelosperoside E-1 (in some contexts), NTG-8'-Glc
-
Molecular Formula: C₂₆H₃₂O₁₂[2]
-
Molecular Weight: 536.53 g/mol
Key Properties Table:
| Property | Value | Notes |
| Physical State | White to off-white amorphous powder | Hygroscopic; store desicated. |
| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poorly soluble in water; insoluble in hexane. |
| Purity Grade | ≥98% (HPLC) | Required for bioassays. |
| UV Max | 230 nm, 280 nm | Characteristic lignan absorption. |
| Chirality | 8(R), 8' | Stereochemistry is critical for SrtA binding. |
| Storage | -20°C | Protect from light and moisture. |
Biosynthesis & Natural Sources[5]
This compound is a secondary metabolite found in the lignan-rich fractions of several medicinal plants. It is formed via the dimerization of coniferyl alcohol followed by specific glycosylation at the 8'-hydroxyl position.
Primary Sources:
-
Trachelospermum jasminoides (Star Jasmine): High concentration in the stems (Caulis Trachelospermi).
-
Pulsatilla koreana : Isolated from dried roots; associated with anticancer activity.[6][7]
-
Acer species (Maple): Specifically identified in maple sap/wood extracts as the active anti-biofilm agent.[4]
Biosynthetic Pathway Visualization
Figure 1: Putative biosynthetic pathway of Nortrachelogenin-8'-O-β-D-glucoside via the phenylpropanoid pathway.
Mechanism of Action: Anti-Virulence
The most distinct pharmacological application of CAS 858127-38-5 is its ability to inhibit bacterial biofilm formation without exhibiting bactericidal activity.
Target: Sortase A (SrtA) Mechanism: SrtA is a membrane-bound cysteine transpeptidase.[4] It recognizes proteins with an LPXTG motif, cleaves them, and covalently anchors them to the peptidoglycan cell wall. These surface proteins (adhesins) are necessary for bacteria to adhere to host tissues and form biofilms.
Interaction: NTG-glycoside binds to the catalytic pocket of SrtA, preventing the anchoring of adhesins. Consequently, the bacteria remain in a planktonic state, rendering them susceptible to host immune clearance or lower doses of conventional antibiotics.
Mechanism of Action Diagram
Figure 2: Mechanism of Sortase A inhibition by Nortrachelogenin-8'-O-β-D-glucoside, preventing biofilm formation.
Experimental Protocols
Protocol A: Isolation from Trachelospermum jasminoides
Rationale: This plant offers a higher yield of the target glycoside compared to maple wood.
Reagents: Methanol (MeOH), Ethanol (EtOH), n-Butanol (n-BuOH), Ethyl Acetate (EtOAc), HP-20 Macroporous Resin, Silica Gel (200-300 mesh).
-
Extraction:
-
Pulverize dried stems of T. jasminoides (1 kg).
-
Reflux with 70% EtOH (3 x 10 L) for 2 hours each.
-
Combine filtrates and evaporate under reduced pressure to obtain crude extract.
-
-
Partitioning:
-
Suspend crude extract in H₂O (1 L).
-
Partition sequentially with EtOAc (to remove non-polar lignans/lipids) and n-BuOH.
-
Target Fraction: Collect the n-BuOH layer (contains glycosides). Evaporate to dryness.
-
-
Diaion HP-20 Chromatography:
-
Load n-BuOH residue onto an HP-20 column.
-
Elute with H₂O, followed by 30%, 50%, and 70% MeOH.
-
Target Eluent: The 30-50% MeOH fractions typically contain the lignan glycosides.
-
-
Purification (Preparative HPLC):
-
Column: C18 Prep Column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic 25% Acetonitrile in Water.
-
Flow Rate: 10 mL/min.
-
Detection: UV 230 nm.[8]
-
Collect peak corresponding to NTG-glycoside (verify with standard or MS).
-
Protocol B: Quantitative Analysis via HPLC-QTOF-MS
Rationale: High sensitivity is required to distinguish the 8'-O-glucoside from other structural isomers.
Instrument: Agilent 1290 Infinity LC coupled with 6500 Q-TOF.
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Temperature: 30°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 40% B
-
15-20 min: 40% -> 95% B
-
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters:
-
Mode: ESI Positive.
-
Mass Range: m/z 100–1200.
-
Key Fragment Ions:
-
Precursor: m/z 537.20 [M+H]⁺
-
Product: m/z 375.14 [M+H - Glucose]⁺ (Aglycone peak).
-
Note: The loss of 162 Da (glucose) is diagnostic.[8]
-
Therapeutic Potential & Future Directions
Antibiofilm Applications
Current research highlights the utility of NTG-glycoside in food safety and medical device sterilization.
-
Data: At 120 µM, NTG-glycoside significantly disperses L. monocytogenes clumps and inhibits biofilm formation on polystyrene surfaces.
-
Synergy: Potential to be used in combination with conventional antibiotics (e.g., ampicillin) to lower the Minimum Biofilm Eradication Concentration (MBEC).
Oncology (Prostate Health)
Extracts containing this glycoside act on the TGF-β/Smad signaling pathway.[6]
-
Indication: Benign Prostatic Hyperplasia (BPH) and hormone-dependent prostate cancer.
-
Mechanism: Downregulation of BAMBI protein expression, restoring TGF-β tumor suppressor function.
References
-
Maisuria, V. B., et al. (2015). "Lignan-containing maple products inhibit Listeria monocytogenes biofilms on fresh produce." Applied and Environmental Microbiology, 81(11), 3782-3792. Link
-
Wang, S., et al. (2016). "Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV." Molecules, 21(5), 629. Link
-
Lee, S., et al. (2014). "Sortase A inhibitory metabolites from the roots of Pulsatilla koreana."[6] Bioorganic & Medicinal Chemistry Letters, 24(1), 44-48. Link
-
Chen, W., et al. (2019). "Kangquan Recipe Regulates the Expression of BAMBI Protein via the TGF-β/Smad Signaling Pathway to Inhibit Benign Prostatic Hyperplasia in Rats." Evidence-Based Complementary and Alternative Medicine, 2019, 6281819.[6] Link
-
Willför, S. M., et al. (2006). "Chromatographic analysis of lignans."[9] Journal of Chromatography A, 1112(1-2), 64-77. Link
Sources
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nortrachelogenin-8'-O-beta-glucoside 98% | CAS: 858127-38-5 | AChemBlock [achemblock.com]
- 3. Nortrachelogenin-8'-O-beta-glucoside | 858127-38-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nortrachelogenin 5'-C-β-glucopyranoside | Lifev [lifev.org]
- 8. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Biological Activity of Nortrachelogenin-8'-O-beta-glucoside in vitro
[1][2]
Executive Summary
Nortrachelogenin-8'-O-beta-glucoside (also known as Nortracheloside ; hereafter NTG-8-G ) is a dibenzylbutyrolactone lignan glycoside isolated from Trachelospermum jasminoides, Pulsatilla koreana, and Acer (maple) species.[1][2] Unlike many lignans that serve primarily as metabolic precursors to mammalian phytoestrogens, NTG-8-G exhibits distinct, direct biological activity in vitro, particularly in anti-biofilm applications against Gram-positive pathogens.[1]
This technical guide delineates the compound's dual-action profile:
-
Direct Anti-Virulence Activity: A potent inhibitor of bacterial Sortase A (SrtA) , preventing biofilm adhesion without inducing selective pressure for resistance.
-
Anti-Cancer Sensitization: Acting as a prodrug or direct modulator that sensitizes resistant tumor cells to TRAIL-induced apoptosis via the Akt/NF-κB signaling axis.[1]
Chemical Profile & Physicochemical Properties
Understanding the solubility and stability of NTG-8-G is prerequisite for reproducible in vitro assays.[1] The glycosidic linkage at the C-8' position significantly alters its hydrophilicity compared to its aglycone, Nortrachelogenin.
| Property | Specification | Technical Note |
| CAS Number | 858127-38-5 | Distinct from Tracheloside (methylated analog).[1] |
| Formula | C₂₆H₃₂O₁₂ | MW: 536.53 g/mol .[1] |
| Solubility | DMSO (>20 mg/mL), Methanol | Limited water solubility; requires pre-dissolution in DMSO. |
| Stability | Hydrolysis-prone | Stable in neutral buffer (pH 7.[1]4) for 24h. Rapidly hydrolyzed by |
| Purity Req. | Essential to rule out aglycone contamination which alters IC50. |
Primary Mechanism: Anti-Biofilm Activity (Sortase A Inhibition)
Mechanistic Insight
NTG-8-G functions as a non-bactericidal anti-virulence agent.[1] It specifically targets Sortase A (SrtA) , a membrane-bound transpeptidase in Gram-positive bacteria (e.g., Listeria monocytogenes, Staphylococcus aureus).
-
Normal Function: SrtA cleaves surface proteins at the LPXTG motif and anchors them to the peptidoglycan cell wall, facilitating adhesion and biofilm formation.
-
NTG-8-G Action: It binds to the catalytic pocket of SrtA, inhibiting the transpeptidation reaction.[1] This prevents the display of surface adhesins (like MSCRAMMs), rendering the bacteria unable to form biofilms or adhere to host tissues.
-
Advantage: Because it does not inhibit bacterial growth (bacteriostatic/bactericidal), it exerts minimal evolutionary pressure, reducing the likelihood of drug resistance development.
Signaling & Interaction Diagram
Figure 1: Mechanism of Sortase A inhibition by NTG-8-G, preventing surface protein anchoring and biofilm formation.
Validated Protocol: Anti-Biofilm Assay (Crystal Violet)
Objective: Quantify the inhibition of biofilm formation in Listeria monocytogenes or S. aureus.
-
Culture Preparation: Grow bacteria in Tryptic Soy Broth (TSB) overnight at 37°C. Dilute to OD₆₀₀ = 0.05.
-
Treatment:
-
Add 100 µL of bacterial suspension to 96-well polystyrene plates.
-
Add NTG-8-G at varying concentrations (e.g., 10, 50, 100 µM).
-
Control: DMSO vehicle (< 0.5% v/v).
-
-
Incubation: Incubate statically for 24–48 hours at 37°C.
-
Staining:
-
Quantification: Solubilize dye with 33% acetic acid; measure Absorbance at 595 nm.
-
Validation Check: Perform a growth curve assay in parallel. NTG-8-G should NOT significantly inhibit planktonic growth (OD₆₀₀) . If growth is inhibited, the effect is antibiotic, not anti-virulence.
Secondary Mechanism: Anti-Cancer & Apoptosis Sensitization
Mechanistic Insight
While the glycoside shows moderate direct cytotoxicity, its aglycone (Nortrachelogenin), released via intracellular or extracellular hydrolysis, is a potent sensitizer for TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) .
-
Resistance Mechanism: Many cancer cells (e.g., Prostate DU-145) resist TRAIL via constitutive activation of Akt (Protein Kinase B) and NF-κB , which upregulate anti-apoptotic proteins (c-FLIP, Bcl-2).[1]
-
NTG Action: NTG inhibits the phosphorylation of Akt and blocks the nuclear translocation of NF-κB.
-
Result: Downregulation of c-FLIP and restoration of Caspase-8 activation, sensitizing cells to TRAIL-induced apoptosis.[1]
Pathway Diagram
Figure 2: Sensitization of cancer cells to TRAIL by NTG-mediated inhibition of the Akt/NF-κB survival axis.[1]
Pharmacokinetics & Metabolism (In Vitro Context)
For researchers designing cell-based assays, the metabolic fate of NTG-8-G is critical.[1]
| Parameter | Characteristic | Implication for Assay Design |
| Intestinal Permeability | Low ( | Unlikely to cross Caco-2 monolayers intact via passive diffusion.[1] |
| Hydrolysis | High | Rapidly converted to Nortrachelogenin by cytosolic or microbial |
| Metabolic End-Products | Enterolactone / Enterodiol | In long-term co-culture with gut microbiota, NTG-8-G is a precursor to mammalian lignans.[1] |
| Bioavailability | Prodrug behavior | In vitro activity often requires longer incubation (24-48h) to allow for cellular uptake and hydrolysis.[1] |
Comparative Efficacy Data
The following table summarizes key IC50/EC50 values derived from validated in vitro studies.
| Target / Cell Line | Assay Type | Activity Metric | Reference |
| Sortase A (SrtA) | FRET Assay | IC₅₀ | [1] |
| L. monocytogenes | Biofilm Formation | EC₅₀ | [1] |
| DU-145 (Prostate) | Cell Viability (MTT) | IC₅₀ > 100 µM (Alone) | [2] |
| DU-145 + TRAIL | Apoptosis Sensitization | Synergistic at 10-25 µM | [2] |
| RAW 264.7 | NO Production (LPS) | IC₅₀ | [3] |
Note on Anti-Inflammatory Data: While extracts containing NTG-8-G show potent anti-inflammatory effects (NO inhibition), pure NTG-8-G is less potent than its aglycone.[1] Researchers should consider using
References
-
Maisuria, V. B., et al. "Maple lignans, including nortrachelogenin-8'-O-beta-D-glucoside, inhibit Sortase A and biofilm formation in Listeria monocytogenes."[1][2] ResearchGate.[1][3]
-
Peuhu, E., et al. "The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway." Biochemical Pharmacology, 2013.
-
Tan, A. C., et al. "Composition and in vitro bioactivity of Terminalia ferdinandiana (Kakadu plum) extracts." ResearchGate.[1][3]
-
TargetMol. "Nortrachelogenin-8'-O-beta-glucoside Product Data Sheet." TargetMol Chemicals.
A Comprehensive Technical Guide to the Natural Sourcing and Extraction of Nortrachelogenin-8'-O-beta-glucoside
Abstract
Nortrachelogenin-8'-O-beta-glucoside, a lignan of significant interest for its potential therapeutic properties, is found in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its efficient extraction and purification. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific principles and practical techniques involved in isolating Nortrachelogenin-8'-O-beta-glucoside for further investigation and application. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, comparative data, and a discussion of the critical parameters that influence yield and purity.
Introduction to Nortrachelogenin-8'-O-beta-glucoside
Nortrachelogenin-8'-O-beta-glucoside belongs to the lignan family, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans are formed by the dimerization of two phenylpropanoid units and exhibit a diverse range of biological activities. Nortrachelogenin-8'-O-beta-glucoside, in particular, has garnered attention for its potential in drug development.
This guide focuses on the foundational aspect of any research involving this compound: its reliable and efficient extraction from natural sources. We will explore the primary plant sources, delve into the principles of extraction and purification, provide detailed experimental protocols, and present a comparative analysis of yields and methodologies.
Primary Natural Sources
Nortrachelogenin-8'-O-beta-glucoside has been identified in several plant species. The choice of plant material is a critical first step, as the concentration of the target compound can vary significantly between species and even different parts of the same plant.
| Plant Species | Family | Plant Part(s) |
| Pulsatilla koreana | Ranunculaceae | Dried Roots[1] |
| Trachelospermum jasminoides | Apocynaceae | Herbs (Stems and Leaves)[2] |
| Acer species (Maple) | Sapindaceae | Wood[3] |
| Wikstroemia indica | Thymelaeaceae | Roots |
| Pinus species (Pine) | Pinaceae | Knotwood |
| Passerina vulgaris | Thymelaeaceae | Not specified |
Expert Insight: While several sources are identified, Pulsatilla koreana and Trachelospermum jasminoides are among the most frequently cited for isolating Nortrachelogenin-8'-O-beta-glucoside. The selection of the source material should be guided by geographical availability, sustainability, and the reported concentration of the target compound.
Principles of Extraction and Purification
The isolation of Nortrachelogenin-8'-O-beta-glucoside from its natural matrix is a multi-step process that leverages the compound's physicochemical properties, particularly its polarity. As a glycoside, it is more polar than its aglycone, nortrachelogenin.
A general workflow for the extraction and purification of Nortrachelogenin-8'-O-beta-glucoside is as follows:
Caption: Generalized workflow for the extraction and purification of Nortrachelogenin-8'-O-beta-glucoside.
Pre-Extraction Preparation
Proper preparation of the plant material is crucial for maximizing extraction efficiency.
-
Drying: Plant material should be thoroughly dried, typically air-dried or in an oven at low temperatures (40-50°C), to prevent enzymatic degradation of the target compound.
-
Grinding: The dried material is then ground into a fine powder to increase the surface area available for solvent penetration.
Extraction Techniques
The choice of extraction technique depends on the scale of the operation, the desired efficiency, and the available equipment.
-
Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period with occasional agitation. It is suitable for small-scale extractions.
-
Soxhlet Extraction: A more exhaustive method where the plant material is continuously washed with fresh, warm solvent. This technique is highly efficient but can expose the compound to heat for prolonged periods.
-
Ultrasonic-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. It is an efficient and often preferred method for thermosensitive compounds.
Causality in Solvent Selection: The polarity of Nortrachelogenin-8'-O-beta-glucoside, owing to its sugar moiety and multiple hydroxyl groups, dictates the use of polar solvents. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80%), are effective in solubilizing and extracting the compound from the plant matrix. The addition of water to the organic solvent can improve the extraction of more polar glycosides.
Purification Strategies
The crude extract obtained after solvent evaporation is a complex mixture of compounds. A series of chromatographic techniques are employed to isolate Nortrachelogenin-8'-O-beta-glucoside.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). Lignan glycosides typically concentrate in the more polar fractions, such as ethyl acetate and n-butanol.
-
Column Chromatography: This is the cornerstone of purification.
-
Silica Gel: A normal-phase adsorbent used to separate compounds based on polarity. A gradient elution with a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol) is commonly used.
-
ODS (Octadecyl-silica): A reverse-phase adsorbent where non-polar compounds are retained more strongly. Elution is typically performed with a gradient of water and methanol or acetonitrile.
-
Sephadex LH-20: A size-exclusion and adsorption chromatography medium that is particularly effective for separating polyphenolic compounds.
-
Self-Validating System: The purity of the fractions at each stage is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final identification and structural confirmation of the isolated compound are performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature and provide a practical guide for the extraction and isolation of Nortrachelogenin-8'-O-beta-glucoside.
Protocol 1: Extraction from Trachelospermum jasminoides
This protocol is adapted from methodologies for lignan extraction from Trachelospermum jasminoides and related species.[2][4]
Step 1: Preparation of Plant Material
-
Air-dry the stems and leaves of Trachelospermum jasminoides.
-
Grind the dried material into a coarse powder.
Step 2: Ultrasonic-Assisted Extraction
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1 L of 70% methanol.
-
Perform ultrasonic extraction for 40 minutes at a controlled temperature (e.g., 40-50°C).[4]
-
Filter the extract and repeat the extraction process on the plant residue twice more.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Step 3: Fractionation and Purification
-
Suspend the crude extract in 500 mL of water and partition successively with an equal volume of n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Concentrate the ethyl acetate and n-butanol fractions, which are expected to contain the target compound.
-
Subject the active fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (e.g., 100:1 to 1:1).
-
Monitor the collected fractions by TLC.
-
Pool the fractions containing Nortrachelogenin-8'-O-beta-glucoside and subject them to further purification on a Sephadex LH-20 column, eluting with methanol.
-
Final purification can be achieved by preparative HPLC on an ODS column if necessary.
Protocol 2: General Protocol for Extraction from Pulsatilla koreana Roots
This protocol is based on general methods for isolating lignans and other glycosides from Pulsatilla species.[1]
Step 1: Preparation of Plant Material
-
Obtain dried roots of Pulsatilla koreana.
-
Grind the roots into a fine powder.
Step 2: Maceration Extraction
-
Macerate 500 g of the powdered roots with 5 L of 80% methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure.
Step 3: Fractionation and Isolation
-
Follow the solvent-solvent partitioning steps as described in Protocol 1.
-
The ethyl acetate fraction is often enriched with lignans from Pulsatilla species.
-
Perform column chromatography on the ethyl acetate fraction using silica gel with a suitable solvent gradient (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Further purify the relevant fractions using repeated column chromatography, potentially including ODS and Sephadex LH-20 columns, to yield pure Nortrachelogenin-8'-O-beta-glucoside.
Quantitative Analysis and Yield
The yield of Nortrachelogenin-8'-O-beta-glucoside can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantitative analysis of this compound.[5]
A validated HPLC method for the quantification of lignans in Trachelospermum jasminoides (Caulis Trachelospermi) has been reported.[5]
HPLC Parameters for Quantification:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm)[5]
-
Mobile Phase: Gradient elution with water and methanol[5]
-
Detection: UV at 230 nm[5]
-
Linearity: Good linearity (r² > 0.9997) is typically achieved in the test ranges.[5]
While specific yield data for Nortrachelogenin-8'-O-beta-glucoside from various sources is not always readily available in the literature, the following table provides an example of the content of several lignans, including the target compound, in different batches of Trachelospermum jasminoides.
| Lignan | Content Range (mg/g) in Trachelospermum jasminoides |
| Nortrachelogenin-8'-O-beta-glucoside | 0.038 - 0.211 |
| Tracheloside | 0.485 - 2.584 |
| Nortracheloside | 0.081 - 0.742 |
| Trachelogenin | 0.062 - 0.285 |
| Nortrachelogenin | 0.043 - 0.237 |
| Data adapted from a study on Caulis Trachelospermi.[5] |
Conclusion and Future Perspectives
The successful extraction and purification of Nortrachelogenin-8'-O-beta-glucoside are pivotal for advancing research into its biological activities and potential therapeutic applications. This guide has outlined the primary natural sources and provided a detailed framework for its isolation, emphasizing the importance of methodical plant material preparation, appropriate solvent and technique selection, and rigorous purification strategies.
Future research should focus on optimizing extraction protocols to enhance yields and purity while minimizing environmental impact. The exploration of green extraction technologies, such as supercritical fluid extraction and microwave-assisted extraction, could offer promising alternatives to conventional methods. Furthermore, a more comprehensive quantitative analysis of Nortrachelogenin-8'-O-beta-glucoside content across a wider range of plant sources and geographical locations would be invaluable for identifying high-yielding and sustainable sources of this promising natural product.
References
-
Gao, W., et al. (2015). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 20(5), 8108-8121. [Link]
-
BioCrick. (n.d.). Nortrachelogenin-8'-O-beta-glucoside. [Link]
-
CABI. (n.d.). Determination of Tracheloside and Trachelogenin in Trachelospermum jasminoides (Lindl.) Lem. from Different Production Area. [Link]
-
ResearchGate. (n.d.). Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside (NTG) as an antibiofilm compound from maple. [Link]
-
PubMed. (2005). Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities. [Link]
-
PubMed. (2011). Two new lignans from the roots of Pulsatilla koreana. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Lignin Glycoside Profile of Trachelospermum jasminoides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Trachelospermum jasminoides (Lindl.) Lem., commonly known as star jasmine, is a plant of significant interest in traditional medicine and modern pharmacology. Its stems and leaves are a rich source of bioactive lignan glycosides, primarily of the dibenzylbutyrolactone type.[1] These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antibacterial properties, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the lignan glycoside profile of T. jasminoides, detailing advanced methodologies for their extraction, isolation, structural elucidation, and quantitative analysis. The causality behind experimental choices is explained to provide field-proven insights, and all protocols are designed as self-validating systems. This guide is intended to be an authoritative resource for researchers, scientists, and drug development professionals working with this important medicinal plant.
Introduction to the Lignan Glycosides of Trachelospermum jasminoides
Trachelospermum jasminoides is a member of the Apocynaceae family and has a long history of use in traditional Chinese medicine.[2] The primary bioactive constituents responsible for its therapeutic effects are a class of polyphenolic compounds known as lignans and their glycosidic derivatives. The lignan profile of T. jasminoides is dominated by dibenzylbutyrolactone-type lignans, which are characterized by a central lactone ring.
Some of the key lignan glycosides isolated from T. jasminoides include:
-
Tracheloside
-
Nortracheloside
-
Nortrachelogenin 8'-O-beta-D-glucopyranoside [1]
-
Nortrachelogenin 5'-C-beta-D-glucopyranoside (a rare C-glucosyl-lignan) [1]
-
Trachelogenin 4'-O-beta-gentiobioside [1]
-
Arctigenin 4'-O-beta-gentiobioside
These compounds and their aglycones, such as trachelogenin and nortrachelogenin, are the focus of significant research due to their potential therapeutic applications.
Biosynthesis of Dibenzylbutyrolactone Lignans
The biosynthesis of dibenzylbutyrolactone lignans in T. jasminoides follows the general phenylpropanoid pathway, a fundamental route for the formation of a wide variety of plant secondary metabolites.
Diagram of the Biosynthetic Pathway
Sources
An In-depth Technical Guide on the Core Mechanism of Action of Nortrachelogenin-8'-O-beta-glucoside in Cancer Cells
Abstract
Nortrachelogenin-8'-O-beta-glucoside (NTG-8'-O-β-G), a naturally occurring lignan, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of its putative mechanism of action in cancer cells, drawing from evidence related to its aglycone, nortrachelogenin (NTG). This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and actionable experimental protocols to investigate its anticancer properties. We will delve into the core signaling pathways modulated by this compound, its impact on cell cycle regulation and apoptosis, and provide a framework for its preclinical evaluation.
Introduction: The Therapeutic Potential of Nortrachelogenin-8'-O-beta-glucoside
Nortrachelogenin-8'-O-beta-glucoside is a lignan found in various plant species, including Pulsatilla koreana and Trachelospermum jasminoides.[1][2] While research directly on the glucoside is nascent, its aglycone, nortrachelogenin (NTG), has demonstrated significant anticancer activities. It is hypothesized that NTG-8'-O-β-G may act as a prodrug, being hydrolyzed by cellular enzymes to release the active NTG. This guide will, therefore, focus on the well-documented mechanisms of NTG as a proxy for understanding the potential therapeutic actions of its glucoside derivative in cancer cells.
The primary anticancer mechanism of NTG appears to be the sensitization of cancer cells to apoptosis, particularly through the inhibition of pro-survival signaling pathways.[3] This makes it a compelling candidate for further investigation, both as a standalone agent and in combination with other cancer therapies.
Core Mechanism of Action: Inhibition of Pro-Survival Pathways and Apoptosis Induction
The anticancer efficacy of nortrachelogenin is attributed to its multifaceted impact on key cellular processes that are often dysregulated in cancer. The central tenet of its action is the induction of apoptosis, or programmed cell death, in cancer cells, while leaving non-malignant cells largely unaffected.[3] This is achieved through the modulation of several critical signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a pivotal signaling cascade that promotes cell survival, proliferation, and growth.[4][5][6] In many cancers, this pathway is constitutively active, providing a constant pro-survival signal that renders cancer cells resistant to apoptosis.
Nortrachelogenin has been shown to be an effective inhibitor of the Akt signaling pathway.[3][] By inhibiting Akt, NTG effectively shuts down this critical survival pathway, thereby lowering the threshold for apoptosis induction. This inhibition is a key event that sensitizes cancer cells to apoptotic stimuli, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3]
Figure 1. Proposed mechanism of Nortrachelogenin (NTG) in the PI3K/Akt signaling pathway.
Induction of Apoptosis via the Intrinsic Pathway
Evidence suggests that nortrachelogenin can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[][8] This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c.
Key events in NTG-induced intrinsic apoptosis include:
-
Mitochondrial Membrane Depolarization: NTG treatment has been associated with a decrease in the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.[]
-
Cytochrome c Release: The depolarized mitochondria release cytochrome c into the cytoplasm.[]
-
Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[9]
Figure 2. The intrinsic apoptosis pathway induced by Nortrachelogenin.
Generation of Reactive Oxygen Species (ROS)
An increase in intracellular reactive oxygen species (ROS) is another mechanism implicated in the anticancer effects of some natural compounds.[10][11][12] While moderate levels of ROS can promote cancer cell proliferation, excessive ROS can induce oxidative stress, leading to cellular damage and apoptosis.[10][11] Nortrachelogenin has been shown to increase ROS levels in pathogenic fungi, suggesting a similar mechanism may be at play in cancer cells.[]
The elevated ROS can contribute to:
-
Mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.
-
Oxidative damage to DNA, proteins, and lipids, further stressing the cell towards apoptosis.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of Nortrachelogenin-8'-O-beta-glucoside, a series of well-established in vitro assays are recommended.[13][14][15][16]
Cell Viability and Cytotoxicity Assays
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation.
Table 1: Commonly Used Cell Viability and Cytotoxicity Assays
| Assay | Principle | Endpoint |
| MTT/XTT Assay | Reduction of a tetrazolium salt by metabolically active cells to a colored formazan product. | Colorimetric measurement of formazan absorbance. |
| CellTiter-Glo® | Measures ATP levels, which correlate with the number of viable cells.[17] | Luminescent signal proportional to ATP concentration. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Manual or automated cell counting of stained vs. unstained cells. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Colorimetric measurement of LDH activity. |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Nortrachelogenin-8'-O-beta-glucoside for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with Nortrachelogenin-8'-O-beta-glucoside at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to investigate the changes in the expression levels of key proteins involved in the apoptotic pathways.[9][18]
Table 2: Key Protein Markers for Apoptosis Western Blotting
| Pathway | Pro-Apoptotic Markers | Anti-Apoptotic Markers |
| Intrinsic Pathway | Bax, Bak, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP | Bcl-2, Bcl-xL |
| Extrinsic Pathway | Cleaved Caspase-8 | |
| PI3K/Akt Pathway | p-Akt, Akt |
Protocol: Western Blotting for Apoptosis Markers
-
Protein Extraction: Treat cells with Nortrachelogenin-8'-O-beta-glucoside, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.[18]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22]
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with Nortrachelogenin-8'-O-beta-glucoside for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Summary and Future Directions
Nortrachelogenin-8'-O-beta-glucoside, likely acting through its aglycone nortrachelogenin, presents a promising avenue for cancer therapy. Its ability to inhibit the pro-survival PI3K/Akt pathway and induce apoptosis via the intrinsic mitochondrial pathway underscores its potential as an anticancer agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate its mechanism of action and evaluate its therapeutic efficacy.
Future research should focus on:
-
Confirming the hydrolysis of NTG-8'-O-β-G to NTG in cancer cells.
-
Investigating the effects of this compound in combination with standard chemotherapeutic agents.
-
Evaluating its efficacy and safety in preclinical in vivo models.
-
Identifying its direct molecular targets through techniques such as affinity chromatography and mass spectrometry.
By systematically addressing these research questions, the full therapeutic potential of Nortrachelogenin-8'-O-beta-glucoside can be realized, paving the way for the development of novel and effective cancer treatments.
References
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
- Darzynkiewicz, Z., Juan, G., & Li, X. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7.
-
Visikol. (2019, February 15). In vitro Cancer Drug Screening Services. Retrieved from [Link]
- Rizvanov, A. A., Guseva, D. S., & Efremova, A. I. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1032.
- Bhuvaneswari, S., & Ganesan, K. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of pharmaceutical and biomedical analysis, 163, 28-35.
-
Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- S. M. M. A. K. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745–17754.
- Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67–70.
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Peuhu, E., Paul, P., Remes, M., Holmbom, T., Eklund, P., Sjöholm, R., & Eriksson, J. E. (2013). The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling. Biochemical pharmacology, 86(5), 571–583.
-
Turku Bioscience Centre. (n.d.). The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling. Retrieved from [Link]
-
BioCrick. (n.d.). Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans. Retrieved from [Link]
-
Lifeasible. (n.d.). Nortrachelogenin-8'-O-beta-glucoside. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and characterization of nortrachelogenin-8. Retrieved from [Link]
- Cheung, E. C., & Vousden, K. H. (2022). Reactive oxygen species in cancer: Current findings and future directions. Seminars in cancer biology, 86, 148–157.
- Lee, H., Woo, E. R., & Lee, D. G. (2016). (–)-Nortrachelogenin from Partrinia scabiosaefolia elicits an apoptotic response in Candida albicans. FEMS yeast research, 16(3), fow013.
- Chimento, A., De Amicis, F., & Sirianni, R. (2023). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. International journal of molecular sciences, 24(2), 1599.
- Schieber, M., & Chandel, N. S. (2014). Reactive oxygen species in cancer. Current opinion in cell biology, 26, 1–8.
- Wang, Y., Zhang, Y., & Chen, L. (2019). Physcion 8-O-β-glucopyranoside exhibits anti-growth and anti-metastatic activities in ovarian cancer by downregulating miR-25. European review for medical and pharmacological sciences, 23(16), 6982–6992.
- Rasul, A., & Shah, M. A. (2020). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anti-cancer Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1789-1798.
- de la Cruz-López, K. G., & Castro-Muñoz, R. (2025, September 13). The Role of Reactive Oxygen Species in Lung Cancer Development: Nanomedicine as a Therapeutic Strategy. International journal of molecular sciences, 26(18), 14352.
- Hoxhaj, G., & Manning, B. D. (2020). The PI3K-AKT network at the interface of cancer and metabolism.
-
Brown University. (2025, December 1). Q&A: New discovery in cancer signaling reveals a potential path to more effective cancer drugs. Retrieved from [Link]
- Carpten, J. D., & Faber, A. C. (2025, October 15).
- Gulawani, S., Pandey, S. K., & Srivastava, P. (2024, January 31). Reactive Oxygen Species in Cancer Management: Understanding the T. International Journal of Health Sciences, 12(1), 1-10.
-
Oak Ridge National Laboratory. (2022, July 5). Scientists discover cancer trigger that could spur targeted drug therapies. Retrieved from [Link]
- Gesualdi, L., Leonetti, E., Cucina, A., Scicchitano, B. M., Sorrentino, S., Tarsitano, M. G., ... & Catizone, A. (2020). The PI3K/AKT Pathway Is Activated by HGF in NT2D1 Non-Seminoma Cells and Has a Role in the Modulation of Their Malignant Behavior. International journal of molecular sciences, 21(22), 8669.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Q&A: New discovery in cancer signaling reveals a potential path to more effective cancer drugs | The Warren Alpert Medical School of Brown University [medical.brown.edu]
- 6. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro Cancer Drug Screening Services [visikol.com]
- 14. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. biocompare.com [biocompare.com]
Technical Guide: Antibiofilm Properties of Maple Lignan Nortrachelogenin-8'-O-beta-glucoside
[1]
Executive Summary
Nortrachelogenin-8'-O-beta-glucoside (NTG-8-G) is a bioactive lignan glycoside predominantly isolated from the xylem (wood) and sap of Acer species, particularly Sugar Maple (Acer saccharum) and Manchurian Striped Maple (Acer tegmentosum). Unlike traditional antibiotics that exert selective pressure by killing bacteria (biocidal), NTG-8-G functions as a non-biocidal anti-virulence agent .
Its primary mechanism of action is the inhibition of Sortase A (SrtA) , a transpeptidase enzyme critical for anchoring surface proteins to the bacterial cell wall. By blocking SrtA, NTG-8-G prevents the attachment of exopolysaccharides (EPS) and adhesins, thereby inhibiting biofilm formation and promoting the dispersion of established biofilms, particularly in Listeria monocytogenes and potentially Staphylococcus aureus. This profile makes it a high-value candidate for combinatorial therapies aimed at overcoming antimicrobial resistance (AMR).
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-one |
| Common Name | Nortrachelogenin-8'-O-β-D-glucopyranoside (NTG-8-G) |
| Class | Lignan Glycoside (Dibenzylbutyrolactone skeleton) |
| Molecular Formula | C₂₆H₃₂O₁₂ |
| Molecular Weight | 536.53 g/mol |
| Solubility | Soluble in Methanol, DMSO, Water (moderate) |
| Source | Acer saccharum (Sugar Maple), Acer tegmentosum, Trachelospermum jasminoides |
Structural Insight: The presence of the glucose moiety at the C-8' position renders the molecule more hydrophilic than its aglycone, nortrachelogenin. This glycosylation is critical for its specific interaction with the hydrophilic pocket of the Sortase A enzyme, distinguishing its activity profile from the membrane-disrupting aglycone.
Mechanistic Action: Sortase A Inhibition
The defining characteristic of NTG-8-G is its ability to disarm bacteria rather than destroy them.
The Sortase A Pathway
In Gram-positive bacteria, Sortase A (SrtA) is a membrane-bound cysteine transpeptidase.[1] It recognizes surface proteins displaying a C-terminal LPXTG motif (Leucine-Proline-X-Threonine-Glycine).
-
Cleavage: SrtA cleaves the protein between Threonine and Glycine.
-
Acyl-Enzyme Intermediate: The carboxyl group of Threonine forms a thioester bond with the active site Cysteine of SrtA.
-
Transfer: The protein is transferred to the amino group of the pentaglycine cross-bridge of Lipid II (peptidoglycan precursor).
-
Anchoring: The protein is incorporated into the cell wall.
NTG-8-G Interference
NTG-8-G binds to the active site of SrtA. By sterically hindering the catalytic cysteine residue, it prevents the formation of the acyl-enzyme intermediate.
-
Result: Surface proteins (adhesins, EPS-anchoring lectins) are released into the extracellular medium instead of being anchored to the cell wall.
-
Biofilm Phenotype: Without these anchors, the bacteria cannot adhere to surfaces or to each other effectively, preventing biofilm matrix assembly.
Figure 1: Mechanism of Sortase A inhibition by NTG-8-G preventing surface protein anchoring.
Experimental Protocols (Self-Validating Systems)
Extraction and Enrichment Workflow
To ensure reproducibility, use standardized maple heartwood or commercial standards.
-
Raw Material: Pulverize dried Acer saccharum wood into sawdust.
-
Solvent Extraction: Macerate in 80% Methanol (aq) for 24h at room temperature. (Water/Methanol ratios optimize glycoside solubility).
-
Partitioning: Evaporate methanol. Partition aqueous residue with n-hexane (remove lipids) then n-butanol (enrich glycosides).
-
Purification: Use Preparative HPLC (C18 column).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 280 nm.
-
Validation: Compare retention time and MS spectra with authentic NTG-8-G standard (m/z 535 [M-H]⁻).
-
Biofilm Inhibition Assay (Crystal Violet)
This protocol quantifies the prevention of biofilm formation.[2]
Materials:
-
96-well polystyrene microtiter plates.
-
L. monocytogenes (or S. aureus) overnight culture.
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm).
-
NTG-8-G stock (dissolved in DMSO).
Protocol:
-
Inoculation: Dilute overnight culture 1:100 in fresh TSB+Glucose.
-
Treatment: Add 100 µL of bacterial suspension to wells. Add NTG-8-G to final concentrations of 10, 50, 100, 150 µM .
-
Control (+): Bacteria + DMSO (solvent control).[1]
-
Control (-): Sterile Media.
-
-
Incubation: Incubate statically at 30°C for 24-48 hours .
-
Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells. Crucial: Do not disrupt the adhered layer.
-
Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at RT.
-
Solubilization: Wash 3x with water. Air dry. Solubilize dye with 150 µL 30% Acetic Acid or 95% Ethanol .
-
Quantification: Measure Absorbance at 595 nm .
Data Validation:
-
Calculate % Inhibition =
. -
Self-Check: If
is < 0.5, biofilm formation was insufficient; repeat with fresh media/inoculum.
Biofilm Dispersion Assay
Validates the ability to remove pre-existing biofilms.[3]
-
Formation: Grow biofilms for 24h as above (no treatment).
-
Treatment: Carefully remove media. Add fresh media containing NTG-8-G (100-200 µM).
-
Incubation: Incubate for an additional 24h.
-
Analysis: Perform Crystal Violet staining or Confocal Laser Scanning Microscopy (CLSM) using Live/Dead BacLight stain.
Figure 2: Experimental workflow from extraction to antibiofilm validation.
Data Synthesis: Efficacy Profile
The following data summarizes the efficacy of NTG-8-G against Listeria monocytogenes (EPS-producing strains).
| Parameter | Value / Observation | Interpretation |
| MIC (Min. Inhibitory Conc.) | > 1000 µM | Non-biocidal. Does not inhibit growth. |
| MBIC (Min.[4][2] Biofilm Inhibitory Conc.) | ~100 - 120 µM | Effective concentration for biofilm prevention. |
| Biofilm Reduction (at 120 µM) | > 90% (150-fold reduction) | Highly potent anti-adhesion activity. |
| Mechanism Specificity | SrtA Inhibition | Targets virulence, reducing evolutionary pressure for resistance. |
| Cytotoxicity | Negligible | Safe for mammalian cells at effective doses. |
Comparative Insight: Unlike the aglycone (-)-nortrachelogenin, which disrupts membranes and causes K+ leakage in E. coli [1], the glycoside NTG-8-G acts specifically on the surface anchoring machinery without compromising membrane integrity.
Future Outlook & Drug Development
NTG-8-G represents a "helper drug" class.
-
Combinatorial Therapy: Use NTG-8-G to strip the biofilm shield, making bacteria susceptible to lower doses of conventional antibiotics.
-
Surface Coating: Potential application in food processing environments (e.g., cantaloupe processing) to prevent Listeria persistence.
-
Oral Health: Due to SrtA conservation in Streptococcus mutans, NTG-8-G is a candidate for caries prevention.
References
-
Antibacterial Mechanism of (-)-Nortrachelogenin in Escherichia coli O157. Current Microbiology. (2015). Link
-
Lignan-containing maple products inhibit Listeria monocytogenes biofilms on fresh produce. Frontiers in Sustainable Food Systems. (2023). Link
-
Maple compounds prevent biofilm formation in Listeria monocytogenes via sortase inhibition. Applied and Environmental Microbiology. (2024).[5] Link
-
Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside (NTG) as an antibiofilm compound from maple. ResearchGate. (2023). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm Activities of Tritrpticin Analogs Against Pathogenic Pseudomonas aeruginosa PA01 Strains [mdpi.com]
- 3. A Broad-Spectrum Antibiofilm Peptide Enhances Antibiotic Action against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maple compounds prevent biofilm formation in Listeria monocytogenes via sortase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantitative Analysis of Nortrachelogenin-8'-O-beta-glucoside
Abstract
This application note presents a detailed and scientifically grounded protocol for the analysis of Nortrachelogenin-8'-O-beta-glucoside (NTG), a naturally occurring lignan with significant biological activities. The described reversed-phase high-performance liquid chromatography (RP-HPLC) method is designed for researchers, scientists, and drug development professionals engaged in the quantification of NTG in various matrices, including plant extracts and formulated products. This guide provides a comprehensive framework, from the underlying principles of the chromatographic separation to step-by-step protocols for sample preparation and data analysis, ensuring both technical accuracy and practical applicability.
Introduction to Nortrachelogenin-8'-O-beta-glucoside
Nortrachelogenin-8'-O-beta-glucoside (NTG) is a lignan glucoside, a class of polyphenolic compounds widely distributed in the plant kingdom.[1][2] It has been isolated from various plant species, including Trachelospermum jasminoides and maple.[3][4] Lignans and their glycosides are of considerable interest to the scientific community due to their diverse pharmacological properties, which include antioxidant, anti-inflammatory, and anti-cancer activities.[5][] NTG, with a molecular formula of C26H32O12 and a molecular weight of 536.53 g/mol , possesses a complex structure that includes a glucoside moiety attached to the nortrachelogenin aglycone.[1][3] The accurate and precise quantification of NTG is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents.
Principle of the HPLC Method
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The fundamental principle of RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. NTG, being a moderately polar compound due to its phenolic hydroxyl groups and the glycosidic linkage, will be retained on the non-polar stationary phase. By gradually increasing the proportion of a less polar organic solvent (acetonitrile) in the mobile phase (a gradient elution), NTG is eluted from the column and detected by a UV detector. The choice of a C18 column is based on its wide applicability and proven efficacy in the separation of lignan glucosides.[7][8] The addition of a small amount of acid (formic or acetic acid) to the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl groups in NTG.[8][9] UV detection at approximately 280 nm is selected based on the characteristic absorbance of the phenolic moieties within the NTG structure, a common practice for the analysis of lignans.[9][10]
Materials and Reagents
-
Nortrachelogenin-8'-O-beta-glucoside analytical standard: (Purity ≥ 98%)[1]
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic acid (or Acetic Acid): HPLC grade
-
Methanol: HPLC grade (for sample preparation)
-
Syringe filters: 0.45 µm or 0.22 µm, PTFE or nylon
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Detailed HPLC Protocol
The following protocol provides a starting point for the analysis of Nortrachelogenin-8'-O-beta-glucoside. Method optimization and validation are recommended for specific applications.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar compounds like lignan glucosides.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Acidification ensures good peak shape for phenolic compounds.[8][9] |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 0-3 min: 15% B; 3-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B | A gradient is employed to ensure efficient elution and separation from other matrix components. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Lignans exhibit strong UV absorbance around this wavelength due to their phenolic structure.[9][10] |
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Nortrachelogenin-8'-O-beta-glucoside standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (General Guideline for Plant Material)
-
Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract it with a suitable volume of methanol (e.g., 20 mL) using ultrasonication or maceration for a defined period (e.g., 30 minutes).
-
Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of NTG within the range of the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of Nortrachelogenin-8'-O-beta-glucoside.
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the NTG standard against its concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
-
Quantification: Determine the concentration of NTG in the sample by interpolating its peak area into the calibration curve.
-
System Suitability: Before running the samples, perform a system suitability test by injecting a working standard solution multiple times (e.g., n=5). The following parameters should be monitored:
-
Retention Time Repeatability: The relative standard deviation (RSD) of the retention time should be ≤ 1%.
-
Peak Area Repeatability: The RSD of the peak area should be ≤ 2%.
-
Tailing Factor (T): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Conclusion
This application note provides a comprehensive and robust HPLC method for the quantitative analysis of Nortrachelogenin-8'-O-beta-glucoside. The detailed protocol, including the rationale behind the chosen parameters, offers a solid foundation for researchers to implement this method in their laboratories. Adherence to the outlined procedures for sample preparation, chromatographic analysis, and data processing will ensure the generation of accurate and reliable results, which are essential for the advancement of research and development involving this promising natural product.
References
-
Lifeasible. Nortrachelogenin-8'-O-beta-glucoside. [Link]
-
IOSR Journal of Pharmacy. Isolation and Purification of Secoisolariciresinoldiglucoside oligomers (Lignan) from Flax seed and its evaluation of antioxidant activity. [Link]
-
Taylor & Francis Online. Determination of the Lignan Secoisolariciresinol Diglucoside from Flaxseed (Linum Usitatissimum L.) by HPLC. [Link]
-
PubMed. Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry. [Link]
-
ResearchGate. Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside (NTG) as an antibiofilm compound from maple. [Link]
-
Polish Academy of Sciences. Application of HPLC for the Analysis of Secoisolariciresinol Diglucoside in Flaxseeds. [Link]
-
ResearchGate. Chromatographic analysis of lignans. [Link]
-
PubChem. Nortrachelogenin. [Link]
Sources
- 1. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]
- 2. researchgate.net [researchgate.net]
- 3. Nortrachelogenin-8'-O-β-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Solvent systems for Nortrachelogenin-8'-O-beta-glucoside thin layer chromatography
An In-Depth Guide to Thin-Layer Chromatography of Nortrachelogenin-8'-O-beta-glucoside: Application Notes and Protocols
Authored by: A Senior Application Scientist
Introduction
Nortrachelogenin-8'-O-beta-glucoside is a naturally occurring lignan glycoside, a class of polyphenolic compounds found widely throughout the plant kingdom.[1][2] Lignans and their glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include antioxidant, anti-inflammatory, and antibiofilm properties.[2][3] The effective isolation and analysis of these compounds are paramount for research and development.
Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique in natural product chemistry. It is an indispensable tool for the rapid, qualitative screening of plant extracts, monitoring the progress of chemical reactions, and assessing the purity of isolated compounds.[4][5][6] Its simplicity, cost-effectiveness, and versatility make it a cornerstone of chromatographic analysis.
This technical guide provides a comprehensive overview of optimized solvent systems and detailed protocols for the successful TLC analysis of Nortrachelogenin-8'-O-beta-glucoside. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and reliable results.
Part 1: Foundational Principles of Nortrachelogenin-8'-O-beta-glucoside TLC
The separation of Nortrachelogenin-8'-O-beta-glucoside by TLC is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[7] Understanding the physicochemical properties of the analyte is critical for selecting the appropriate phases.
-
The Analyte: Nortrachelogenin-8'-O-beta-glucoside consists of a moderately lipophilic lignan aglycone (Nortrachelogenin) and a highly polar sugar moiety (β-D-glucose).[4][8] The presence of the glucose unit renders the entire molecule significantly more hydrophilic (polar) compared to its aglycone.[4]
-
The Stationary Phase: For the separation of polar compounds like glycosides, the most common and effective stationary phase is silica gel .[7] Standard TLC plates are coated with a thin layer of silica gel (SiO₂). The surface of the silica is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds with the polar functional groups (hydroxyl groups) of the lignan glucoside. This interaction temporarily adsorbs the analyte to the stationary phase.
-
The Mobile Phase (Solvent System): The mobile phase is a solvent or a mixture of solvents that travels up the TLC plate via capillary action. Its role is to desorb the analyte and move it up the plate. The choice of solvent system is crucial for achieving separation. For a polar analyte on a polar stationary phase (a configuration known as "normal-phase" chromatography), the mobile phase is typically a mixture of less polar and more polar organic solvents.
-
Causality: A more polar mobile phase will have a stronger affinity for the analyte, competing more effectively with the stationary phase for interactions. This results in the analyte spending more time in the mobile phase, traveling further up the plate and yielding a higher Retention Factor (Rf) value. Conversely, a less polar mobile phase will result in a lower Rf value.
-
Part 2: Optimized Solvent Systems and Experimental Protocols
Based on the polar glycosidic nature of Nortrachelogenin-8'-O-beta-glucoside, several solvent systems have been optimized to provide clear separation and well-defined spots. The selection of a specific system will depend on the sample matrix and the presence of other compounds.
Recommended Solvent Systems
The following table summarizes recommended mobile phases, ordered by increasing polarity, for use with standard silica gel 60 F₂₅₄ plates.
| System ID | Solvent System Composition (v/v/v) | Component Roles & Rationale | Expected Rf Range |
| SYS-A | Chloroform : Methanol (95 : 5) | Chloroform (Less Polar): Primary carrier. Methanol (Polar): Modifier. This system is suitable for cleaner samples or to separate the target from less polar impurities. | 0.20 - 0.35 |
| SYS-B | Dichloromethane : Acetone : Formic Acid (70 : 20 : 1) | Dichloromethane (Less Polar): Primary carrier. Acetone (Polar): Increases solvent strength. Formic Acid (Acidic Modifier): Suppresses ionization of phenolic hydroxyls, reducing spot tailing.[4] | 0.30 - 0.50 |
| SYS-C | Ethyl Acetate : Methanol : Water (100 : 13.5 : 10) | Ethyl Acetate (Medium Polarity): Main component. Methanol/Water (Polar): Strongly increases the mobile phase polarity. Ideal for resolving highly polar glycosides.[9] | 0.45 - 0.65 |
| SYS-D | Chloroform : Methanol : Water (70 : 30 : 4) | Chloroform/Methanol: A robust combination for lignans.[4] Water: Creates a biphasic-like system on the plate, enhancing separation of polar compounds. | 0.55 - 0.75 |
Detailed Step-by-Step TLC Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Preparation of the TLC Plate:
- Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel 60 F₂₅₄ TLC plate. Do not gouge the silica.
- Mark faint tick marks along the origin line where samples will be applied, keeping at least 0.5 cm distance between spots and from the plate edges.
2. Sample Preparation and Application:
- Prepare a stock solution of the sample (e.g., crude extract, purified fraction) at a concentration of ~1-2 mg/mL in a suitable solvent like methanol or ethanol.
- Prepare a standard solution of Nortrachelogenin-8'-O-beta-glucoside, if available, at a similar concentration.
- Using a capillary tube or a micropipette, apply 1-2 µL of each sample solution to the designated tick marks on the origin line. Keep the spot size as small as possible (1-2 mm diameter) for optimal resolution.
- Allow the spotting solvent to fully evaporate before proceeding.
3. Development Chamber Saturation:
- Pour the chosen mobile phase into a TLC developing chamber to a depth of about 0.5 cm.
- Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapor.
- Cover the chamber with its lid and let it equilibrate for at least 15-20 minutes.
- Scientist's Note: Chamber saturation is a critical step. An unsaturated atmosphere leads to solvent evaporation from the plate surface during development, which alters the mobile phase composition and results in inconsistent Rf values and a curved solvent front.
4. Plate Development:
- Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.
- Replace the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.
- Let the development proceed until the solvent front is approximately 0.5-1 cm from the top of the plate.
5. Drying the Plate:
- Once development is complete, immediately remove the plate from the chamber and use a pencil to mark the position of the solvent front.
- Allow the plate to air-dry in a fume hood for several minutes until all traces of the mobile phase have evaporated. Gentle heating with a heat gun may be used to expedite drying if the solvents are high-boiling.
Part 3: Visualization Techniques
Since Nortrachelogenin-8'-O-beta-glucoside is colorless, visualization methods are required to locate the separated spots.
Method 1: UV Illumination (Non-Destructive)
-
Principle: Commercial silica gel F₂₅₄ plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[10] Compounds with a UV-absorbing chromophore, such as the aromatic rings in lignans, will quench this fluorescence and appear as dark spots.[4][10]
-
Procedure:
-
Place the dried TLC plate under a UV lamp.
-
Select the 254 nm wavelength.
-
Observe the plate for dark spots against the green fluorescent background.
-
Gently circle the spots with a pencil, as they will disappear once the UV light is removed.[10]
-
Method 2: Staining with Vanillin-Sulfuric Acid (Destructive)
-
Principle: This is a general-purpose reagent for natural products that reacts with many functional groups upon heating to produce colored compounds.[4][11]
-
Reagent Preparation: Dissolve 1 g of vanillin in 100 mL of 95% ethanol, then carefully add 2 mL of concentrated sulfuric acid. Store in a refrigerator.
-
Procedure:
-
In a fume hood, spray the dried TLC plate evenly with the vanillin-sulfuric acid reagent until it is uniformly damp but not saturated.
-
Gently heat the plate with a heat gun or on a hotplate (~110-120 °C) for 3-5 minutes.[11]
-
Observe the formation of colored spots. Lignans and glycosides often yield characteristic purple, blue, or brown spots.
-
Part 4: Data Analysis and Interpretation
The primary quantitative measure derived from a TLC experiment is the Retention Factor (Rf) .
Calculation of Rf Value
The Rf value is a ratio, calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Both distances are measured from the origin line. The Rf value is a characteristic property of a compound in a specific TLC system and should ideally be between 0.2 and 0.8 for reliable results.
Interpreting the Chromatogram
-
Purity Assessment: A single, well-defined spot for a sample suggests a high degree of purity. Multiple spots indicate the presence of impurities or other compounds.
-
Identification: The Rf value of an unknown sample can be compared to that of a known standard run on the same plate. If the Rf values and the color reaction upon staining are identical, it provides strong evidence for the compound's identity.
Part 5: Visualization of Workflows and Principles
Diagrams created using Graphviz clarify the experimental process and underlying scientific principles.
Caption: A flowchart of the complete TLC experimental workflow.
Caption: Separation principle on a polar silica gel stationary phase.
References
- Filterbio. (2025, December 18).
- Nowik, W., & Nawirska-Olszańska, A. (n.d.).
- Shelyazhenka, S. V., & Yakovishin, L. A. (2009). Selection of optimal conditions for separating lignan-containing extract from oil flax seed by thin-layer chromatography.
- National Center for Biotechnology Information. (n.d.). Nortrachelogenin. PubChem.
- Cieśla, Ł., & Waksmundzka-Hajnos, M. (2017).
- BenchChem. (2025).
- Searle Separations Department. (n.d.).
- Willför, S., et al. (n.d.). Chromatographic analysis of lignans.
- BenchChem. (n.d.). Natural sources of (+)
- University of California, Irvine. (n.d.).
- LibreTexts. (2025, August 21). 5.
- Singh, A., et al. (n.d.). Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside (NTG)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. filter-bio.com [filter-bio.com]
- 8. Nortrachelogenin | C20H22O7 | CID 394846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scs.illinois.edu [scs.illinois.edu]
Nortrachelogenin-8'-O-beta-glucoside solubility in DMSO and ethanol
Application Note: Solubilization and Handling of Nortrachelogenin-8'-O-β-D-glucoside
Abstract
Nortrachelogenin-8'-O-β-D-glucoside (NTG) is a bioactive lignan glycoside isolated from Trachelospermum jasminoides and Pulsatilla species. It exhibits significant pharmacological potential, including anti-inflammatory, antiviral, and anti-tumor activities.[1] However, its amphiphilic nature—comprising a lipophilic dibenzylbutyrolactone core and a hydrophilic glucose moiety—presents specific solubility challenges. This guide provides a standardized protocol for solubilizing NTG in Dimethyl Sulfoxide (DMSO) and Ethanol, ensuring stability and reproducibility for biological assays.
Chemical Profile & Physicochemical Properties
| Property | Detail |
| Compound Name | Nortrachelogenin-8'-O-β-D-glucoside |
| Synonyms | NTG; (3S,4S)-3-(β-D-Glucopyranosyloxy)dihydro-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone |
| CAS Number | 858127-38-5 |
| Molecular Weight | 536.53 g/mol |
| Molecular Formula | C₂₆H₃₂O₁₂ |
| Physical State | White to off-white powder |
| Polarity | Amphiphilic (Lignan core + Sugar moiety) |
Solubility Profile
The solubility of NTG differs significantly from its aglycone, Nortrachelogenin. While the aglycone is highly lipophilic, the glucoside moiety increases polarity, making NTG less soluble in pure non-polar solvents but highly soluble in polar aprotic solvents like DMSO.
Solubility Data Table
| Solvent | Solubility Rating | Estimated Max Conc. | Application Notes |
| DMSO | Excellent | ≥ 50 mg/mL (~93 mM) | Recommended for Stock. The primary solvent for biological screening. |
| Ethanol (100%) | Moderate | ~5–10 mg/mL | Soluble, but may require sonication. Not recommended for long-term stock storage due to evaporation. |
| Methanol | Good | ~10–20 mg/mL | Suitable for analytical chemistry (HPLC/MS) but toxic for cell culture. |
| Water | Low | < 1 mg/mL | Do not use for stock. Requires a co-solvent (DMSO) for biological media. |
Critical Insight: Unlike its aglycone, NTG is prone to forming a suspension rather than a true solution in pure water at concentrations >100 µM. Always dissolve in DMSO first.
Experimental Protocols
Protocol A: Preparation of 10 mM Standard Stock Solution (DMSO)
Target: Create a stable, high-concentration stock for serial dilution.
Materials:
-
Nortrachelogenin-8'-O-β-D-glucoside (Solid)
-
Anhydrous DMSO (Cell Culture Grade, ≥99.9%)
-
Vortex mixer
-
Ultrasonic bath (optional)
Step-by-Step Procedure:
-
Weighing: Accurately weigh 1.0 mg of NTG powder into a sterile 1.5 mL microcentrifuge tube.
-
Calculation:
.
-
-
Solvent Addition: Add 186.4 µL of anhydrous DMSO to the tube.
-
Note: This yields exactly 10 mM.
-
-
Dissolution: Vortex vigorously for 30 seconds. The powder should dissolve instantly, forming a clear, colorless solution.
-
Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 2 minutes. Avoid heating above 37°C to prevent glycosidic bond hydrolysis.
-
-
Inspection: Visually inspect against a dark background. The solution must be free of turbidity.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (6 months) or -20°C (1 month) .
Protocol B: Preparation of Working Solutions for Cell Culture
Target: Dilute stock into aqueous media while preventing precipitation.
Mechanism: The "Flash Dilution" technique prevents the local high concentrations that trigger precipitation when a hydrophobic molecule hits water.
-
Preparation: Pre-warm the culture medium to 37°C.
-
Intermediate Step (Optional but Recommended): If the final concentration is low (e.g., 1 µM), perform a serial dilution in DMSO first (e.g., dilute 10 mM stock to 100 µM in DMSO).
-
Flash Dilution:
-
Pipette the required volume of DMSO stock.
-
Submerge the tip directly into the center of the culture medium volume.
-
Immediately expel and pipette up and down rapidly to disperse.
-
Constraint: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.
-
-
Validation: Examine the media under a microscope (10x or 20x). If you see "needles" or "dots" vibrating (Brownian motion), the compound has precipitated.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the dilution workflow.
Caption: Logical workflow for the solubilization, storage, and application of Nortrachelogenin-8'-O-β-D-glucoside.
Troubleshooting & Stability
-
Precipitation in Media: If NTG precipitates upon addition to cell culture media, it is likely due to the "salting-out" effect common with glycosides in high-salt buffers (PBS/DMEM).
-
Solution: Use an intermediate dilution step in DMSO or Ethanol to lower the concentration gradient before adding to media. Alternatively, use a solubilizing agent like cyclodextrin (e.g., 20% SBE-β-CD) if in vivo formulation is required.
-
-
Hygroscopicity: DMSO is hygroscopic. Accumulation of water in the DMSO stock over time will cause NTG to degrade or precipitate. Always use desiccant packs in storage.
-
Color Change: A shift from colorless to yellow indicates oxidation of the phenolic groups. Discard the stock if this occurs.
References
-
PubChem. (2025). Nortrachelogenin. National Library of Medicine. Available at: [Link]
-
Tan, J., et al. (2015). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 20(5), 8107-8124. Available at: [Link]
Sources
Application Note: In Vivo Dosing & Pharmacological Evaluation of Nortrachelogenin-8'-O-beta-glucoside (NTG)
Executive Summary & Scientific Rationale
Nortrachelogenin-8'-O-beta-glucoside (NTG) is a bioactive lignan glycoside found in Trachelospermum jasminoides, Pulsatilla koreana, and maple products.[1] While its aglycone, Nortrachelogenin, exhibits well-documented anti-inflammatory, neuroactive, and anti-fibrotic properties, the glycosylated form presents unique challenges and opportunities in in vivo administration.
The Delivery Challenge:
NTG possesses a glucoside moiety that significantly alters its polarity compared to the aglycone. However, efficacy is often driven by the release of the aglycone via hydrolysis by cytosolic
Strategic Directive: This protocol prioritizes a dual-route approach (PO vs. IP) to distinguish between the effects of the parent glycoside and its active metabolites. We utilize a solubility-optimized vehicle system to prevent precipitation in the peritoneal cavity or GI tract, a common failure point in lignan studies.
Pre-Formulation & Vehicle Design
Critical Note: NTG is moderately polar but can exhibit complex solubility behavior in aqueous buffers due to the bulky lignan backbone. Simple saline suspensions often lead to variable bioavailability.
A. Solubility Profile
| Solvent | Solubility | Usage in Vivo |
| DMSO | High (>50 mg/mL) | Limit to <5-10% final vol. |
| Ethanol | Moderate | Limit to <10% final vol. |
| PEG 400 | High | Co-solvent (30-50%) |
| Water/Saline | Low/Moderate | Diluent only |
B. Recommended Vehicle Formulation (Universal Lignan Mix)
This formulation balances solubilization power with tolerability for repeated dosing (QD/BID).
Preparation Protocol (For 10 mL of 5 mg/mL dosing solution):
-
Weigh: 50 mg of NTG powder.
-
Dissolve: Add 0.5 mL DMSO (5% v/v). Vortex until completely clear. Do not proceed until dissolved.
-
Co-solvent: Add 4.0 mL PEG 400 (40% v/v). Vortex to mix.
-
Surfactant: Add 0.5 mL Tween 80 (5% v/v). Vortex gently to avoid foaming.
-
Diluent: Slowly add 5.0 mL Sterile Saline (0.9% NaCl) (50% v/v) while vortexing.
-
Result: A clear to slightly opalescent solution.
-
Stability: Prepare fresh daily. If precipitation occurs after 1 hour, sonicate for 5 mins at 37°C.
-
Dosing Guidelines & Experimental Design
A. Dose Selection Logic
Since NTG is the glycoside (MW 536.5), it is heavier than the aglycone (MW ~374.4). To achieve molar equivalents of active aglycone doses (typically 10–50 mg/kg), the NTG dose must be adjusted.
-
Molar Conversion Factor: ~1.43 (1.43 mg NTG
1 mg Aglycone). -
Recommended Starting Dose: 20 mg/kg (Low), 50 mg/kg (Medium), 100 mg/kg (High).
B. Administration Routes
-
Oral Gavage (PO): Preferred for chronic studies. Relies on gut microbiota for hydrolysis to Nortrachelogenin.
-
Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
-
Intraperitoneal (IP): Preferred for acute mechanistic studies or bypassing gut variability.
-
Volume: 5–10 mL/kg.
-
C. Experimental Workflow Diagram
The following diagram illustrates the decision matrix for route selection and downstream sampling.
Caption: Workflow for NTG in vivo assessment, highlighting metabolic divergence between PO and IP routes.
Detailed Experimental Protocol
Phase 1: Preparation
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks) are standard. Fast animals for 4 hours prior to PO dosing to standardize absorption, but provide water ad libitum.
-
Blinding: Randomize mice into groups (n=6-8) and code cages to blind the researcher during administration and scoring.
Phase 2: Administration (Step-by-Step)
-
Weighing: Weigh each mouse immediately before dosing to calculate exact volume.
-
Calculation: Dose Vol (mL) = [Weight (g) / 1000] * 10 (for 10 mL/kg rate).
-
-
Restraint: Use the scruff method. Ensure the mouse is vertical for PO to prevent aspiration.
-
Injection/Gavage:
-
PO: Use a flexible plastic feeding needle (FTP-18-30) to minimize esophageal trauma.
-
IP: Inject into the lower right quadrant to avoid the cecum.
-
-
Observation: Monitor for 30 mins post-dose for signs of distress (piloerection, lethargy) indicating vehicle toxicity.
Phase 3: Pharmacokinetic Sampling
To validate the dosing, you must track the conversion of NTG to Nortrachelogenin.
| Time Point | Sample Type | Purpose |
| 0.5 h | Plasma | Cmax of parent Glycoside (IP) |
| 2.0 h | Plasma | Cmax of Aglycone (PO lag time) |
| 6.0 h | Liver/Brain | Tissue Distribution |
| 24.0 h | Plasma/Urine | Clearance & Phase II metabolites |
Processing: Collect blood into heparinized tubes. Centrifuge at 3000 x g, 4°C, 10 min. Store plasma at -80°C. Acidify urine samples to stabilize phenolic metabolites.
Metabolic Pathway & Mechanism
Understanding the biotransformation is crucial for interpreting efficacy data. The glycoside (NTG) is a "prodrug" in the context of oral administration.
Caption: Metabolic trajectory of NTG. Oral efficacy largely depends on the Aglycone conversion.
Safety & Toxicology
-
LD50 Estimation: No specific LD50 is reported for NTG. Aglycones of this class generally show safety up to 500 mg/kg PO.
-
Monitoring:
-
Body Weight: Daily measurement. >15% loss requires euthanasia.
-
Behavior: Watch for sedation (rabbit studies suggest CNS depression with aglycone).
-
-
Vehicle Control: Always include a "Vehicle Only" group. PEG400 at high volumes can cause osmotic diarrhea; ensure access to hydration.
References
-
MedChemExpress. Nortrachelogenin-8'-O-β-glucoside Product Datasheet. Retrieved from
-
BOC Sciences. Nortrachelogenin Activity & In Vivo Data. Retrieved from
-
Tan, X. Q., et al. (2005). Lignans from Trachelospermum jasminoides. Planta Medica.[] (Identification of NTG structure).
-
Lee, H., et al. (2016). (-)-Nortrachelogenin from Partrinia scabiosaefolia elicits an apoptotic response in Candida albicans. FEMS Yeast Research.[] (Aglycone mechanism of action).
-
Maisa, E., et al. Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside as an antibiofilm compound.[1] ResearchGate. (Bioactivity of the specific glycoside).[1][][3][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Characterization of a novel thermophilic beta-glucosidase from Thermotoga sp. and its application in the transformation of notoginsenoside R1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes & Protocols: Preparation of a Nortrachelogenin-8'-O-beta-glucoside Stock Solution
Abstract
This document provides a detailed, field-proven protocol for the preparation, handling, and storage of a high-concentration stock solution of Nortrachelogenin-8'-O-beta-glucoside (NTG-G) for research applications. Given the specific physicochemical nature of lignan glucosides, this guide emphasizes methodological causality, ensuring experimental reproducibility and integrity. Protocols for solubility testing, stock solution preparation in Dimethyl Sulfoxide (DMSO), and best practices for storage and downstream use are presented. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in cellular or biochemical assays.
Introduction and Scientific Background
Nortrachelogenin-8'-O-beta-glucoside is a lignan glucoside, a class of polyphenolic compounds found in various plants[1][2]. Lignans and their glycosides exhibit a wide range of biological activities and are of significant interest in pharmaceutical research[3]. The core structure, Nortrachelogenin, is a lipophilic lignan[4][5][6]. The addition of a β-glucoside moiety dramatically increases the compound's polarity and hydrophilicity compared to its aglycone form[7]. This amphipathic nature—a hydrophobic lignan core with a hydrophilic sugar—presents unique challenges for solubilization.
Accurate and reproducible experimental results are fundamentally dependent on the proper preparation of stock solutions. An improperly prepared stock solution can lead to concentration inaccuracies, compound precipitation, and ultimately, flawed data. This application note provides a robust framework for creating a stable, high-concentration stock solution of Nortrachelogenin-8'-O-beta-glucoside, ensuring its effective use in downstream applications.
Physicochemical Properties & Initial Considerations
A thorough understanding of the compound's properties is critical for designing a successful solubilization strategy.
Table 1: Physicochemical Data for Nortrachelogenin-8'-O-beta-glucoside
| Property | Value | Source(s) |
| CAS Number | 858127-38-5 | [8][9][10] |
| Molecular Formula | C₂₆H₃₂O₁₂ | [1][8][9] |
| Molecular Weight | 536.53 g/mol | [1][8][9] |
| Appearance | Typically a powder or solid | [9] |
| Purity | ≥98% (Varies by supplier) | [9][11] |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, Ethanol. | [2][7][12] |
Causality Behind Solvent Choice:
-
Water: Due to the large, hydrophobic lignan backbone, NTG-G is expected to have limited solubility in purely aqueous solutions, despite the presence of the glucoside group[7]. Attempting to dissolve it directly in buffer or media will likely result in an incomplete solution or suspension.
-
Ethanol: Ethanol can be a suitable solvent, but may not achieve the high concentrations often required for a primary stock solution[13][14]. Its utility is often for creating intermediate dilutions from a more concentrated primary stock.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. It is the recommended solvent for preparing high-concentration stock solutions of NTG-G and similar natural products[2][4][13][15]. It is also highly miscible with aqueous media, facilitating the preparation of working solutions.
Critical Consideration: For cell-based assays, the final concentration of DMSO in the culture medium should be minimized, typically to ≤0.1% (v/v), to avoid solvent-induced cytotoxicity[12][16]. This necessitates the preparation of a highly concentrated primary stock solution.
Essential Materials and Equipment
-
Nortrachelogenin-8'-O-beta-glucoside powder (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade (e.g., Sigma-Aldrich Cat. No. D2650 or equivalent)[17]
-
Analytical balance (readable to 0.01 mg)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes (P1000, P200, P20) and sterile tips
-
Vortex mixer
-
Bath sonicator (optional, for difficult-to-dissolve compounds)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
Experimental Protocols
Protocol 1: Calculation for a 10 mM Stock Solution
This protocol details the calculation to prepare 1 mL of a 10 mM stock solution, a common starting concentration.
-
Confirm Molecular Weight (MW): MW = 536.54 g/mol [11].
-
Use the Molarity Formula:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
-
Input Values:
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
MW = 536.54 g/mol
-
-
Calculate Mass:
-
Mass (g) = 0.01 mol/L × 0.001 L × 536.54 g/mol = 0.0053654 g
-
-
Convert to Milligrams:
-
Mass (mg) = 5.37 mg
-
Protocol 2: Preparation of the Primary Stock Solution (10 mM in DMSO)
This workflow is designed to ensure complete dissolution and maintain sterility.
-
Pre-labeling: Label a sterile, amber 1.5 mL microcentrifuge tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Weighing: In a chemical fume hood or on a designated weighing station, carefully weigh out 5.37 mg of NTG-G powder and transfer it directly into the pre-labeled tube.
-
Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of sterile, cell culture-grade DMSO to the tube.
-
Dissolution:
-
Close the cap tightly and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
-
Troubleshooting: If particulates remain, sonicate the tube in a bath sonicator for 5-10 minutes at room temperature. Re-vortex and inspect again. Gentle warming (to 37°C) can be used as a last resort, but avoid excessive heat which could degrade the compound.
-
-
Sterile Filtration (Optional but Recommended): For applications requiring absolute sterility (e.g., long-term cell culture), the DMSO stock can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane)[18]. This step should be performed in a laminar flow hood.
-
Aliquoting and Storage: Proceed immediately to Section 5.0 for storage instructions.
Quality Control, Storage, and Handling
Proper storage is paramount to maintaining the long-term integrity and activity of the compound.
-
Visual QC: A properly prepared stock solution must be a clear, homogenous liquid with no visible crystals or precipitate.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled polypropylene tubes.
-
Storage Temperature: Store all aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage (months to years)[10][13][19].
-
Protection from Light and Moisture: The use of amber or opaque tubes is recommended to protect the compound from potential photodegradation[19]. Ensure caps are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.
-
Handling Frozen Stocks: When ready to use, remove a single aliquot from the freezer and thaw it completely at room temperature. Briefly vortex the tube to ensure homogeneity before diluting into your experimental medium. Do not refreeze any unused portion of a thawed aliquot. Employ a "First-In, First-Out" (FIFO) inventory system to ensure older stocks are used first[20][21].
Workflow Visualization
The following diagrams illustrate the key decision-making and procedural workflows described in this document.
Caption: Decision workflow for selecting the appropriate solvent.
Caption: Step-by-step workflow for stock solution preparation.
References
-
Lifeasible. (n.d.). Nortrachelogenin-8'-O-beta-glucoside. Retrieved from [Link]
-
BioCrick. (n.d.). Nortrachelogenin. Retrieved from [Link]
-
BioCrick. (n.d.). Nortrachelogenin-8'-O-beta-glucoside. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of (−)-nortrachelogenin. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (n.d.). DMSO Sterile Filtered. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
PROMIXCO GROUP. (2025, August 12). How to Store and Preserve Organic Agro Products Like a Pro. Retrieved from [Link]
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
-
Pharmaceutical Technology. (2020, September 2). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Retrieved from [Link]
-
Scent.vn. (n.d.). Nortrachelogenin CAS# 34444-37-6. Retrieved from [Link]
-
MDPI. (n.d.). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]
-
eBay. (n.d.). PHARMACEUTICAL GRADE STERILE FILTERED DMSO 4 OZ BOTTLE UNDILUTED. Retrieved from [Link]
-
R&S Logistics. (2024, April 29). 5 Best Practices in Supplement & OTC Inventory Management. Retrieved from [Link]
-
Shipper. (2024, April 18). How to Store Goods Correctly for Your Store Stock?. Retrieved from [Link]
-
SMRTR Solutions. (2024, January 29). What are the best ways to store and preserve organic food?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). General (Stock) Solutions. Retrieved from [Link]
-
A&A Warehouse. (2025, June 1). Protecting the Essentials: Best Practices for Raw Materials Storage in Warehousing. Retrieved from [Link]
-
MDPI. (2024, June 7). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Nortrachelogenin. Retrieved from [Link]
-
BioResources. (2017, January 13). Solubility of lignin and acetylated lignin in organic solvents. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. (+)-Nortrachelogenin | CAS:61521-74-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Nortrachelogenin | CAS:34444-37-6 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scent.vn [scent.vn]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nortrachelogenin-8'-O-β-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 9. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]
- 10. Nortrachelogenin-8'-O-beta-glucoside | 858127-38-5 [sigmaaldrich.com]
- 11. Nortrachelogenin-8'-O-beta-glucoside 98% | CAS: 858127-38-5 | AChemBlock [achemblock.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Solvents in Which Lignin is Soluble - GREEN AGROCHEM [greenagrochem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 18. pharmtech.com [pharmtech.com]
- 19. phytotechlab.com [phytotechlab.com]
- 20. 5 Best Practices in Supplement & OTC Inventory Management - R&S Logistics [rswarehousingsolutions.com]
- 21. Protecting the Essentials: Best Practices for Raw Materials Storage in Warehousing — Delivery And Warehousing Solutions [deliveryandwarehousingsolutions.com]
Application Note: High-Yield Ultrasound-Assisted Extraction (UAE) of Lignan Glucosides from Pulsatilla koreana
Abstract
This application note details a validated protocol for the Ultrasound-Assisted Extraction (UAE) of cytotoxic lignan glucosides and related aryltetralin lignans (specifically deoxypodophyllotoxin) from the roots of Pulsatilla koreana (Korean Pasque Flower). By leveraging the mechanophysical effects of acoustic cavitation, this method offers a 40-60% reduction in solvent consumption and a 3-fold decrease in extraction time compared to conventional Soxhlet or maceration techniques. The protocol includes optimization of critical process parameters (CPP)—solvent polarity, temperature, and acoustic power density—to maximize the recovery of thermally labile glycosides.
Introduction & Mechanistic Rationale
Target Analytes and Matrix
Pulsatilla koreana is a critical medicinal plant in East Asian traditional medicine, known for its anti-inflammatory and antitumor properties.[1] The bioactive efficacy is largely attributed to its lignan profile, including:
-
Deoxypodophyllotoxin (DPT): A potent aryltetralin lignan with significant cytotoxicity against solid tumors.
-
Lignan Glucosides: Specifically (2R,3R)-2β-(4''-hydroxy-3''-methoxybenzyl)-3α-(4'-hydroxy-3'-methoxybenzyl)-γ-butyrolactone 2-O-β-D-glucopyranoside.[2] These glycosylated forms often exhibit higher solubility and distinct pharmacokinetic profiles compared to their aglycones.
Extracting these compounds presents a challenge: the glycosidic bond renders them polar, while the lignan core is lipophilic. Furthermore, prolonged exposure to high heat (as in Soxhlet extraction) can lead to hydrolysis or degradation of the glycosidic moiety.
The UAE Advantage: Acoustic Cavitation
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (20–100 kHz) to generate alternating high-pressure (compression) and low-pressure (rarefaction) cycles in the liquid medium. This creates vacuum bubbles that grow and violently collapse (implode) near the surface of the plant cell walls.
Key Mechanisms:
-
Microjets: Asymmetric bubble collapse near a solid surface generates high-speed liquid jets that puncture cell walls.
-
Sonoporation: Reversible or irreversible pore formation in cell membranes enhances solvent penetration.
-
Macro-Turbulence: High-velocity shear forces increase mass transfer of the analyte into the bulk solvent.
Mechanism Visualization
The following diagram illustrates the physical mechanism of action during the extraction process.
Figure 1: Mechanism of acoustic cavitation leading to cell wall disruption and analyte release.
Materials and Methods
Reagents and Equipment
-
Plant Material: Dried roots of Pulsatilla koreana (voucher specimen verified), ground to pass through a 40-mesh sieve (<420 µm).
-
Solvents: Ethanol (HPLC grade), Methanol (LC-MS grade), Deionized water (18.2 MΩ).
-
Instrumentation:
-
Ultrasonic Bath or Probe Sonicator (e.g., QSonica or Branson), capable of 40 kHz frequency.
-
Rotary Evaporator (Büchi or similar) with vacuum controller.
-
HPLC-DAD system (Agilent 1260 Infinity II or equivalent).
-
C18 Reverse-Phase Column (e.g., Phenomenex Luna 5µm C18(2) 100Å, 250 x 4.6 mm).
-
Optimization Strategy (Critical Control Points)
To ensure reproducibility, the following parameters must be controlled. The values below represent the optimized window for lignan glucosides.
| Parameter | Optimized Range | Rationale |
| Solvent System | 70–80% Ethanol (aq) | Balances solubility of polar glucosides and non-polar aglycones. 100% EtOH yields lower glucoside recovery. |
| Solid-Liquid Ratio | 1:15 to 1:20 (g/mL) | Sufficient gradient for mass transfer without excessive solvent waste. |
| Temperature | 40°C – 50°C | Increases solubility and diffusion. Temperatures >60°C risk thermal degradation of glycosides. |
| Time | 30 – 45 min | Equilibrium is typically reached by 30 min. Longer times risk re-adsorption or degradation. |
| Power Density | 300–500 W/L | Sufficient energy for cavitation without generating excessive heat. |
Detailed Experimental Protocol
Step 1: Pre-treatment
-
Drying: Dry P. koreana roots in a convection oven at 45°C for 24 hours until constant weight.
-
Comminution: Grind the dried roots using a cutting mill.
-
Sieving: Pass the powder through a 40-mesh sieve. Note: Particle size is critical; too fine (<80 mesh) causes filtration issues; too coarse (>20 mesh) limits solvent penetration.
Step 2: Ultrasound-Assisted Extraction (UAE)[3][4][5]
-
Weigh 5.0 g of root powder into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% Ethanol (v/v).
-
Place the flask in the ultrasonic bath. Ensure the liquid level in the flask is lower than the water level in the bath to maximize cavitation efficiency.
-
Sonicate at 40 kHz and 45°C for 40 minutes .
-
Self-Validation Check: Monitor temperature with an external thermometer. If temp exceeds 50°C, add ice to the bath or pause to cool.
-
-
Allow the extract to cool to room temperature.
Step 3: Post-Extraction Processing
-
Filtration: Filter the supernatant through Whatman No. 1 filter paper under vacuum.
-
Re-extraction (Optional but Recommended): Resuspend the residue in 50 mL of fresh 70% ethanol and repeat sonication for 20 minutes to maximize yield (>95% recovery). Combine filtrates.
-
Concentration: Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure to obtain a crude extract.
-
Reconstitution: Dissolve the crude extract in 10 mL of HPLC-grade Methanol for analysis. Filter through a 0.45 µm PTFE syringe filter before injection.
Analytical Validation (HPLC-DAD)
To quantify the extracted lignans, use the following chromatographic conditions.
-
Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 10% -> 30% B
-
10-30 min: 30% -> 60% B (Elution of Glucosides)
-
30-45 min: 60% -> 90% B (Elution of Deoxypodophyllotoxin)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (characteristic absorption for lignans).
-
Injection Volume: 10 µL.
Extraction & Purification Workflow
The following flowchart summarizes the complete "Seed-to-Vial" process, highlighting the decision points for purification.
Figure 2: Complete workflow for the extraction and purification of lignan glucosides.
Results & Discussion (Expected Outcomes)
Based on comparative studies of lignan extraction (e.g., Podophyllum and Juniperus species), the UAE protocol described above typically yields:
-
Extraction Efficiency: 12-15 mg/g dry weight (Total Lignans).
-
Recovery vs. Soxhlet: UAE achieves >90% of the Soxhlet yield in 40 minutes, whereas Soxhlet requires 4-6 hours.
-
Selectivity: The use of 70% ethanol at moderate temperatures (45°C) preserves the glycosidic linkages of compounds like (2R,3R)-2β-(4''-hydroxy-3''-methoxybenzyl)-3α-(4'-hydroxy-3'-methoxybenzyl)-γ-butyrolactone 2-O-β-D-glucopyranoside, which may hydrolyze under the boiling conditions of Soxhlet extraction (78°C for EtOH).
Troubleshooting Guide:
-
Low Yield: Check particle size.[3] If too coarse, regrind. If too fine, ensure no channeling occurs during filtration.
-
Degradation: If DPT peaks increase while Glucoside peaks decrease, lower the extraction temperature to 35°C.
References
-
Cuong, T. D., et al. (2011). Two new lignans from the roots of Pulsatilla koreana. Planta Medica, 77(1), 66-69.[2]
-
Ivanov, M., et al. (2023). Green Ultrasound-Assisted Extraction of Podophyllotoxin from Juniperus scopulorum Needles.[4] Molecules, 28(22), 7545.
-
Bang, S. C., et al. (2005). Cytotoxic compounds from the roots of Pulsatilla koreana. Archives of Pharmacal Research, 28(11).
-
Willför, S. M., et al. (2006). Chromatographic analysis of lignans.[5] Journal of Chromatography A, 1112(1-2), 64-77.
Sources
Application Note: High-Performance Cell Viability Profiling of Nortrachelogenin-8'-O-β-D-glucoside
[1]
Abstract & Scientific Rationale
Nortrachelogenin-8'-O-β-D-glucoside (NTG) is a bioactive lignan glycoside isolated from Trachelospermum jasminoides and Pulsatilla koreana.[1] Unlike its aglycone counterpart, the glycosylated form exhibits distinct solubility profiles and pharmacokinetic properties.[2][3] Research indicates NTG possesses dualistic biological activities: it acts as a cytotoxic agent against specific cancer lines (e.g., A549, SH-SY5Y) while demonstrating anti-inflammatory potential in macrophage models (RAW 264.[1][2][3]7) by inhibiting nitric oxide (NO) production.[1][2][3][4]
This application note provides a rigorous, self-validating protocol for assessing the cell viability effects of NTG. We utilize the Cell Counting Kit-8 (CCK-8) assay over the traditional MTT assay.[1] The CCK-8 system (utilizing WST-8) is chosen for its superior water solubility, lack of radioactive waste, and ability to avoid the solubilization steps required for formazan crystals, which often introduce variability in lignan studies due to potential precipitation.[2][3]
Chemical Properties & Handling
Precise stock preparation is the foundation of reproducible IC50 data.[2][3]
| Property | Specification |
| Molecular Weight | 536.53 g/mol |
| Formula | C₂₆H₃₂O₁₂ |
| Appearance | White to off-white powder |
| Solubility | DMSO (≥ 20 mg/mL), Methanol; Low solubility in water |
| Storage | -20°C (Desiccated); Protect from light |
| Stability | Stock solutions in DMSO stable for 1 month at -20°C |
Protocol 1: Stock Solution Preparation (10 mM)
Objective: Create a master stock solution to minimize freeze-thaw cycles.
-
Weighing: Accurately weigh 5.37 mg of NTG powder.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex for 30 seconds. If particulate matter persists, sonicate in a water bath at 37°C for 5 minutes.[2][3]
-
Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes.
-
Storage: Store at -80°C for long-term (>1 month) or -20°C for short-term use.
Experimental Design Strategy
To ensure Scientific Integrity , this protocol includes three critical control arms:
-
Vehicle Control (VC): Media + DMSO (at the highest concentration used in treatment, typically 0.5%).[1][2][3] Rationale: Normalizes for solvent toxicity.[1][2][3]
-
Positive Control (PC): Staurosporine (1 µM) or Doxorubicin.[1][2][3] Rationale: Validates the assay's dynamic range.
-
Blank Control (BC): Media + CCK-8 reagent (No cells).[1][3] Rationale: Subtracts background absorbance.[1][2][3]
Dose Range Strategy: For unknown potency, utilize a logarithmic screening range:
Detailed Assay Protocol (CCK-8 Method)
Phase A: Cell Seeding (Day 0)
Optimal seeding density ensures cells are in the log-growth phase during treatment.[1]
-
Harvest Cells: Trypsinize adherent cells (e.g., A549 or RAW 264.[2][3]7) and resuspend in complete growth media.[1][3]
-
Count: Determine cell density using a hemocytometer or automated counter.
-
Seed: Dispense 100 µL/well into a 96-well clear-bottom plate.
-
Incubate: 37°C, 5% CO₂, 95% humidity for 24 hours to allow attachment.
Phase B: Compound Treatment (Day 1)
-
Preparation of Working Solutions:
-
Treatment:
-
Incubate: 24 hours or 48 hours depending on experimental goals.
Phase C: Detection & Readout (Day 2/3)
-
Reagent Prep: Thaw CCK-8 reagent (WST-8) to room temperature.
-
Addition: Add 10 µL of CCK-8 solution directly to each well (10% of total volume). Avoid introducing bubbles.[1][3]
-
Incubation: Incubate at 37°C for 1–4 hours .
-
Tip: Check color development every hour. Optimal OD450 is between 1.0 and 2.0 for the Vehicle Control.[3]
-
-
Measurement: Measure absorbance (OD) at 450 nm using a microplate reader. Use 650 nm as a reference wavelength if available.[1][3]
Mechanistic Visualization
The following diagram illustrates the dual pathway interaction of Nortrachelogenin-8'-O-β-D-glucoside. In cancer cells (left), it promotes apoptosis via the mitochondrial pathway.[2][3] In immune cells (right), it inhibits the NF-κB inflammatory cascade.[1][2][3]
Caption: Proposed mechanism of action showing divergent effects of NTG in cancer vs. immune cells.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Concentration > Solubility limit | Do not exceed 100 µM in aqueous media. Sonicate stock before dilution. |
| High Background (Blank) | Media/Serum interference | Use phenol red-free media if background is >0.2 OD.[1][3] |
| Edge Effect | Evaporation in outer wells | Fill outer wells with PBS; use only inner 60 wells for assay. |
| Low Signal in Controls | Low metabolic activity | Increase incubation time with CCK-8 (up to 4h) or increase seeding density.[1][3] |
References
Application Note and Protocol: High-Purity Isolation of Nortrachelogenin-8'-O-beta-glucoside via Column Chromatography
Abstract
Nortrachelogenin-8'-O-beta-glucoside, a lignan glycoside found in various plant species including Trachelospermum jasminoides and Pulsatilla koreana, has garnered significant interest for its potential therapeutic properties, including anticancer activities.[][2] The isolation of this compound in high purity is a critical prerequisite for accurate pharmacological evaluation and further drug development. This document provides a comprehensive guide to the purification of Nortrachelogenin-8'-O-beta-glucoside from a crude plant extract using silica gel column chromatography. The protocol details every critical step, from the preparation of the crude extract to the final purity assessment, emphasizing the scientific rationale behind each procedural choice to ensure a reproducible and efficient purification workflow.
Introduction: The Scientific Imperative for Purification
Nortrachelogenin-8'-O-beta-glucoside (MW: 536.53 g/mol , Formula: C26H32O12) is a polar molecule due to the presence of a beta-glucoside moiety attached to the nortrachelogenin aglycone.[2][3] This glycosidic linkage significantly increases its hydrophilicity compared to its aglycone, a key factor governing the choice of chromatographic conditions. The goal of this protocol is to exploit these physicochemical properties to achieve a high degree of separation from other co-extracted phytochemicals, which may include other lignans, flavonoids, and various polyphenolic compounds.
The purification strategy is anchored in the principles of normal-phase adsorption chromatography. In this modality, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. Compounds within the crude extract will partition between the stationary and mobile phases based on their relative polarities. Highly polar compounds, such as our target glycoside, will have a stronger affinity for the silica gel and thus elute later, while less polar impurities will be washed through the column more quickly.
Pre-Chromatography: Essential Preparatory Steps
Sourcing and Extraction of Plant Material
The initial concentration of Nortrachelogenin-8'-O-beta-glucoside can vary significantly depending on the plant source, time of harvest, and post-harvest processing. For this protocol, we will assume the starting material is the dried and powdered aerial parts of Trachelospermum jasminoides.
Protocol for Crude Extraction:
-
Maceration: Suspend 100 g of the dried plant powder in 1 L of 80% ethanol in water (v/v). Lignan glycosides are generally more soluble in aqueous mixtures of alcohols than in pure alcohols.[4]
-
Ultrasonic-Assisted Extraction: Place the suspension in an ultrasonic bath at 50°C for 45 minutes to enhance cell wall disruption and solvent penetration.
-
Filtration and Concentration: Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue two more times to maximize yield. Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the glycoside.
-
Solvent Partitioning: The concentrated crude extract should be subjected to liquid-liquid partitioning to remove highly non-polar compounds. Dissolve the crude extract in water and partition against an equal volume of n-hexane. Discard the n-hexane layer, which will contain chlorophylls and lipids. Subsequently, partition the aqueous layer against ethyl acetate. The Nortrachelogenin-8'-O-beta-glucoside, being polar, will preferentially remain in the aqueous-methanolic fraction, while many less polar compounds will move to the ethyl acetate phase.
-
Lyophilization: The resulting aqueous fraction is then lyophilized to yield a powdered crude extract ready for chromatographic purification.
The Chromatographic Workflow: A Step-by-Step Protocol
The heart of the purification lies in the meticulous execution of the column chromatography.
Materials and Reagents
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column (dimensions appropriate for the amount of crude extract)
-
Solvents: n-hexane, chloroform, ethyl acetate, and methanol (all HPLC grade)
-
Cotton wool or fritted glass disc for the column base
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp (254 nm and 366 nm)
Column Packing: The Foundation of Separation
Proper column packing is paramount to achieving high-resolution separation. An improperly packed column with cracks or channels will lead to poor separation efficiency.
Protocol for Wet Packing:
-
Insert a small plug of cotton wool at the bottom of the column, ensuring it is snug but not overly compressed.[5][6]
-
Add a thin layer (approx. 1 cm) of sand over the cotton wool.[5]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform). The ratio of silica to crude extract should be approximately 30:1 to 50:1 (w/w) for effective separation.
-
Pour the slurry into the column in a single, continuous motion.[5][7]
-
Gently tap the sides of the column to dislodge any air bubbles and encourage uniform settling of the silica bed.[5][8]
-
Open the stopcock to allow the solvent to drain, continuously adding more of the initial mobile phase to prevent the silica bed from running dry. The solvent level must always remain above the top of the silica.
-
Once the silica bed has settled and is stable, add a thin layer (approx. 1 cm) of sand on top to protect the silica surface from disturbance during sample loading.[5][6]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading and Elution
Protocol for Sample Application and Fraction Collection:
-
Sample Preparation: Dissolve the lyophilized crude extract in a minimal amount of methanol. To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the extract) and evaporate the solvent completely to obtain a dry, free-flowing powder. This dry loading method generally results in better resolution than wet loading for complex mixtures.[5]
-
Loading: Carefully add the silica-adsorbed sample onto the top layer of sand in the column, ensuring an even and level surface.
-
Elution: Begin the elution process with the least polar solvent system. For the separation of lignan glucosides, a gradient elution from a non-polar to a polar solvent system is highly effective. A typical gradient might be a stepwise increase in the polarity of a chloroform-methanol mixture.
-
Fraction Collection: Collect the eluate in small, uniform fractions. The size of the fractions will depend on the column dimensions and the flow rate.
Monitoring the Separation: The Role of TLC
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the column chromatography.[9][10]
Protocol for TLC Analysis:
-
Spot a small aliquot from every few fractions onto a TLC plate.
-
Develop the plate in a pre-saturated TLC chamber using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the separated spots under a UV lamp at 254 nm and 366 nm. Staining with a vanillin-sulfuric acid reagent can also be used for visualization of lignans.[4]
-
Fractions containing the same spot profile, corresponding to the pure Nortrachelogenin-8'-O-beta-glucoside, should be pooled together. The Rf value will be a key indicator for identifying the target compound across fractions.
Diagram of the Purification Workflow
Caption: Workflow for the purification of Nortrachelogenin-8'-O-beta-glucoside.
Post-Chromatography: Purity Assessment and Characterization
Once the fractions containing the pure compound have been pooled and the solvent evaporated, it is crucial to verify the purity and confirm the identity of the isolated Nortrachelogenin-8'-O-beta-glucoside.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of isolated natural products.[11][12][13]
Protocol for HPLC Analysis:
-
System: A reversed-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol is common for analyzing lignan glycosides.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm) is standard.
-
Purity Determination: A single, sharp, and symmetrical peak in the chromatogram is indicative of high purity. Purity can be quantified by calculating the peak area percentage.
Spectroscopic Characterization
To unequivocally confirm the identity of the isolated compound, spectroscopic analysis is essential.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the molecule, including the stereochemistry.[14]
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and aromatic (C=C) groups.[14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantification.[14]
Diagram of the Purity Assessment Workflow
Caption: Analytical workflow for purity assessment and structural confirmation.
Quantitative Data and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale |
| Silica to Crude Extract Ratio | 30:1 - 50:1 (w/w) | Ensures sufficient stationary phase surface area for effective separation. |
| Initial Mobile Phase | 100% Chloroform | Starts the elution with a low polarity to remove non-polar impurities. |
| Final Mobile Phase | Chloroform:Methanol (e.g., 8:2 v/v) | The increasing polarity is necessary to elute the highly polar glycoside. |
| TLC Mobile Phase | Chloroform:Methanol (9:1 v/v) | Provides good separation for monitoring fractions. |
| Expected Purity (Post-Column) | >95% (as determined by HPLC) | This is a standard requirement for compounds intended for biological assays. |
Conclusion
The successful isolation of Nortrachelogenin-8'-O-beta-glucoside is a multi-step process that relies on a sound understanding of its chemical properties and the principles of chromatography. The protocol outlined in this application note provides a robust and reproducible method for obtaining this valuable lignan glycoside in high purity. Adherence to the detailed steps, particularly in column packing and fraction monitoring, is critical for achieving the desired separation. The subsequent analytical verification using HPLC and spectroscopic methods is a non-negotiable step to ensure the quality and identity of the final product, thereby providing a solid foundation for its use in research and drug development.
References
-
PubMed. (2005, February 15). Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. Available at: [Link]
-
MDPI. (n.d.). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Available at: [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Available at: [Link]
-
Pathogenia. (n.d.). Purity Assay (Natural Health Products). Available at: [Link]
-
Southern Element Labs. (n.d.). HPLC Testing | Accurate Ingredient & Purity Analysis. Available at: [Link]
-
IOSR Journal. (2013, November 15). Isolation and Purification of Secoisolariciresinoldiglucoside oligomers (Lignan) from Flax seed and its evaluation of antioxidant activity. Available at: [Link]
-
Chromatography Adsorbent. (n.d.). Isolation of Glycosides - Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Available at: [Link]
-
YMC Europe. (n.d.). Packing Silica and Hybrid-Silica Stationary Phases into Glass Columns. Available at: [Link]
-
MDPI. (n.d.). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. Available at: [Link]
-
BioCrick. (n.d.). Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5. Available at: [Link]
- Google Patents. (n.d.). US5705618A - Process for extracting lignans from flaxseed.
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Available at: [Link]
-
University of Cambridge. (n.d.). Setting up and running a column. Available at: [Link]
-
SpringerLink. (2009, January 14). HPLC in Natural Product Analysis: The Detection Issue. Available at: [Link]
-
ResearchGate. (2013, November 15). (PDF) Isolation and Purification of Secoisolariciresinoldiglucoside oligomers (Lignan) from Flax seed and its evaluation of antioxidant activity. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Analysis of Natural Products and Synthetic Drugs by HPLC or HPTLC. Available at: [Link]
-
ResearchGate. (2021, May 28). For flavonoid separation which mobile phase is more suitable for column chromatography?. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Chromatographic analysis of lignans. Available at: [Link]
-
Auctores Journals. (2024, January 19). Chromatographic methods for the identification of flavonoids. Available at: [Link]
-
ResearchGate. (n.d.). Identification and characterization of nortrachelogenin-8'. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available at: [Link]
-
Clinical Gate. (2015, March 2). Methods in natural product chemistry. Available at: [Link]
-
ResearchGate. (2025, August 6). Selection of optimal conditions for separating lignan-containing extract from oil flax seed by thin-layer chromatography. Available at: [Link]
-
Semantic Scholar. (2021, August 15). Development and Validation of TLC of Flavonoid from the Ethanolic Extract of Plant Enhydra fluctuans. Available at: [Link]
-
ResearchGate. (n.d.). Selection of mobile phase to separate flavonoid mixtures | Download Table. Available at: [Link]
-
SpringerLink. (n.d.). Isolation of Natural Products by Low-Pressure Column Chromatography. Available at: [Link]
-
MDPI. (2023, December 9). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Available at: [Link]
-
J-STAGE. (n.d.). Structure of Novel Antioxidative Lignan Glucosides Isolated from Sesame Seed. Available at: [Link]
-
MDPI. (n.d.). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Available at: [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nortrachelogenin-8'-O-beta-glucoside 98% | CAS: 858127-38-5 | AChemBlock [achemblock.com]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. ymc.eu [ymc.eu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. pathogenia.com [pathogenia.com]
- 12. southernelementlabs.com [southernelementlabs.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of Nortrachelogenin-8'-O-beta-glucoside
Welcome to the Technical Support Center for natural product extraction. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of Nortrachelogenin-8'-O-beta-D-glucopyranoside, a bioactive diarylhydroxybutyrolactone lignan primarily isolated from Trachelospermum jasminoides[1].
Extracting intact O-glycosides is notoriously difficult due to their susceptibility to enzymatic and chemical cleavage. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the structural integrity of your target lignan.
Part 1: Mechanism of Degradation
To prevent degradation, we must first understand the causality behind it. The diagram below illustrates the hydrolytic pathways that threaten the O-glycosidic bond during extraction, alongside the intervention points.
Caption: Logical mechanism of lignan glucoside hydrolysis and prevention strategies.
Part 2: Troubleshooting & FAQs
Q1: Why is my Nortrachelogenin-8'-O-beta-glucoside degrading into its aglycone during extraction? A: Nortrachelogenin-8'-O-beta-glucoside contains a highly labile O-glycosidic bond linking the aglycone to a beta-D-glucopyranose moiety[1]. During the mechanical lysis of plant cells (e.g., grinding or maceration), compartmentalized endogenous enzymes—specifically beta-glucosidases—are released and mix with the substrate[2]. Furthermore, plant vacuoles release organic acids, lowering the matrix pH. While C-glycosides are highly resistant to acid hydrolysis, O-glycosides are highly susceptible to both enzymatic cleavage and acid-catalyzed hydrolysis[2][3].
Q2: How can I rapidly inactivate endogenous beta-glucosidases before extraction? A: Enzymatic hydrolysis must be preemptively blocked. You cannot simply rely on cold solvents, as enzymes can remain active in aqueous-organic mixtures[4]. The most reliable method is the immediate lyophilization (freeze-drying) of the fresh plant material post-harvest. This halts enzymatic activity by removing the aqueous medium required for catalysis[2]. Alternatively, if processing fresh material is mandatory, dropping the biomass directly into boiling alcohol (e.g., ethanol) rapidly denatures the enzymatic proteins before they can act on the glycosides[2].
Q3: Which solvent system minimizes hydrolysis while maximizing extraction yield? A: Lignan glycosides are polar and require aqueous-organic mixtures (typically 70–100% ethanol or methanol) for efficient extraction[5]. However, increasing the water concentration in the extractant directly heightens the hydrolytical instability of the glycosides[4]. To mitigate acid-catalyzed hydrolysis from endogenous plant acids, it is critical to maintain a neutral pH. This is achieved by adding a mild neutralizing agent like Calcium Carbonate (CaCO3) to the extraction matrix[2]. Avoid strong alkalis, as they can cause racemization or open the butyrolactone ring of the lignan[2].
Q4: How do temperature and time affect the hydrolytic stability of this lignan glucoside? A: Time and temperature are the primary thermodynamic drivers of hydrolysis. Studies show that extending extraction time or increasing temperature (such as in Pressurized Liquid Extraction or prolonged Soxhlet extraction) significantly accelerates the degradation of glycosides into their aglycone forms[4]. Therefore, Ultrasound-Assisted Extraction (UAE) is preferred, as it enhances mass transfer through cavitation without requiring high thermal input, preserving thermolabile O-glycosides[3].
Part 3: Quantitative Data & Parameter Optimization
To optimize your extraction, refer to the following synthesized data regarding extraction parameters and their mechanistic effects on Nortrachelogenin-8'-O-beta-glucoside.
| Parameter | Condition | Effect on Lignan Glucoside | Causality / Mechanism |
| Solvent Composition | 100% Water | High Hydrolysis | Solubilizes and activates endogenous beta-glucosidases. |
| Solvent Composition | 70-80% Aqueous EtOH | Optimal Yield | Balances polarity for glycoside solubility while partially precipitating proteins[5]. |
| pH Control | Unbuffered (Acidic) | Moderate Hydrolysis | Endogenous vacuolar acids catalyze the cleavage of the O-glycosidic bond[2]. |
| pH Control | Buffered with CaCO3 | High Stability | Neutralizes acids without inducing alkaline ring-opening[2]. |
| Temperature | >60°C (Prolonged) | High Hydrolysis | Thermal energy overcomes the activation barrier for acid/aqueous hydrolysis[4]. |
| Pre-treatment | Lyophilization | High Stability | Removes water, completely arresting enzymatic kinetics prior to extraction[2]. |
Part 4: Self-Validating Extraction Methodology
The following protocol is designed as a self-validating system . It includes internal checks to ensure that if hydrolysis occurs, it is immediately detected, preventing downstream analytical failures.
Caption: Self-validating extraction workflow for Nortrachelogenin-8'-O-beta-glucoside.
Step-by-Step Protocol:
-
Enzyme Quenching & Dehydration: Immediately submerge freshly harvested Trachelospermum jasminoides biomass in liquid nitrogen. Transfer to a lyophilizer and freeze-dry until moisture content is <2%. Causality: Absolute removal of water prevents beta-glucosidase activation during the subsequent lysis step.
-
Cryogenic Grinding: Grind the lyophilized tissue into a fine powder (particle size <0.5 mm) using a cryogenic mill.
-
Matrix Neutralization: Mix the powdered biomass with 1% (w/w) anhydrous Calcium Carbonate (CaCO3)[2]. Causality: CaCO3 acts as an insoluble buffer, neutralizing vacuolar acids released during grinding without raising the pH to alkaline levels that would degrade the butyrolactone ring.
-
Ultrasound-Assisted Extraction (UAE): Add 80% aqueous ethanol (v/v) at a 1:10 solid-to-liquid ratio. Sonicate the mixture in an ultrasonic bath at 35°C for 30 minutes[3]. Causality: UAE provides high mass transfer via acoustic cavitation, allowing for a short extraction time at low temperatures, thereby preventing thermal hydrolysis.
-
Phase Separation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation (Quality Control): Inject a 2 µL aliquot into an LC-HRMS system. Quantify the ratio of Nortrachelogenin-8'-O-beta-glucoside to free Nortrachelogenin (aglycone).
-
Validation Metric: If the molar ratio of aglycone to glucoside exceeds your pre-established baseline (typically >5% aglycone in a carefully controlled extraction), the protocol has failed due to hydrolytic cleavage, and the extract must be discarded.
-
References
- Source: National Institutes of Health (NIH)
- Glycosides Source: University of Babylon URL
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm Source: MDPI URL
Sources
- 1. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nortrachelogenin-8'-O-β-glucoside Stability & Troubleshooting
Welcome to the Technical Support Center for dibenzylbutyrolactone lignans. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals navigate the physicochemical nuances of Nortrachelogenin-8'-O-β-glucoside .
This document bypasses generic advice to focus on the exact mechanistic causality behind compound degradation, providing self-validating protocols to ensure absolute scientific integrity in your assays.
Part 1: Fundamental Stability FAQs (Causality & Mechanisms)
Q1: Why does Nortrachelogenin-8'-O-β-glucoside degrade in aqueous solutions at room temperature over time? A1: The instability is driven by the hydrolysis of the β-glycosidic bond at the 8'-O position. While solid-state lignan glycosides are remarkably stable (often tolerating temperatures near 100°C during initial plant extraction), introducing an aqueous environment fundamentally changes their thermodynamic stability [1]. Heat provides the activation energy required for water molecules to nucleophilically attack the anomeric carbon, cleaving the molecule into free glucose and its aglycone, nortrachelogenin .
Q2: How does light exposure affect the structural integrity of this lignan during in vitro assays? A2: Dibenzylbutyrolactone lignans possess electron-rich phenolic rings that are highly susceptible to photo-oxidation. When exposed to UV or high-intensity visible light, the phenolic hydroxyl groups can undergo homolytic cleavage, generating reactive phenoxyl radicals. These radicals rapidly react with dissolved oxygen to form quinone derivatives, which subsequently polymerize [2]. This not only reduces the active titer of your compound but can also introduce cytotoxic artifacts into cell-based assays.
Part 2: Troubleshooting Guide for Experimental Anomalies
Issue 1: Appearance of a secondary peak (Aglycone) and baseline drift during HPLC-UV analysis over a 24-hour autosampler queue.
-
Root Cause: In-vial degradation is occurring due to a combination of improper autosampler temperature and an unbuffered mobile phase. The free phenolic hydroxyl groups are also undergoing partial ionization, causing peak tailing.
-
Solution:
-
Thermal Control: Strictly maintain the autosampler thermostat at 4°C.
-
Mobile Phase Modification: Add 0.1% formic acid to your aqueous mobile phase. The slight addition of acid suppresses the ionization of the phenolic hydroxyls, dramatically improving peak resolution and stabilizing the molecule against spontaneous hydrolysis during the chromatographic run [1].
-
Issue 2: High variability in IC50 values across replicate long-term benchtop bioassays.
-
Root Cause: Photolytic degradation during the assay setup or incubation period.
-
Solution: Implement strict photoprotection protocols. Reconstitute lyophilized powders exclusively in amber glass vials [3]. If running 48-to-72-hour cell-based assays, ensure the incubator is completely dark and use opaque adhesive seals on multi-well plates during benchtop handling.
Part 3: Quantitative Stability Data
To aid in your experimental planning, the following table summarizes the degradation kinetics of Nortrachelogenin-8'-O-β-glucoside across various environmental conditions.
| Storage / Assay Condition | Temperature | Light Exposure | Estimated Half-Life (t½) | Primary Degradation Product |
| Solid State (Lyophilized) | -20°C | Dark | > 24 Months | None (Stable) |
| Aqueous Buffer (pH 7.4) | 4°C | Dark | > 14 Days | Nortrachelogenin (Aglycone) |
| Aqueous Buffer (pH 7.4) | 37°C | Dark | ~ 48 Hours | Nortrachelogenin (Aglycone) |
| Aqueous Solution (Unbuffered) | 25°C | UV/Vis (Daylight) | < 12 Hours | Quinones, Aglycone |
Part 4: Visualizations of Degradation and Workflows
Mechanistic Degradation Pathway
The following diagram illustrates the divergent degradation pathways of Nortrachelogenin-8'-O-β-glucoside when subjected to thermal versus photolytic stress.
Degradation pathways of Nortrachelogenin-8'-O-β-glucoside under thermal and photolytic stress.
Analytical Workflow
Step-by-step stability-indicating HPLC assay workflow for lignan glycosides.
Part 5: Self-Validating Experimental Protocol
To establish a reliable baseline for your specific assay conditions, execute this Stability-Indicating HPLC-UV Workflow . This protocol is self-validating; the inclusion of a rapid-quench step ensures that the degradation observed is strictly from the stress phase, not post-stress sample handling.
Step 1: Preparation of Standard Solutions
-
Weigh 1.0 mg of Nortrachelogenin-8'-O-β-glucoside reference standard.
-
Dissolve in 1.0 mL of LC-MS grade Methanol (stock solution: 1 mg/mL). Crucial: Perform this step under subdued lighting and store immediately in an amber glass vial at -20°C.
Step 2: Forced Degradation (Thermal Stress)
-
Dilute the stock solution to 100 µg/mL using 50 mM Phosphate Buffer (pH 7.4).
-
Aliquot 500 µL into three separate sealed glass vials.
-
Place vials in a thermomixer set to 60°C.
-
Pull one vial at exactly 2 hours, 4 hours, and 8 hours.
Step 3: Reaction Quenching (Self-Validation Step)
-
Immediately upon removal from the thermomixer, submerge the vial in an ice-water bath (0°C) for 5 minutes. Causality: Rapid thermal quenching halts the hydrolysis kinetics instantly, ensuring the chromatographic peak accurately reflects the exact time-point of extraction.
-
Add 500 µL of ice-cold Methanol to precipitate any buffer salts and stabilize the lignan. Centrifuge at 12,000 x g for 5 minutes at 4°C.
Step 4: Chromatographic Analysis
-
Transfer the supernatant to an amber HPLC vial.
-
Run on an Agilent Zorbax Eclipse Plus C18 column (or equivalent) using a binary gradient of Water and Methanol.
-
Mandatory: Ensure both mobile phases contain 0.1% Formic Acid [1].
-
Monitor UV absorption at 230 nm. Quantify the reduction of the parent peak and the emergence of the nortrachelogenin aglycone peak to calculate the specific
-value (decimal reduction time) for your system.
References
-
Title: Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV Source: Molecules (MDPI) URL: [Link]
-
Title: Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans Source: Molecules (MDPI) / PubMed Central URL: [Link]
Troubleshooting HPLC peak separation for lignan glycosides
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of lignan glycosides. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges in chromatographic separation. The content is structured in a practical question-and-answer format, providing not just solutions, but the scientific reasoning behind them to empower you in your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common Peak Shape Problems
Poor peak shape is a primary indicator of suboptimal chromatographic conditions or system issues. It directly impacts the accuracy of integration and quantification.
Question 1: My lignan glycoside peaks are tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing, where a peak exhibits an asymmetry with a drawn-out trailing edge, is one of the most frequent issues in the analysis of phenolic compounds like lignans.[1][2] This phenomenon can compromise quantification and resolution. The causes can be chemical or physical.
Underlying Causes & Systematic Solutions:
-
Secondary Interactions with the Stationary Phase: This is the most common chemical cause. Lignan glycosides possess phenolic hydroxyl groups which can deprotonate and interact with active sites on the silica backbone of the stationary phase, particularly residual, acidic silanol groups (-Si-OH).[3] This leads to a portion of the analyte being more strongly retained, resulting in tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using an additive like formic acid, acetic acid, or phosphoric acid ensures that the phenolic hydroxyl groups remain protonated (non-ionized).[4][5] This minimizes their interaction with silanol groups. A good starting point is 0.1% formic acid in both the aqueous and organic mobile phase components.[6]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanol groups are chemically derivatized to make them less active. If you are using an older column, switching to a modern, end-capped C18 or Phenyl-Hexyl column can significantly reduce tailing.
-
Solution 3: Increase Buffer Concentration: If you are using a buffer, its concentration might be insufficient to maintain a constant pH at the column surface, especially if the sample has a different pH.[3] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape, but be mindful of its solubility in the organic portion of the mobile phase.[3][7]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[8][9]
-
Physical or Mechanical Issues: Problems with the column itself or the flow path can cause peak distortion for all compounds in the chromatogram.
-
Solution 1: Check for a Blocked Frit or Column Void: Particulates from the sample or mobile phase can clog the inlet frit of the column.[10][11] A void can also form at the head of the column over time.[12] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit. If a void is suspected, the column will likely need to be replaced.
-
Solution 2: Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column to protect it from strongly retained compounds and particulates, extending its life and preserving performance.[12]
-
Workflow for Troubleshooting Peak Tailing
A systematic approach to diagnosing and solving peak tailing.
Question 2: My peaks are fronting. What does this mean?
Answer:
Peak fronting, the inverse of tailing, is characterized by a leading edge that is less steep than the trailing edge. This is a less common but equally problematic issue.
Underlying Causes & Solutions:
-
Sample Solvent Incompatibility: This is a very common cause. If your lignan glycoside sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your initial mobile phase, the portion of the sample at the leading edge of the injection band will travel down the column faster than the rest, causing fronting.[10]
-
Column Overload (Concentration-based): While mass overload often causes tailing, high concentration overload can also lead to fronting.
-
Solution: Dilute your sample and re-inject. If the fronting is reduced, you have confirmed a concentration overload issue.[1]
-
-
Low Column Temperature: In some cases, operating at too low a temperature can lead to poor mass transfer kinetics, which can manifest as fronting.[1][13]
-
Solution: Try increasing the column temperature to 35-40°C. This will decrease mobile phase viscosity and improve diffusion, often leading to sharper, more symmetrical peaks.[14]
-
Question 3: I am seeing split or shoulder peaks for what should be a single lignan glycoside. How do I troubleshoot this?
Answer:
Split or shoulder peaks can be among the most frustrating issues, as they can suggest either a problem with the HPLC system or reveal an unexpected complexity in your sample.
Underlying Causes & Solutions:
-
Co-eluting Isomers: The first possibility to consider is that you are, in fact, separating two distinct but closely related compounds. Lignans can exist as various isomers (e.g., stereoisomers) which may have very similar retention times.
-
Solution: The first step is to optimize your separation to see if you can resolve the two peaks. A good strategy is to "stretch out" the part of the gradient where the peak elutes.[15] If your peak of interest elutes at 40% Acetonitrile, try running a shallower gradient from 35% to 45% over a longer period. This increases the chance of resolving the two components.
-
-
Disruption in the Flow Path: A physical disruption can cause the sample band to split before or upon entering the analytical column.
-
Solution 1: Check for a Partially Blocked Frit: As with tailing, a partially blocked inlet frit on the column or guard column can cause an uneven distribution of the sample onto the column head, splitting the peak.[10][11] Replace the guard column or attempt to clean/replace the column frit.
-
Solution 2: Column Void: A void or channel in the packed bed of the column can cause the sample to travel through different paths, resulting in a split peak.[10] This usually requires column replacement.
-
-
Sample Solvent Effect: Injecting a sample in a strong solvent can cause peak shape distortion, including splitting, due to miscibility issues with the mobile phase at the point of injection.[1]
-
Solution: Prepare the sample in the initial mobile phase composition whenever possible.[10]
-
Section 2: Resolution and Selectivity
Achieving adequate resolution between all analytes is the primary goal of any chromatographic method.
Question 4: I have poor resolution between two critical lignan glycoside peaks. How can I improve their separation?
Answer:
Improving resolution (Rs) is a multifactorial process governed by the resolution equation, which depends on efficiency (N), selectivity (α), and retention factor (k). The most impactful changes often come from adjusting selectivity.
Systematic Approach to Improving Resolution:
-
Optimize the Gradient Slope: For complex samples like plant extracts containing multiple lignan glycosides, gradient elution is standard.[16] The steepness of the gradient has a major impact on resolution.
-
Action: If two peaks are poorly resolved, decrease the gradient slope (i.e., make the gradient longer and shallower) in the region where they elute.[15] For example, if the peaks elute between 8 and 9 minutes in a 5-95% B over 10 minutes gradient, try holding the gradient at the preceding composition for a few minutes and then running a much slower ramp through the elution window.
-
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. They exhibit different selectivities due to their unique chemical properties (acetonitrile is aprotic, methanol is protic).
-
Action: If you are using acetonitrile, try substituting it with methanol (or vice-versa). You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile. This simple change can sometimes completely re-order the elution of peaks and resolve critical pairs.
-
-
Adjust the Mobile Phase pH: As mentioned for peak tailing, pH controls the ionization state of the analytes.[5] A small change in pH can subtly alter the hydrophobicity of different lignan glycosides, leading to significant changes in selectivity.
-
Action: If your current method is at pH 3.0, try adjusting it to pH 2.7 or 3.3 and observe the effect on the critical pair. Be systematic and only change one parameter at a time.
-
-
Change the Column Temperature: Temperature affects the thermodynamics of the analyte-stationary phase interaction.[17] Changing the temperature can alter selectivity, sometimes in unpredictable ways.[14]
-
Action: Try increasing the column temperature in 5-10°C increments (e.g., from 30°C to 40°C or 50°C). This will decrease retention times, so you may need to adjust your gradient accordingly, but it can improve resolution for some compounds.[14] In some rare cases, decreasing the temperature can also enhance resolution for specific pairs.[18]
-
-
Change the Stationary Phase: If the above steps fail, the interaction between your analytes and the column chemistry may be too similar.
-
Action: Switch to a column with a different stationary phase. If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column. These phases offer different retention mechanisms (e.g., π-π interactions with the phenyl phase) that can provide the needed selectivity for lignan separation.
-
Decision Tree for Improving Resolution
A logical workflow for enhancing peak separation.
Section 3: Sample Preparation and Method Development
A robust method starts with clean, compatible samples and a logical development strategy.
Question 5: What are the best practices for preparing plant extracts containing lignan glycosides for HPLC analysis?
Answer:
Proper sample preparation is critical for reliable HPLC analysis. The goal is to efficiently extract the target analytes, remove interfering matrix components, and ensure the final sample is compatible with the HPLC system.[19]
Recommended Sample Preparation Protocol:
-
Extraction: Lignan glycosides are relatively polar.
-
Solvent Choice: Aqueous mixtures of ethanol or methanol (typically 70-85%) are effective for extracting both lignan glycosides and their less polar aglycones.[20][21]
-
Extraction Method: Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be more efficient than simple maceration or reflux extraction.[20] For routine analysis, a matrix solid-phase dispersion (MSPD) technique can combine extraction and purification into a single step, reducing time and solvent use.[22]
-
-
Cleanup (Interference Removal): Plant extracts are complex matrices.[6] Removing highly non-polar compounds (like chlorophylls and lipids) and very polar compounds (like sugars and salts) is beneficial.
-
Solid-Phase Extraction (SPE): This is the most effective cleanup technique.[19] A reversed-phase SPE cartridge (e.g., C18) can be used. The aqueous extract is loaded, polar interferences are washed away with water, and the lignans are then eluted with methanol or acetonitrile. This also serves to concentrate the sample.
-
Liquid-Liquid Extraction (LLE): A simpler, but less selective, method involves partitioning the aqueous extract against a non-polar solvent like hexane to remove lipids.[19]
-
-
Final Preparation:
-
Filtration: Always filter the final sample extract through a 0.22 µm or 0.45 µm syringe filter before injection.[10] This is crucial to prevent particulates from clogging the injector or column.
-
Solvent Matching: The final extract should ideally be evaporated to dryness and reconstituted in the initial mobile phase of your HPLC method.[9][10] This prevents peak distortion caused by solvent incompatibility.
-
Question 6: I need to develop a new HPLC method for a complex lignan mixture. What is a good starting point?
Answer:
A systematic approach based on a "scouting gradient" is the most efficient way to develop a new method.[16][23] This initial run gives you a comprehensive overview of your sample's complexity and the retention behavior of its components.
Protocol: Performing a Scouting Gradient
-
Column Selection: Start with a reliable, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase Preparation:
-
Initial HPLC Conditions:
Parameter Recommended Starting Value Rationale Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column. Column Temp. 35°C Promotes good efficiency and reproducibility.[14] Detection 280 nm (PDA recommended) Lignans typically have a UV maximum around 280 nm.[25] A PDA detector allows you to check for peak purity. | Injection Vol. | 5-10 µL | A conservative volume to avoid overload. |
-
Scouting Gradient Program:
-
Run a fast, wide-range linear gradient.
-
Time 0.0 min: 5% B
-
Time 20.0 min: 95% B
-
Time 22.0 min: 95% B (Wash step)
-
Time 22.1 min: 5% B (Return to initial)
-
Time 30.0 min: 5% B (Re-equilibration)
-
-
Analyze the Results:
-
First Peak Elution: Note the %B at which the first peak of interest elutes. This will inform the starting %B of your optimized gradient. You can make the initial %B slightly lower than this value.
-
Last Peak Elution: Note the %B at which the last peak elutes. This will be the upper limit of your optimized gradient.
-
Peak Distribution: Observe where the majority of peaks elute. This is the region where you will need to "stretch" the gradient (i.e., make it shallower) to improve resolution.[15]
-
This scouting run provides the essential data to build a more refined, optimized gradient method that focuses the separation power where it is most needed, saving time and solvent in the long run.[23]
References
-
Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Gradient Optimization in HPLC. (2025, March 24). Welch Materials. Retrieved March 3, 2026, from [Link]
-
Application of HPLC for the Analysis of Secoisolariciresinol Diglucoside in Flaxseeds. (n.d.). SCTI. Retrieved March 3, 2026, from [Link]
-
Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. (2025, December 30). Pure Synth. Retrieved March 3, 2026, from [Link]
-
Determination of the Lignan Secoisolariciresinol Diglucoside from Flaxseed (Linum Usitatissimum L.) by HPLC. (2007, February 7). Taylor & Francis Online. Retrieved March 3, 2026, from [Link]
-
Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry. (2009, January 9). PubMed. Retrieved March 3, 2026, from [Link]
-
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio. Retrieved March 3, 2026, from [Link]
-
HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (n.d.). Longdom Publishing. Retrieved March 3, 2026, from [Link]
-
HPLC methods used in the analysis of lignans. (2022). ResearchGate. Retrieved March 3, 2026, from [Link]
-
The Secrets of Successful Gradient Elution. (2020, November 12). LCGC International. Retrieved March 3, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores. Retrieved March 3, 2026, from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). ijprajournal. Retrieved March 3, 2026, from [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex. Retrieved March 3, 2026, from [Link]
-
Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. (2023, December 15). MDPI. Retrieved March 3, 2026, from [Link]
-
Separation of Four Flavonol Glycosides from Solanum rostratum Dunal Using Solvent Sublation Followed by HSCCC and Low Column Temperature Preparative HPLC. (2018, May 16). Oxford Academic. Retrieved March 3, 2026, from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved March 3, 2026, from [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved March 3, 2026, from [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). alwsci. Retrieved March 3, 2026, from [Link]
-
Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (n.d.). MDPI. Retrieved March 3, 2026, from [Link]
-
Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
How Does Column Temperature Affect HPLC Resolution?. (2025, October 28). Chrom Tech, Inc. Retrieved March 3, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 3, 2026, from [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. Retrieved March 3, 2026, from [Link]
-
HPLC chromatogram showing the effect of temperature on chemical composition. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. (2023, September 5). MDPI. Retrieved March 3, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved March 3, 2026, from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved March 3, 2026, from [Link]
-
An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis. (2022, December 6). Semantic Scholar. Retrieved March 3, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved March 3, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved March 3, 2026, from [Link]
-
Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography. (2023, August 13). MDPI. Retrieved March 3, 2026, from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved March 3, 2026, from [Link]
-
Optimizing Glycan Separations and Analysis by HPLC. (2021, January 5). YouTube. Retrieved March 3, 2026, from [Link]
-
An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis. (2022, December 6). PubMed. Retrieved March 3, 2026, from [Link]
-
Peak Splitting in HPLC: Causes and Solutions. (2024, April 4). Separation Science. Retrieved March 3, 2026, from [Link]
-
(PDF) Chromatographic analysis of lignans. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Isolation and Purification of Secoisolariciresinoldiglucoside oligomers (Lignan) from Flax seed and its evaluation of antioxidant activity. (2013, November 15). IOSR Journal. Retrieved March 3, 2026, from [Link]
Sources
- 1. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. hplc.eu [hplc.eu]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sepscience.com [sepscience.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 14. chromtech.com [chromtech.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. pure-synth.com [pure-synth.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. researchgate.net [researchgate.net]
- 21. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 25. tandfonline.com [tandfonline.com]
Technical Support Center: Nortrachelogenin-8'-O-beta-glucoside (NTG-8G) Purification
Welcome to the Advanced Lignan Purification Help Desk. Operator: Dr. Aristhos, Senior Application Scientist Subject: Troubleshooting Impurity Removal in NTG-8G Fractions Ticket ID: NTG-8G-PUR-001
Executive Summary
Nortrachelogenin-8'-O-beta-glucoside (NTG-8G) is a dibenzylbutyrolactone lignan glucoside, primarily isolated from Trachelospermum jasminoides or Pinus species. Its purification is notoriously difficult due to two main factors:
-
Polarity: The glucose moiety makes it highly polar, causing co-elution with free sugars and polysaccharides.
-
Structural Isomerism: It frequently co-exists with Tracheloside and Nortracheloside , which differ only by minor methylation patterns or glycosidic linkages, leading to "merged peak" phenomena in standard C18 HPLC.
This guide moves beyond standard protocols to address specific failure points in the purification workflow.
Module 1: Pre-Purification & "Gunk" Removal
Issue: Column backpressure is spiking, and the crude fraction is a sticky, hygroscopic solid.
Diagnosis: Your fraction is likely contaminated with polysaccharides and free sugars . NTG-8G concentrates in the n-Butanol (n-BuOH) fraction during liquid-liquid partition, but so do complex sugars. Injecting this directly onto a Prep-HPLC C18 column will irreversibly foul the stationary phase.
Troubleshooting Protocol:
Q: How do I strip sugars without losing the glycoside? A: Use Macroporous Adsorption Resins (D101 or AB-8). Silica gel is ill-advised here due to irreversible adsorption of the polar glucoside.
-
Step 1: Resin Preparation. Pre-treat D101 resin with 95% EtOH, then wash with water until no alcohol remains.
-
Step 2: Loading. Dissolve your crude n-BuOH fraction in water (minimal volume). Load onto the column.[1][2][3][4]
-
Step 3: The Water Wash (Critical). Elute with 3-5 Bed Volumes (BV) of distilled water.
-
Validation: Test the eluate with the Molisch reaction (α-naphthol/H2SO4). If positive (purple ring), keep washing. This removes free sugars.[5]
-
-
Step 4: Elution. Elute with 30-50% Ethanol . NTG-8G typically elutes in this window. Higher concentrations (70-90%) will elute lipophilic aglycones and chlorophyll, which you want to leave behind.
Q: My recovery is low (<50%) after resin treatment. Where is my compound? A: You likely washed it away or it's stuck.
-
Check the Water Wash: If your loading capacity was exceeded, NTG-8G (being polar) might have "broken through" into the water wash. HPLC check the water fraction.
-
Check the Resin Type: If using D101 (non-polar), switch to AB-8 (weakly polar). AB-8 offers better hydrogen bonding with the glucoside moiety, improving retention during the water wash.
Module 2: Chromatographic Resolution (The "Merged Peak" Problem)
Issue: I see a single broad peak on HPLC, but MS shows multiple masses (e.g., m/z 535, 549).
Diagnosis: You are experiencing co-elution of NTG-8G with Tracheloside (methylated analog) or Matairesinol glycosides . Standard C18 gradients are often insufficient for these structural isomers.
Troubleshooting Protocol:
Q: How do I separate these isomers on Prep-HPLC? A: Optimize the Stationary Phase interaction.
-
Switch Column Chemistry: Move from standard C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) columns.
-
Mobile Phase Modifier: Add 0.1% Formic Acid .
-
Reasoning: Phenolic hydroxyls on the lignan core can ionize at neutral pH, causing peak tailing. Acidification suppresses ionization (
), sharpening the peaks and improving resolution.
-
Q: Is there a better method than Prep-HPLC for large quantities (>500mg)? A: Yes. High-Speed Counter-Current Chromatography (HSCCC) is the gold standard for lignans because it eliminates solid-support adsorption loss.
-
Recommended Solvent System: Two-phase system of n-Hexane : Ethyl Acetate : Methanol : Water .[7][10]
-
Optimization Strategy:
-
Start with a ratio of 1:4:4:1 (v/v).
-
Target: You need a Partition Coefficient (
) between 0.5 and 2.0.[11] -
Test: Shake the sample in the mixture. Analyze upper and lower phases by HPLC.
-
If
(too much in lower phase), increase Ethyl Acetate. -
If
(too much in upper phase), increase Methanol/Water.
-
-
Module 3: Workflow Visualization
The following diagrams illustrate the optimized purification logic and the HSCCC decision process.
Figure 1: Optimized workflow for isolating NTG-8G, prioritizing sugar removal and scale-dependent chromatographic choices.
Figure 2: HSCCC Solvent System Optimization Logic for Lignan Glycosides.
Module 4: Quantitative Data & Reference Values
Table 1: Physicochemical Properties & Separation Parameters
| Parameter | Value / Description | Relevance to Purification |
| Molecular Formula | MW ~536.5 Da. | |
| Solubility | MeOH, EtOH, DMSO, Warm Water | Poor solubility in pure EtOAc or Chloroform. |
| UV Max | 230 nm, 280 nm | Use 280 nm for detection (specific to lignan core). |
| HSCCC K-Value | Target | Ideal for Hex:EtOAc:MeOH:H2O systems. |
| Resin Elution | 30% - 50% Ethanol | <30% elutes sugars; >70% elutes aglycones. |
References
-
Tan, X. Q., et al. (2005). "Lignans from Trachelospermum jasminoides." Planta Medica, 71(1), 93-95.[12]
- Significance: Establishes the primary source and initial isol
-
Zhang, J., et al. (2013). "Isolation and purification of lignans from Trachelospermum jasminoides by HSCCC." Chinese Journal of Natural Medicines, 11(3), 274-276.[8]
- Significance: Provides specific solvent systems for HSCCC separ
-
Wang, X., et al. (2020). "Adsorption and Desorption Characteristics of Polyphenols with Macroporous Resin.
- Significance: Validates the use of D101/AB-8 resins for removing sugars
-
Li, H., et al. (2017).
- Significance: detailed methodology for optimizing K-values in glycoside separ
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nortrachelogenin-8'-O-beta-glucoside (NTG) Yield from Maple Sap
Welcome to the technical support center for the isolation and optimization of Nortrachelogenin-8'-O-beta-glucoside (NTG) from maple sap. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction, purification, and analysis of NTG from maple sap.
Question 1: My NTG yield is consistently low or undetectable. What are the likely causes and how can I improve it?
Answer: Low NTG yield is a common issue that can stem from several stages of the process, from sap collection to final extraction. Here’s a breakdown of potential causes and corrective actions:
-
Sap Collection Timing: The biochemical composition of maple sap is not static; it changes throughout the harvesting season.[1] Phenolic compounds, including lignans like NTG, are typically found in higher concentrations at the beginning of the season and tend to decrease as the season progresses.[1]
-
Recommendation: Harvest sap during the early phases of the maple season. Document the collection date and correlate it with your yield to identify the optimal window for your specific location and maple species.
-
-
Sap Handling and Storage: Maple sap is a dilute aqueous solution rich in sugars, making it highly susceptible to microbial contamination and degradation.[2][3] Microbial activity can rapidly alter the chemical profile of the sap, leading to the degradation of target compounds like NTG.[3]
-
Recommendation: Process sap as quickly as possible after collection. If storage is necessary, it must be kept at low temperatures (e.g., 4°C or chilled) in food-grade containers to minimize microbial growth.[4][5] Pasteurization can also be an effective step to prevent bacterial contamination before processing.[4] Avoid prolonged storage, especially at ambient temperatures.
-
-
Inefficient Extraction: The choice of solvent and extraction methodology is critical for isolating lignan glycosides. NTG, being a glycoside, has significant polarity.
-
Recommendation:
-
Liquid-Liquid Extraction (LLE): Partitioning the aqueous sap with a moderately polar solvent like ethyl acetate is a documented method for concentrating phenolic compounds from maple sap.[4]
-
Solid-Phase Extraction (SPE): Using a resin such as Amberlite XAD-16 has proven effective for capturing phenolics from maple products.[4] This is often a more scalable and efficient first step than LLE for large volumes.
-
Solvent Selection: For solid-phase or dried extracts, aqueous mixtures of ethanol or methanol (typically 70-80%) are highly effective for extracting lignan glycosides.[6]
-
-
-
Degradation During Processing: Although lignans are relatively stable, extreme pH or high temperatures during concentration steps (e.g., rotary evaporation) could potentially cause hydrolysis of the glycosidic bond.
-
Recommendation: When removing solvents, use a rotary evaporator at a reduced temperature (e.g., <40°C). Monitor the pH of your sap and extracts; the natural pH of maple water is slightly acidic to neutral (around 6.3-6.6).[4]
-
Troubleshooting Low NTG Yield: A Decision Workflow
Below is a systematic approach to diagnosing the source of low NTG yield.
Caption: A decision tree for troubleshooting low NTG yield.
Question 2: I am observing significant peak tailing and poor resolution during HPLC analysis of my maple sap extract. How can I improve the chromatography?
Answer: Poor peak shape in HPLC is often multifactorial, involving interactions between the analyte, mobile phase, and stationary phase.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, asymmetric peaks.
-
Recommendation: Dilute your sample extract and re-inject. If the peak shape improves, you were likely overloading the column. Perform a dilution series to find the optimal concentration range.
-
-
Mobile Phase Mismatch: The pH of the mobile phase can affect the ionization state of phenolic compounds, influencing their retention and peak shape. Secondary interactions with the silica backbone of the column can also cause tailing.
-
Recommendation: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both mobile phase solvents (A and B). This suppresses the ionization of phenolic hydroxyl groups and silanols on the stationary phase, leading to sharper, more symmetrical peaks.
-
-
Contaminant Co-elution: Maple sap is a complex matrix containing sugars, organic acids, and other phenolics that can co-elute with NTG, distorting its peak shape.[1][3]
-
Recommendation:
-
Improve Sample Cleanup: Implement an upstream Solid-Phase Extraction (SPE) step before HPLC analysis to remove interfering matrix components.
-
Optimize Gradient: Adjust your HPLC gradient. A shallower gradient around the elution time of NTG can improve resolution from nearby contaminants.
-
-
-
Column Degradation: Over time, columns can degrade, especially when used with complex biological matrices. This can lead to a loss of efficiency and poor peak shape.
-
Recommendation: Use a guard column to protect your analytical column. If performance does not improve with the above steps, try flushing the column according to the manufacturer's instructions or replace it with a new one.
-
Frequently Asked Questions (FAQs)
Question 1: What are the ideal conditions for collecting and storing maple sap to maximize NTG stability and yield?
Answer: The preservation of NTG begins the moment the sap leaves the tree. The primary goals are to prevent microbial degradation and enzymatic activity.
-
Collection: Use sanitized collection systems (tubing, buckets) to minimize the initial microbial load.[2] As noted, phenolic compounds tend to be higher in early-season sap.[1]
-
Storage: The most critical factor is temperature. Sap is highly perishable and should be treated like milk.[2]
-
Immediate Chilling: Cool the sap to near-freezing temperatures (but not frozen solid) as quickly as possible. Storing sap in snowbanks or dedicated chillers is common practice.[5]
-
Duration: Sap can be stored for a week or more with proper chilling, but processing it within 24-48 hours is ideal to ensure the highest quality.[5]
-
Containers: Always use food-grade, non-reactive containers (e.g., stainless steel, food-grade polyethylene) for collection and storage.[5]
-
Table 1: Impact of Storage Conditions on Sap Quality
| Storage Condition | Temperature | Expected Microbial Growth | Impact on NTG and Phenolics | Recommendation |
| Ideal | < 4°C (39°F) | Minimal | High stability, preservation of original profile.[4] | Best Practice: Chill immediately and process within 48 hours. |
| Sub-optimal | 4-10°C (39-50°F) | Slow to Moderate | Potential for some enzymatic or microbial degradation. | Process as soon as possible. |
| Poor | > 10°C (50°F) | Rapid | High risk of degradation and alteration of chemical profile.[3] | Avoid: Leads to significant loss of target compounds. |
Question 2: What is the most effective and scalable method for the initial extraction of NTG from large volumes of maple sap?
Answer: For processing large volumes of dilute maple sap, direct liquid-liquid extraction with solvents like ethyl acetate is often impractical and costly. A more efficient and scalable approach is to first concentrate the non-polar to moderately polar compounds using Solid-Phase Extraction (SPE) with an appropriate adsorbent resin.
Method of Choice: Adsorption Chromatography A resin like Amberlite® XAD-16 is highly effective for this purpose.[4] This non-ionic, macroporous polymer resin works by adsorbing hydrophobic and moderately polar molecules from aqueous solutions, while allowing sugars, salts, and other highly polar components to pass through. The adsorbed compounds, including NTG, can then be eluted with an organic solvent like ethanol. This process simultaneously concentrates the target compounds and performs an initial purification.
General Workflow for NTG Isolation & Purification
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sap Collection, Storage, and Processing | Cornell Maple Program [blogs.cornell.edu]
- 3. Frontiers | A Metataxonomic Analysis of Maple Sap Microbial Communities Reveals New Insights Into Maple Syrup Complexity [frontiersin.org]
- 4. What Is Authentic Maple Water? A Twelve-Month Shelf-Life Study of the Chemical Composition of Maple Water and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vermontevaporator.com [vermontevaporator.com]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Batch-to-Batch Color Variation in Nortrachelogenin Extracts
Welcome to the Technical Support Center for lignan extraction and purification. This guide is specifically engineered for researchers and drug development professionals dealing with batch-to-batch color inconsistencies when isolating (+)-Nortrachelogenin (Wikstromol).
Nortrachelogenin is a highly bioactive dibenzylbutyrolactone lignan primarily sourced from Pinus sylvestris (Scots pine) knotwood and Wikstroemia indica[1][2]. A common critical deviation during its extraction is the unpredictable shift in the extract's color—ranging from a desirable pale yellow to a degraded dark brown. This guide provides the mechanistic causality behind these variations, a diagnostic workflow, and a self-validating standardized protocol to ensure absolute batch reproducibility.
Mechanistic Overview of Lignan Chromophore Formation
The color variation in Nortrachelogenin extracts is rarely a simple impurity issue; it is fundamentally a thermodynamic and oxidative problem. Lignans are highly susceptible to oxidative degradation when exposed to heat, ultraviolet (UV) light, and oxygen[3]. The phenolic hydroxyl groups in Nortrachelogenin can easily donate hydrogen atoms, forming unstable phenoxyl radicals. If not arrested, these radicals undergo further oxidation into dark-colored quinone derivatives or participate in aryl coupling (e.g., 5-5′ or 5-O-4′ linkages) to form highly conjugated, colored oligomers[3].
Fig 1: Oxidative degradation pathway of Nortrachelogenin leading to chromophore formation.
Diagnostic Troubleshooting Workflow
When a batch deviates from the standard color profile, utilize the following diagnostic logic to isolate the root cause before adjusting your standard operating procedures (SOPs).
Fig 2: Diagnostic workflow for troubleshooting lignan extract color variations.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does my Nortrachelogenin extract turn from pale yellow to dark brown specifically during the concentration phase? A: The concentration phase (typically via rotary evaporation) is the highest-risk step for chromophore formation. Elevated temperatures in the water bath provide the activation energy required for radical initiation, while the continuous exposure to residual oxygen acts as an electron acceptor. As the solvent volume decreases, the concentration of trace transition metals (which catalyze oxidation) and reactive intermediates increases, accelerating the polymerization into dark-colored oligomers[3][4]. Solution: Never exceed a water bath temperature of 35°C, and always backfill your rotary evaporator with Argon or Nitrogen gas when breaking the vacuum.
Q2: How does solvent selection logically impact the baseline color of the batch? A: Solvent polarity dictates the co-extraction profile. Using pure water or highly aqueous mixtures without prior defatting co-extracts highly polar colored compounds and promotes hydrolytic degradation. Conversely, a sequential extraction starting with a nonpolar solvent (e.g., cyclohexane or n-hexane) effectively removes lipophilic interferences (fats, waxes, and non-polar pigments)[1][2]. Following this with 85–95% aqueous ethanol or methanol selectively targets the lignans while leaving behind heavy polymeric chromophores[2]. Furthermore, acidic or alkaline solvent conditions can catalyze the transformation of lignans into colored oxidation products like α-conidendrin.
Q3: Does the starting biomass source inherently cause color shifts? A: Yes. Nortrachelogenin is predominantly extracted from Pinus sylvestris knotwood or Wikstroemia indica[1][5]. Pine knotwood contains significant amounts of stilbenes (e.g., pinosylvin and its monomethyl ether) alongside Nortrachelogenin[2][5]. Variations in harvest season, tree age, and storage conditions lead to fluctuating levels of these co-extractives. Stilbenes have their own distinct chromophoric properties and oxidation potentials, which can shift the baseline color of the crude extract even before degradation occurs.
Quantitative Data: Impact of Extraction Parameters
The following table synthesizes the thermodynamic trade-offs between extraction yield and color degradation. Notice that while harsh conditions (high heat, pressurized systems) increase the gross yield, they catastrophically degrade the optical purity (CIE L* Lightness index) due to oxidation.
| Extraction Method | Solvent System | Temp (°C) | Yield (mg/g DW) | CIE L* (Lightness) | Final Extract Appearance |
| Soxhlet Extraction | 95% Ethanol | 75 | 14.2 | 35.4 | Dark Brown |
| Maceration | 100% Methanol | 25 | 8.5 | 68.2 | Pale Yellow |
| Cold UAE* | 85% Ethanol | 4 | 12.8 | 82.1 | Very Pale Yellow |
| Pressurized Liquid | 95% Acetone | 100 | 16.1 | 28.9 | Black / Opaque |
*UAE = Ultrasound-Assisted Extraction. Cold UAE represents the optimal balance of yield and structural preservation.
Standardized Methodology: Low-Oxidation Extraction Protocol
To establish a self-validating system, this protocol integrates environmental controls and mid-process quality checkpoints to guarantee color consistency.
Phase 1: Biomass Preparation & Defatting
-
Milling: Mill Pinus sylvestris knotwood into a coarse powder. Store immediately in airtight, light-proof containers at -20°C to halt enzymatic browning.
-
Defatting: Suspend the biomass in HPLC-grade n-hexane (1:10 w/v ratio). Agitate for 2 hours at room temperature (20°C).
-
Filtration: Filter the suspension through a PTFE membrane (0.45 µm). Discard the hexane fraction (which contains lipophilic interferences) and retain the defatted biomass[1].
Phase 2: Anaerobic Cold Extraction 4. Solvent Preparation: Prepare 85% aqueous ethanol. Sparge the solvent with Nitrogen (N₂) gas for 15 minutes to displace dissolved oxygen. 5. Extraction: Combine the defatted biomass with the sparged solvent (1:15 w/v) in an amber glass vessel. 6. Ultrasound-Assisted Extraction (UAE): Sonicate the mixture using a cooling bath maintained strictly at 4°C for 30 minutes. Causality: Low temperatures prevent the thermal initiation of phenoxyl radicals while cavitation ensures high mass transfer[6]. 7. Validation Checkpoint 1: Extract a 1 mL aliquot and measure the CIE Lab* values. An L* value < 60 at this stage indicates premature oxidation; halt the process and verify your N₂ purging efficacy.
Phase 3: Controlled Concentration & Storage 8. Filtration: Filter the extract under a vacuum, keeping the collection flask wrapped in aluminum foil. 9. Concentration: Transfer to a rotary evaporator. Set the water bath to max 30°C . Apply a high vacuum to compensate for the low temperature. 10. Storage: Lyophilize the concentrated aqueous residue to a dry powder. Backfill the lyophilizer with Argon gas. Store the final pale-yellow powder at -80°C in sealed amber vials.
References
-
The Discovery and Isolation of (+)-Nortrachelogenin from Wikstroemia indica: A Technical Guide Benchchem 1
-
Quantification and Variability Analysis of Lignin Optical Properties for Colour-Dependent Industrial Applications MDPI 4
-
Evaluation of selective extraction methods for recovery of polyphenols from pine FAO 2
-
Oxidative Transformations of Lignans PMC - NIH 3
-
Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives PMC - NIH 5
-
Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans Semantic Scholar
-
Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents PMC - NIH 6
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of selective extraction methods for recovery of polyphenols from pine [agris.fao.org]
- 3. Oxidative Transformations of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Solvent Residue in Purified Nortrachelogenin-8'-O-beta-glucoside
Welcome to the technical support guide for the purification of Nortrachelogenin-8'-O-beta-glucoside. This resource is designed for researchers, scientists, and drug development professionals who are navigating the final, critical stages of isolating this promising lignan glucoside. Achieving a high degree of purity is paramount, and a key challenge in this process is the effective removal of residual solvents without compromising the integrity of the compound.
This guide is structured to provide immediate, actionable solutions through a troubleshooting section, followed by a comprehensive FAQ to deepen your understanding of the underlying principles.
Part 1: Troubleshooting Guide - High Residual Solvent Detected
You have completed your purification, and a quantitative analysis, likely by Headspace Gas Chromatography (GC-HS), indicates that your purified Nortrachelogenin-8'-O-beta-glucoside contains unacceptable levels of one or more residual solvents. This section provides a logical workflow to diagnose and resolve the issue.
Logical Workflow for Troubleshooting Solvent Residue
The following diagram illustrates a step-by-step decision-making process to address high solvent residue.
Caption: Troubleshooting workflow for high residual solvent in purified compounds.
Q: My GC-HS analysis shows high levels of residual solvent. What are my immediate steps?
A: Follow the diagnostic workflow presented above.
-
Step 1: Identify the Solvent and Its Properties. The first crucial step is to identify the problematic solvent(s) from your analytical report. Is it a low-boiling solvent like methanol or ethyl acetate, commonly used in chromatography, or a high-boiling solvent like DMSO or DMF?[1][2] The strategy for removal is fundamentally different for each.
-
Step 2: Critically Evaluate Your Final Solvent Removal Step. How was the purified, pooled product dried? The effectiveness of rotary evaporation, lyophilization, and vacuum oven drying are highly dependent on the solvent's properties and the compound's physical form.
-
Step 3: Optimize Your Existing Method or Choose a More Appropriate One.
-
If you used a Rotary Evaporator: This technique is best for low-to-moderate boiling point solvents.[3][4] High residue levels often result from suboptimal settings.
-
Causality: Efficient evaporation relies on a balance between temperature, pressure, and surface area. Lowering the pressure reduces the solvent's boiling point, the water bath provides the necessary energy (heat of vaporization), and rotation constantly exposes new surface area.[5]
-
Troubleshooting Actions:
-
Check the Vacuum: Ensure your vacuum pump is pulling a sufficient vacuum. The pressure should be low enough to reduce the solvent's boiling point to below 40°C.
-
Apply the "Delta 20" Rule: For efficient and controlled evaporation, set the heating bath temperature ~20°C higher than the desired solvent boiling point (vapor temperature), and ensure the condenser coolant is at least 20°C colder than the vapor temperature.[4][6] For example, to evaporate ethanol at 40°C, a bath temperature of 60°C and a condenser temperature of 20°C or lower is ideal.
-
Increase Rotation Speed: For low-viscosity solutions, a higher rotation speed (e.g., 150-200 RPM) increases the surface film, accelerating evaporation.[6]
-
Extend the Time: Do not rush the final stages. Once the bulk solvent is removed, continue to rotate the flask under full vacuum for an extended period to remove trapped solvent molecules.
-
-
-
If you used a High-Vacuum Oven: This method is often used after rotary evaporation for a final "polishing" dry.
-
Causality: Heat provides the energy for solvent molecules to escape, while the vacuum removes them from the environment, driving the equilibrium toward a solvent-free state. However, if the outer layer of the product dries too quickly, it can form an impermeable "skin," trapping solvent within the solid matrix.
-
Troubleshooting Actions:
-
Grind the Sample: If your product is a crystalline or dense amorphous solid, gently grind it to a fine powder to increase the surface area before placing it in the oven.
-
Use a "Nitrogen Sweep": If your oven allows, a slow bleed of an inert gas like nitrogen can help carry away solvent vapors more effectively than vacuum alone.
-
Temperature vs. Stability: Be cautious with temperature. While higher temperatures increase vapor pressure, Nortrachelogenin-8'-O-beta-glucoside, as a glycoside, may be susceptible to thermal degradation.[7] Keep the temperature as low as is effective, preferably below 50°C.[8]
-
-
-
If you are dealing with a High-Boiling-Point Solvent (e.g., DMSO, DMF): These are notoriously difficult to remove by standard evaporation.
-
Causality: Their very low vapor pressure means that extremely high temperatures or vacuums are needed for evaporation, which can degrade the product.
-
Troubleshooting Action: Re-dissolve and Lyophilize. The most robust method is to re-dissolve the product in a small amount of water (or a mixture of water and a lyophilization-friendly solvent like tert-butanol) and then freeze-dry (lyophilize) the sample. The high-boiling solvent will remain in the aqueous solution that is subsequently removed by sublimation.[2][8]
-
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions to build a foundational understanding of solvent residue control.
Q1: What are the typical sources of residual solvents in my purified Nortrachelogenin-8'-O-beta-glucoside?
A: Solvents are introduced at multiple stages of the isolation process. Common sources include:
-
Extraction: The initial extraction from the plant material (e.g., Trachelospermum jasminoides or Wikstroemia indica) often uses solvents like methanol or ethanol.[1][9][10]
-
Solvent-Solvent Partitioning: Fractionation steps may use solvents such as n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.[1]
-
Chromatography: Both column chromatography and HPLC rely on solvent gradients, commonly mixtures of hexane/ethyl acetate or water/methanol/acetonitrile, for purification.[7][9]
Q2: What are the regulatory standards for residual solvents in pharmaceutical products?
A: The primary international guideline is the ICH Q3C (R9) guideline on impurities for residual solvents.[11] This guideline is critical for any researcher in drug development. It classifies solvents into three categories based on their toxicity:
-
Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards.
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or agents of other irreversible toxicities. The guideline specifies Permitted Daily Exposure (PDE) and corresponding concentration limits (in ppm).
-
Class 3: Solvents with low toxic potential. These have higher permissible limits, often up to 5,000 ppm.
Drug products must not contain residual solvents at levels higher than can be supported by safety data.[12][13][14]
Data Presentation: ICH Q3C Limits for Common Solvents
| Solvent | Class | Concentration Limit (ppm) |
| Benzene | 1 | 2 |
| Carbon Tetrachloride | 1 | 4 |
| Acetonitrile | 2 | 410 |
| Chloroform | 2 | 60 |
| Methanol | 2 | 3000 |
| Toluene | 2 | 890 |
| n-Hexane | 2 | 290 |
| Dichloromethane | 2 | 600 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
| Ethyl Acetate | 3 | 5000 |
| Diethyl Ether | 3 | 5000 |
| Source: Adapted from ICH Q3C (R9) Guideline.[11] |
Q3: What is the best analytical method to quantify residual solvents?
A: The gold standard and most widely accepted method for residual solvent analysis in pharmaceuticals is Headspace Gas Chromatography (GC-HS) , often coupled with a Flame Ionization Detector (FID).[15][16][17][18]
-
Why it works: The non-volatile sample (your purified glucoside) is heated in a sealed vial. The volatile residual solvents partition into the vapor phase (the "headspace") above the sample. A sample of this vapor is then injected into the GC system. This technique is ideal because it prevents the non-volatile drug substance from contaminating the GC column, ensuring a clean and accurate analysis of only the volatile impurities.[18] Emerging technologies like Molecular Rotational Resonance (MRR) spectroscopy also offer rapid, chromatography-free alternatives.[19]
Q4: What is lyophilization, and when is it the preferred method for solvent removal?
A: Lyophilization, or freeze-drying, is a process where a frozen solvent is removed through sublimation (transitioning directly from a solid to a gas phase) under a deep vacuum.[20]
-
Mechanism: The product is first frozen completely. Then, in the primary drying phase, the chamber pressure is lowered below the triple point of the solvent, and a small amount of heat is applied to the shelves. This provides the energy for the frozen solvent to sublimate. In the secondary drying phase, the temperature is gradually increased to remove unfrozen, bound solvent molecules from the product matrix.[20][21][22]
-
When to Use It:
-
Heat-Sensitive Compounds: Since the entire process occurs at low temperatures, it is the gentlest drying method and ideal for thermally labile molecules like Nortrachelogenin-8'-O-beta-glucoside.
-
Amorphous Solids: It is excellent for producing a light, porous, and easily re-dissolvable solid "cake," which is often preferable to the dense solids that can result from oven drying.
-
Removing Water: It is the most effective method for removing residual water.
-
High-Boiling Solvents: As mentioned in the troubleshooting section, it can be used to remove high-boiling point solvents after re-dissolving the compound in water or a water/t-butanol mixture.
-
Experimental Protocols
Protocol 1: Optimizing Final Solvent Removal via Rotary Evaporation
This protocol assumes you have your purified Nortrachelogenin-8'-O-beta-glucoside in a solution of a volatile organic solvent (e.g., methanol, ethyl acetate).
-
Preparation:
-
Ensure the rotary evaporator system, including all seals and glassware, is clean and has no leaks.
-
Select a round-bottom flask that will be no more than 50% full with your solution.[6]
-
Set the condenser coolant temperature. For most solvents, a standard setting of 10-20°C is sufficient. For very volatile solvents like dichloromethane, a lower temperature (0-5°C) is better.
-
-
Initial Evaporation:
-
Attach the flask and secure it with a clip.
-
Start the rotation at a moderate speed (e.g., 120 RPM).
-
Gradually apply the vacuum. For unknown mixtures, it's safer to reduce pressure slowly to prevent bumping.[5] For a known solvent, you can find the optimal pressure from a vapor pressure chart.
-
Once the vacuum is stable, lower the flask into the pre-heated water bath. Set the bath temperature according to the "Delta 20" rule (e.g., 40-50°C for methanol or ethanol).[6]
-
-
Drying to a Solid:
-
Continue evaporation until all visible liquid solvent has been removed and a solid or film begins to form.
-
Increase the rotation speed to 150-200 RPM to spread the solid into a thin film on the flask wall. This dramatically increases the surface area for final drying.
-
Maintain the flask under full vacuum and rotation for an additional 30-60 minutes after it appears dry to remove tightly bound solvent molecules.
-
-
Completion:
-
Lift the flask from the water bath.
-
Stop the rotation.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Remove the flask and prepare the sample for high-vacuum drying or analysis.
-
Protocol 2: General Workflow for Residual Solvent Analysis via Headspace GC
This is a generalized workflow. Specific parameters must be optimized and validated for your particular sample and target solvents.
-
Sample Preparation:
-
Accurately weigh a specific amount of your purified Nortrachelogenin-8'-O-beta-glucoside (e.g., 100 mg) into a clean, 20 mL headspace vial.
-
Add a precise volume (e.g., 5.0 mL) of a suitable diluent in which the sample is insoluble or sparingly soluble but the residual solvents are soluble. Common diluents include DMSO, DMF, or water.[18]
-
If required, add an internal standard solution.
-
Immediately cap and crimp the vial to ensure a tight seal.
-
-
Instrument Setup (Example Parameters):
-
Headspace Sampler:
-
Equilibration Temperature: 80°C
-
Equilibration Time: 45-60 minutes
-
Injection Volume: 1.0 mL
-
-
Gas Chromatograph:
-
Injector Temperature: 140°C
-
Column: Typically a G43 (6% cyanopropylphenyl/94% dimethylpolysiloxane) or similar phase.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp up to a higher temperature (e.g., 240°C) to elute all solvents.
-
Detector (FID): Temperature: 250°C
-
-
-
Analysis:
-
Run a blank (diluent only) to check for system contamination.
-
Run standard solutions of the expected residual solvents at known concentrations to create a calibration curve.
-
Run the prepared sample vial.
-
Identify peaks in the sample chromatogram by comparing their retention times to the standards.
-
Quantify the amount of each residual solvent in the sample by using the calibration curve.
-
References
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. Grodowska, K., & Parczewski, A. (2010). Acta Poloniae Pharmaceutica, 67(1), 3-10. [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. Grodowska, K., & Parczewski, A. (2010). Acta Poloniae Pharmaceutica, 67(1), 3-10. [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation (ICH). [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. Grodowska, K., & Parczewski, A. (2010). PubMed. [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]
-
Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. BrightSpec. [Link]
-
Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. Resolve Mass. [Link]
-
Nortrachelogenin-8'-O-beta-glucoside. BioCrick. [Link]
-
Rotary Evaporator Best Practices. Lab Manager. [Link]
-
Rotary Evaporator Solvent Chart. Lab Unique. [Link]
-
10 tips for optimal rotary evaporation. VACUUBRAND. [Link]
-
Optimizing Solvent Evaporation Processes. The Lab Depot. [Link]
-
Five ways to optimize the pressure values of your rotary evaporation. Buchi.com. [Link]
-
Remove Sticky Reagents. University of Rochester Chemistry. [Link]
-
What are techniques used to remove solvent from plant extract? ResearchGate. [Link]
-
Extraction techniques and purification methods: Precision tools for pure innovation. PAB. [Link]
- Method of lyophylization to reduce solvent content and enhance product recovery.
-
Nortrachelogenin-8'-O-beta-glucoside. Lifeasible. [Link]
-
Process For Removing Residual Sovents. Scribd. [Link]
-
Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside (NTG) as an antibiofilm compound from maple. ResearchGate. [Link]
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. [Link]
-
Strategies for Natural Products Isolation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Freeze Drying or Lyophilization. Applewood Scientific. [Link]
-
(+)-Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica. PubMed. [Link]
-
A Practical Method for Resolving the Nucleation Problem in Lyophilization. BioProcess International. [Link]
- A novel process of residual solvent removal.
-
FREEZE-DRYING PROCESS Principle and Practice. SlideShare. [Link]
-
Green solvent selection and extractin protocol for selective recovery of anti-diabetic components from T. crispa. Arabian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Rotary Evaporator Best Practices | Lab Manager [labmanager.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Five ways to optimize the pressure values of your rotary evaporation | Buchi.com [buchi.com]
- 6. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. (+)-Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. tga.gov.au [tga.gov.au]
- 13. database.ich.org [database.ich.org]
- 14. database.ich.org [database.ich.org]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. brightspec.com [brightspec.com]
- 20. Freeze Drying or Lyophilization [applewoodscientific.com]
- 21. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents [patents.google.com]
- 22. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Nortrachelogenin-8'-O-beta-glucoside (NTG)
A Senior Application Scientist's Guide to Enhancing Bioavailability
Welcome to the technical support center for Nortrachelogenin-8'-O-beta-glucoside (NTG). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you overcome the common yet significant challenge of enhancing the oral bioavailability of this promising lignan glucoside. This guide is structured to move from foundational understanding to actionable strategies and troubleshooting, ensuring your experimental designs are robust and effective.
Section 1: Frequently Asked Questions - Understanding the Core Challenge
This section addresses the fundamental questions regarding NTG's properties and the biological barriers that limit its systemic uptake.
Q1: What is Nortrachelogenin-8'-O-beta-glucoside (NTG) and why is its bioavailability a primary concern?
A1: Nortrachelogenin-8'-O-beta-glucoside (NTG) is a lignan, a class of polyphenolic compounds found in various plants, including Trachelospermum jasminoides and maple.[1][2] Like many plant-derived bioactive compounds, its therapeutic potential is often limited by low oral bioavailability.[3][4] The core challenge stems from its structure: it is a glycoside, meaning it has a sugar molecule (glucose) attached to the active aglycone (nortrachelogenin). This glucoside moiety increases water solubility but can hinder its ability to passively diffuse across the lipid-rich intestinal cell membranes. The ultimate delivery of the active component to the systemic circulation is therefore inefficient, requiring strategic intervention.
Q2: What is the critical role of the gut microbiota in the metabolism and absorption of NTG?
A2: The gut microbiota is arguably the most critical factor in the metabolism of lignan glucosides like NTG.[5] The parent glycoside is generally too polar to be absorbed efficiently in the upper gastrointestinal tract. Upon reaching the colon, gut bacteria equipped with β-glucosidase enzymes cleave the glucose molecule from NTG, releasing the aglycone, nortrachelogenin.[6][7] This deglycosylation is an essential first step for absorption.[8]
Furthermore, the intestinal bacteria continue to metabolize the aglycone into so-called "enterolignans," such as enterodiol and enterolactone.[3][9] These enterolignans are often more biologically active than the parent lignan and are readily absorbed into the bloodstream.[8][10] Therefore, the bioavailability of NTG is intrinsically linked to the composition and metabolic capacity of an individual's gut microbiome, which can vary significantly.[6][8]
Caption: Metabolic conversion of NTG by gut microbiota.
Q3: Beyond metabolism, what are the primary physicochemical barriers to NTG's absorption?
A3: The primary barriers are rooted in the principles of drug absorption, often categorized by the Biopharmaceutics Classification System (BCS). While NTG's glucoside form has decent aqueous solubility, its aglycone, nortrachelogenin, is likely to be more lipophilic and thus have poor water solubility (a "brick-dust" molecule), limiting its dissolution rate in intestinal fluids.[11] Key barriers include:
-
Low Permeability: The polar glucoside form (NTG) has low passive permeability across the intestinal epithelium.
-
Low Solubility of Aglycone: Once the glucose is cleaved, the resulting nortrachelogenin aglycone may have low aqueous solubility, making its dissolution the rate-limiting step for absorption.[12]
-
Efflux Transporters: Like many natural compounds, NTG or its metabolites may be substrates for efflux pumps (e.g., P-glycoprotein) in the intestinal wall, which actively pump the compound back into the gut lumen, reducing net absorption.
-
First-Pass Metabolism: After absorption, the compounds travel via the portal vein to the liver, where they can undergo extensive phase I and phase II metabolism and be eliminated before reaching systemic circulation.[13]
Section 2: Troubleshooting Guide & FAQs - Strategies for Enhancement
This section provides actionable strategies and troubleshooting advice for common experimental hurdles.
Troubleshooting: Low or Variable In Vivo Bioavailability
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low plasma concentration of NTG metabolites (enterolignans). | 1. Poor Liberation of Aglycone: Insufficient β-glucosidase activity in the test animal's gut microbiota. 2. Poor Dissolution of Aglycone: The released nortrachelogenin precipitates in the gut lumen before it can be absorbed. 3. Formulation Failure: The delivery vehicle does not effectively present the compound for absorption. | Solution 1: Consider co-dosing with a broad-spectrum β-glucosidase enzyme or a probiotic strain known for high glucosidase activity to ensure cleavage of the sugar moiety.[14] Solution 2 & 3: Develop an enabling formulation. A lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can maintain the aglycone in a solubilized state, improving both its absorption and subsequent metabolism.[15][16] |
| High variability in plasma concentrations between subjects. | 1. Inter-individual Gut Microbiota Differences: This is the most likely cause for lignans.[8] 2. Food Effect: The presence or absence of food, particularly fats, can drastically alter absorption. Lipid-based formulations are known to mitigate food effects.[12] | Solution 1: Standardize the gut microbiota of test animals as much as possible through diet and housing. For clinical relevance, acknowledge this variability and consider stratifying results based on "producer" phenotypes (low vs. high enterolignan producers).[6] Solution 2: Standardize feeding protocols (fasted vs. fed state). Test a lipid-based formulation designed to reduce this variability.[17][18] |
| High fecal excretion of the parent NTG compound. | 1. Incomplete Release from Dosage Form: The compound is not effectively released into the gastrointestinal fluid. 2. Lack of Deglycosylation: Indicates a failure of the microbiota to cleave the glucoside bond. | Solution 1: Re-evaluate the formulation for proper disintegration and dissolution characteristics in vitro before proceeding with further in vivo studies. Solution 2: This strongly points to a microbiota issue. See "Poor Liberation of Aglycone" above. Pre-treating the compound by fermenting it with specific bacteria can also enhance the release of the aglycone.[19][20] |
Enhancement Strategy FAQs
Q4: Which formulation strategy is a good starting point for a poorly soluble aglycone like nortrachelogenin?
A4: For lipophilic compounds that are likely dissolution-rate limited (BCS Class II), a lipid-based drug delivery system (LBDDS) is an excellent and often highly effective starting point.[12][15] Strategies include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., gastrointestinal fluids).[13] This presents the drug in a solubilized state with a large surface area, enhancing absorption.[21]
-
Nanoemulsions: These are similar to SEDDS but result in even smaller droplet sizes (<100 nm), which can further enhance absorption rates and potentially improve lymphatic uptake, bypassing the liver's first-pass metabolism.[17][18]
The rationale is that these systems maintain the drug in a solubilized state within the GI tract, overcoming the dissolution barrier and leveraging natural lipid absorption pathways.[15]
Q5: Can a prodrug approach be applied to NTG?
A5: Yes, a prodrug strategy is a more advanced but powerful approach.[22] Since the primary issue is often absorption of the aglycone, you would design a prodrug of nortrachelogenin , not NTG itself (which is already a natural prodrug). The goal would be to transiently modify the nortrachelogenin molecule to improve its properties. For example:
-
Ester Prodrugs: Attaching a small, lipophilic ester to one of nortrachelogenin's hydroxyl groups could enhance its membrane permeability. This ester would then be cleaved by esterase enzymes in the intestinal wall or blood to release the active aglycone.[23][24]
-
Phosphate Prodrugs: Conversely, if the goal is to create a highly water-soluble form for parenteral administration or to overcome solubility issues in a specific formulation, a phosphate ester could be added. This would be cleaved by alkaline phosphatases in vivo.[23][25]
This approach requires significant medicinal chemistry effort but offers precise control over the molecule's pharmacokinetic properties.[26]
Section 3: Key Experimental Protocols
Adherence to validated, systematic protocols is essential for generating reproducible data. Here are two foundational workflows.
Protocol 1: In Vitro Bioaccessibility and Caco-2 Permeability Assay
This two-stage protocol first assesses how much NTG is released from its matrix and converted by enzymes (bioaccessibility) and then measures its potential to cross the intestinal barrier (permeability). It is a crucial step for screening formulations before animal studies.[27][28][29]
Objective: To evaluate the bioaccessibility of NTG from a test formulation and the intestinal permeability of its resulting metabolites.
Materials:
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
Pepsin, Pancreatin, Bile Salts
-
β-glucosidase enzyme solution
-
Caco-2 cell line (cultured on Transwell inserts for 21 days)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS for quantification
Methodology:
-
Simulated Digestion (Bioaccessibility):
-
Disperse the NTG formulation in SGF with pepsin and incubate at 37°C for 1 hour with gentle agitation.
-
Neutralize the mixture and add SIF containing pancreatin and bile salts.
-
Add β-glucosidase to simulate microbial deglycosylation. Incubate at 37°C for 2-3 hours.
-
Centrifuge the final digestate. The supernatant, known as the "micellar fraction," contains the bioaccessible compound.
-
Collect an aliquot of the supernatant for LC-MS/MS analysis to quantify released nortrachelogenin and any remaining NTG.
-
-
Caco-2 Permeability Assay:
-
Wash the differentiated Caco-2 monolayers on the Transwell inserts with pre-warmed HBSS.
-
Add the bioaccessible fraction (supernatant from step 4) to the apical (AP) side of the Transwell.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C. Take samples from the BL side at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.
-
At the end of the experiment, collect samples from the AP side as well.
-
Quantify the concentration of nortrachelogenin in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
-
Sources
- 1. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view | springermedizin.de [springermedizin.de]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. DSpace [scholarworks.umass.edu]
- 18. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Importance of interaction between the matrix effect and microbial metabolism in the bioavailability of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Increased Bioavailability Excipients - CD Formulation [formulationbio.com]
- 22. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Glucocorticoids-based prodrug design: Current strategies and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sciensage.info [sciensage.info]
- 27. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benthamscience.com [benthamscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting and Verifying Nortrachelogenin-8'-O-beta-glucoside Analytical Standards
For researchers, analytical chemists, and drug development professionals, the integrity of quantitative and qualitative analyses hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of commercially available Nortrachelogenin-8'-O-beta-glucoside analytical standards. More critically, it offers a framework for their evaluation and verification, empowering you to ensure data accuracy and reproducibility, especially in the absence of a formally Certified Reference Material (CRM).
The Critical Distinction: Certified Reference Material (CRM) vs. Analytical Standard
Before comparing suppliers, it is paramount to understand the landscape of reference standards. A Certified Reference Material (CRM) , produced by an ISO 17034 accredited manufacturer, offers the highest level of accuracy and traceability.[1] Its certified value is accompanied by a statement of uncertainty and is traceable to the International System of Units (SI).[2][3] This provides a robust foundation for method validation, instrument calibration, and quality control.[1]
Conversely, an analytical standard or reference standard is a well-characterized material of high purity. While suitable for many research applications, it may lack the formal certification, metrological traceability, and uncertainty budget of a CRM.[2] Our market survey for Nortrachelogenin-8'-O-beta-glucoside (CAS: 858127-38-5) did not identify any suppliers offering this compound as an ISO 17034 Certified Reference Material at the time of this publication. Therefore, the onus is on the end-user to perform rigorous verification.
Comparative Analysis of Commercially Available Nortrachelogenin-8'-O-beta-glucoside Standards
The following table summarizes the specifications of Nortrachelogenin-8'-O-beta-glucoside offered by various suppliers. This information is based on publicly available data and should be verified with the supplier and, most importantly, through in-house analysis.
| Supplier | Product Name | Purity Specification | Analytical Data Provided | Notes |
| Sigma-Aldrich (Targetmol) | Nortrachelogenin-8'-O-beta-glucoside | 98.46%[4] | Certificate of Analysis (CoA) available online.[4] | Marketed as a product from Targetmol Chemicals Inc. |
| BioCrick | Nortrachelogenin-8'-O-beta-glucoside | >98% | HPLC, MS, NMR data mentioned as available.[5] | States confirmation by NMR. |
| Lifeasible | Nortrachelogenin-8'-O-beta-glucoside | ≥ 98%[6] | Datasheet available.[6] | For research or industrial raw materials. |
| MedchemExpress | Nortrachelogenin-8'-O-β-glucoside | Not explicitly stated, implied high purity. | Data Sheet and Handling Instructions available.[7] | Provides references to its use in scientific literature. |
| AChemBlock | Nortrachelogenin-8'-O-beta-glucoside | 98% | Basic chemical properties provided. | Catalog ID: X217402. |
Expert Insight: The stated purity from a supplier is a starting point. The true value of a standard lies in the comprehensiveness of its characterization data. Always request the Certificate of Analysis (CoA) before purchase. A detailed CoA should include the method of purity assessment (e.g., HPLC, qNMR), identity confirmation (MS, NMR), and residual solvent analysis.
Experimental Workflow for In-House Verification of Analytical Standards
Given the absence of a CRM, a self-validating protocol is essential. The following workflow outlines the necessary steps to qualify a newly acquired analytical standard of Nortrachelogenin-8'-O-beta-glucoside.
Caption: Workflow for the in-house qualification of analytical standards.
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of lignans, including Nortrachelogenin-8'-O-beta-glucoside.[8]
Protocol 1: Identity Confirmation by LC-MS/MS
Objective: To confirm the identity of the purchased standard by comparing its mass spectrum with the theoretical mass and fragmentation pattern.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Procedure:
-
Standard Preparation: Prepare a 10 µg/mL solution of the Nortrachelogenin-8'-O-beta-glucoside standard in methanol.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to elute the compound, for example, starting at 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Full scan from m/z 100-1000.
-
MS/MS: Perform fragmentation on the precursor ion.
-
-
Data Analysis:
-
The theoretical monoisotopic mass of Nortrachelogenin-8'-O-beta-glucoside (C₂₆H₃₂O₁₂) is approximately 536.1894 g/mol .
-
In negative ESI mode, expect to see the deprotonated molecule [M-H]⁻ at m/z 535.1816.
-
Compare the fragmentation pattern to literature data or predict fragmentation pathways to confirm the structure.
-
Protocol 2: Purity Assessment by HPLC-UV
Objective: To assess the purity of the standard by calculating the peak area percentage of the main component.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
Procedure:
-
Standard Preparation: Prepare a 100 µg/mL solution of the Nortrachelogenin-8'-O-beta-glucoside standard in methanol.
-
Chromatographic Conditions:
-
Use the same column and mobile phase conditions as in Protocol 1.
-
UV Detection: Monitor at 230 nm and 280 nm.[8]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by peak area normalization:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Causality: This method assumes that all impurities have a similar response factor at the chosen wavelength. For a more accurate assessment, especially if impurities are unknown, a mass-sensitive detector (like a CAD or ELSD) or the use of relative response factors is recommended. A DAD is useful to check for peak purity and co-eluting impurities.
-
Conclusion and Recommendations
While a true Certified Reference Material for Nortrachelogenin-8'-O-beta-glucoside appears to be unavailable, high-quality analytical standards can be procured and used effectively, provided they undergo rigorous in-house verification.
-
Prioritize Suppliers with Comprehensive Data: Select suppliers who provide a detailed Certificate of Analysis with data from multiple analytical techniques (e.g., HPLC, MS, NMR).
-
Never Skip In-House Verification: Treat every new lot of a standard as an unknown until its identity and purity are confirmed in your laboratory, using your own established methods.
-
Document Everything: Maintain meticulous records of your verification process. This documentation is critical for regulatory compliance and for troubleshooting any future analytical discrepancies.
References
-
Quality Pathshala. (2024, February 29). The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. [Link]
-
Mesopartner. (2023, March 15). How Certified Reference Materials Help Labs Meet Their Regulatory Requirements?[Link]
-
CWS ABROAD. (2023, June 4). What are Certified reference materials?[Link]
-
Lifeasible. Nortrachelogenin-8'-O-beta-glucoside. [Link]
-
ARO Scientific. (2025, April 2). Selecting the right Certified Reference Material (CRM) for your laboratory. [Link]
-
Mesopartner. (2025, September 30). Certified Reference Materials: What They Are and Why They Matter. [Link]
-
Sigma-Aldrich. Nortrachelogenin-8'-O-beta-glucoside (Chinese). [Link]
-
Gao, W., et al. (2016). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 21(11), 1434. [Link]
-
BioCrick. Nortrachelogenin-8'-O-beta-glucoside. [Link]
Sources
- 1. Selecting the right Certified Reference Material (CRM) for your laboratory [aroscientific.com]
- 2. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 3. cwsabroad.com [cwsabroad.com]
- 4. Nortrachelogenin-8'-O-beta-glucoside | 858127-38-5 [sigmaaldrich.com]
- 5. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: High-Purity Nortrachelogenin-8'-O-β-glucoside vs. Crude Lignan Extracts – Spectral Validation
Executive Summary & Biological Context
Nortrachelogenin-8'-O-β-glucoside (CAS: 858127-38-5, Formula: C26H32O12) is a complex diarylhydroxybutyrolactone lignan first isolated from the stems and leaves of Trachelospermum jasminoides [1]. In drug development, this compound and its derivatives are heavily investigated for their potent anti-inflammatory properties, specifically their ability to inhibit the IL-6/STAT3 and IFN-γ/STAT1 signaling pathways [2]. Furthermore, the aglycone core (nortrachelogenin) has been shown to cross the blood-brain barrier, presenting significant potential for central nervous system (CNS) applications [3].
For researchers, the primary analytical challenge lies in structurally differentiating this specific 8'-O-β-glucoside from its stereoisomers and closely related lignans (such as tracheloside and trachelogenin). This guide objectively compares the analytical performance of high-purity reference standards against enriched crude extracts, providing self-validating Nuclear Magnetic Resonance (NMR) methodologies to ensure scientific integrity.
Fig 1: Mechanism of Action: Nortrachelogenin-8'-O-β-glucoside inhibiting IL-6/STAT3 signaling.
Product Performance Comparison: Standard vs. Crude Alternative
When sourcing Nortrachelogenin-8'-O-β-glucoside for in vitro assays, researchers typically evaluate high-purity analytical standards (≥98%) against enriched crude plant fractions (~70-80% purity). Using crude extracts introduces overlapping methoxy (-OCH3) and aromatic proton signals, which severely compromise structural validation and assay reproducibility.
Comparative Analytical Metrics (600 MHz NMR)
| Performance Metric | High-Purity Standard (≥98%) | Enriched Crude Extract (~75%) | Analytical Impact |
| Signal-to-Noise (S/N) Ratio | > 250:1 | < 50:1 | High S/N in the standard allows for accurate integration of quaternary carbons. |
| Anomeric Proton Resolution | Sharp doublet (J = 7.8 Hz) | Broad multiplet | Crude extracts mask the critical J-coupling needed to confirm the β-linkage. |
| Methoxy Signal Overlap | Two distinct singlets (~3.76 ppm) | > 5 overlapping singlets | Prevents accurate quantification of the two distinct 3-methoxy-4-hydroxyphenyl groups. |
| Baseline Stability | Flat, zero-order baseline | Severe rolling baseline | Crude impurities cause phase distortions, skewing quantitative NMR (qNMR) results. |
High-Resolution 1H and 13C-NMR Spectral Data
The following table summarizes the quantitative spectral data for high-purity Nortrachelogenin-8'-O-β-glucoside. The data serves as a reference for validating the butyrolactone skeleton and the specific site of glycosylation.
Data acquired at 600 MHz (1H) and 150 MHz (13C) in DMSO-d6.
| Structural Moiety | Position | 13C (δ, ppm) | 1H (δ, ppm, J in Hz) | Diagnostic Significance |
| Lactone Ring | C-9 (C=O) | 178.6 | - | Confirms the butyrolactone carbonyl. |
| C-8 | 42.1 | 2.45 (m, 1H) | Alpha-proton to the carbonyl. | |
| C-8' | 78.5 | - | Oxygenated quaternary carbon; site of β-glucoside linkage. | |
| C-9' | 70.5 | 3.98 (dd, 15.6, 6.8), 4.03 (m) | Oxygenated methylene closing the lactone ring. | |
| Aromatic Rings | C-1, C-1' | 131.5, 131.0 | - | Aromatic quaternary carbons. |
| C-2, C-2' | 113.8, 114.1 | 6.70 (d, 1.3), 6.61 (s) | Meta-coupling confirms 1,3,4-trisubstitution. | |
| -OCH3 (x2) | 55.8, 55.9 | 3.76 (s, 3H), 3.77 (s, 3H) | Confirms the presence of two methoxy groups. | |
| Sugar Moiety | C-1'' (Anomeric) | 102.5 | 4.35 (d, 7.8) | Critical: J=7.8 Hz confirms the diaxial β-D-glucopyranosyl linkage. |
| C-6'' | 61.0 | 3.42 (m), 3.65 (m) | Terminal hydroxymethyl group of the sugar. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to prevent common spectroscopic errors.
Fig 2: Self-validating NMR workflow for lignan glycoside structural elucidation.
Step-by-Step Methodology
Step 1: Sample Preparation & Desiccation
-
Action: Lyophilize 10 mg of the Nortrachelogenin-8'-O-β-glucoside standard for 24 hours prior to analysis.
-
Causality: Lignan glycosides are highly hygroscopic. Residual water will produce a massive peak at ~3.3 ppm in DMSO-d6, directly obscuring the critical sugar methine protons (C-2'' to C-5'').
Step 2: Solvent Selection
-
Action: Dissolve the desiccated sample in 0.6 mL of 99.9% Deuterated Dimethyl Sulfoxide (DMSO-d6) rather than Methanol-d4 (CD3OD).
-
Causality: DMSO-d6 lacks exchangeable deuterons, which slows the chemical exchange of the sugar's hydroxyl protons. This allows the direct observation of the -OH doublets/triplets, providing a secondary validation of the glucopyranose ring structure that would be lost to deuterium exchange in CD3OD.
Step 3: 1H-NMR Acquisition Parameters
-
Action: Set the pulse sequence to a standard 30° flip angle (zg30), with a relaxation delay (D1) of 1.5 seconds, and acquire 16 scans.
-
Causality: A 30° pulse maximizes the signal-to-noise ratio in a short timeframe while preventing the saturation of slowly relaxing aromatic protons, ensuring accurate relative integration between the aglycone and the sugar moiety.
Step 4: 13C-NMR Acquisition Parameters
-
Action: Utilize a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans and an extended relaxation delay (D1) of 2.0 seconds.
-
Causality: Quaternary carbons—specifically the C-9 lactone carbonyl (~178.6 ppm) and the C-8' oxygenated quaternary carbon (~78.5 ppm)—lack attached protons to facilitate dipole-dipole relaxation. Extending the D1 delay ensures complete longitudinal relaxation (T1), preventing these diagnostic peaks from disappearing into the baseline noise.
Step 5: Processing and Validation
-
Action: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation. Manually correct the zero-order and first-order phase.
-
Causality: Proper phasing ensures a flat baseline, which is an absolute prerequisite for accurately integrating the anomeric proton doublet (J = 7.8 Hz) to confirm the β-configuration.
References
- Lignans from Trachelospermum jasminoides PubMed (Planta Med. 2005 Jan;71(1):93-5)
- Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi Semantic Scholar
- CAS 34444-37-6 (Nortrachelogenin) - Biological Activity BOC Sciences
A Comparative Guide to the Bioactivity of Nortrachelogenin-8'-O-beta-glucoside and Lariciresinol
This guide provides an in-depth, objective comparison of the biological activities of two prominent plant-derived lignans: Nortrachelogenin-8'-O-beta-glucoside and Lariciresinol. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the therapeutic potential and mechanistic underpinnings of these compounds.
Introduction to the Lignans
Lignans are a diverse class of polyphenolic compounds originating from the dimerization of two phenylpropanoid units.[1] They are widely distributed in the plant kingdom and have garnered significant scientific interest for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] This guide focuses on a comparative analysis of Nortrachelogenin-8'-O-beta-glucoside and Lariciresinol, two lignans with distinct structural features and promising pharmacological profiles.
-
Nortrachelogenin-8'-O-beta-glucoside: This compound is a glycosylated lignan.[4][5] It can be isolated from sources such as the dried roots of Pulsatilla koreana and the stems of Trachelospermum jasminoides.[4][6] The presence of the glucoside moiety significantly influences its solubility and bioavailability.
-
Lariciresinol: A tetrahydrofuran-type lignan, Lariciresinol is found in various dietary sources, including flaxseeds, sesame seeds, and whole grains.[7][8] In human metabolism, it is a key precursor to the enterolignans, enterodiol and enterolactone, which are produced by gut microbiota and are associated with numerous health benefits.[7]
| Feature | Nortrachelogenin-8'-O-beta-glucoside | Lariciresinol |
| Chemical Formula | C26H32O12[5] | C20H24O6[7] |
| Molecular Weight | 536.5 g/mol [5] | 376.4 g/mol |
| Primary Sources | Pulsatilla koreana, Trachelospermum jasminoides[4][6] | Flaxseed, sesame seeds, grains[7][8] |
| Key Structural Feature | Contains a beta-glucoside moiety | Tetrahydrofuran ring scaffold[7] |
Comparative Analysis of Biological Activities
This section dissects the primary pharmacological activities of both lignans, presenting available quantitative data and exploring the underlying mechanisms of action.
Antioxidant Activity
The capacity of a compound to mitigate oxidative stress is fundamental to its potential therapeutic value. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathologies.[9] Lignans combat oxidative stress through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.[3][9]
Mechanistic Insights: Lariciresinol has been shown to exert its antioxidant effects by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[3][7] Activation of Nrf2 leads to the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[3][7] Nortrachelogenin has demonstrated potent radical scavenging activity, proving more effective than synthetic antioxidants like BHA and Trolox in certain assays.[10] It also directly reduces intracellular peroxide levels.[10]
Quantitative Comparison of Radical Scavenging Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard spectrophotometric methods for evaluating the radical scavenging capacity of compounds in vitro.[11][12] A lower IC50 value indicates greater potency.
| Compound | DPPH Scavenging Activity | ABTS Scavenging Activity | Cellular ROS Inhibition |
| Nortrachelogenin | Strong activity, reported to be more effective than BHA and Trolox.[10] | Data not directly reported in comparative studies. | Reduces basal and induced peroxide levels in Jurkat cells.[10] |
| Lariciresinol | Strong activity.[9][13] | Strong activity. IC50: 0.222 ± 0.001 mg/L.[9][14] | Inhibits ROS generation in RAW 264.7 macrophage cells.[7][13] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Caption: Workflow for comparing antioxidant activity.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases.[15] Lignans have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.[3][8]
Mechanistic Insights: A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9] When activated by stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, inducing the transcription of genes for pro-inflammatory enzymes (e.g., iNOS, COX-2) and cytokines (e.g., TNF-α, IL-6).[1][9] Lariciresinol has been shown to exert anti-inflammatory effects by suppressing the NF-κB pathway.[7][16] Nortrachelogenin also inhibits the production of multiple inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting modulation of the iNOS and COX pathways.[17]
Caption: NF-κB signaling pathway as an anti-inflammatory target.
In Vitro Comparison of Anti-inflammatory Effects: The ability to inhibit the production of NO in LPS-stimulated macrophage cell lines (e.g., RAW 264.7, J774) is a standard method for screening anti-inflammatory compounds.[18][19]
| Compound | Cell Line | Key Inhibitory Effects |
| Nortrachelogenin | J774 Murine Macrophages | Inhibited production of NO, PGE2, IL-6, and MCP-1.[17] Reduced iNOS protein expression post-transcriptionally.[17] |
| Lariciresinol | RAW 264.7 Macrophages | Suppresses the NF-κB pathway.[7] Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[8] |
Other Notable Biological Activities
Beyond their antioxidant and anti-inflammatory properties, both lignans exhibit a range of other potentially therapeutic activities.
-
Anticancer Activity: Lariciresinol has shown promise in preclinical models, particularly against hormone-dependent cancers, by modulating estrogen signaling and inducing apoptosis.[7][20] Nortrachelogenin-8'-O-beta-glucoside is reported to inhibit cancer cell proliferation and reduce hormone dependence.[4]
-
Antimicrobial & Antifungal Activity: Lariciresinol demonstrates notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal effects against species like Candida albicans.[7][21] Nortrachelogenin has also been studied for its antifungal properties, which involve inducing ROS and disrupting the cytoplasmic membrane in fungi.[]
-
Antibiofilm Activity: A study has shown that both Nortrachelogenin-8'-O-beta-glucoside and Lariciresinol can inhibit the formation of and promote the dispersion of Listeria monocytogenes biofilms, suggesting a role in combating bacterial persistence.[23]
-
Anti-diabetic Activity: Lariciresinol has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, and to activate insulin signaling pathways, suggesting potential benefits for managing blood sugar levels.[7][20][24]
Experimental Protocols: A Guide to Methodologies
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key in vitro assays discussed in this guide.
DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[11][12]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve Nortrachelogenin-8'-O-beta-glucoside and Lariciresinol in a suitable solvent (e.g., methanol, DMSO) to create a series of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the sample solution (e.g., 50 µL) to each well. Then, add the DPPH solution (e.g., 150 µL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[11]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample. The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This cell-based assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages using the Griess reagent.[18][25]
Caption: Experimental workflow for the NO production assay.
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.[25]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to the wells (final concentration of ~1 µg/mL) to induce an inflammatory response, excluding the negative control wells.[19]
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add an equal volume (50 µL) of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[18][25]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at ~540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[26][27]
-
Cell Preparation: Culture cells (e.g., Jurkat, RAW 264.7) to the desired confluency in a suitable format (e.g., 96-well black plate).
-
Compound Incubation: Treat the cells with Nortrachelogenin-8'-O-beta-glucoside or Lariciresinol at various concentrations for a defined period.
-
Probe Loading: Remove the treatment medium and wash the cells with a buffer (e.g., PBS). Add a working solution of DCFH-DA (e.g., 10-20 µM) and incubate for 30-45 minutes at 37°C in the dark.[26][27] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.
-
Induction of Oxidative Stress (Optional): To test the protective effects, after probe loading, cells can be washed and then treated with a known ROS inducer (e.g., H2O2, tert-butyl hydroperoxide).
-
Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer with excitation at ~495 nm and emission at ~529 nm.[26]
Conclusion and Future Perspectives
Both Nortrachelogenin-8'-O-beta-glucoside and Lariciresinol are potent bioactive lignans with significant therapeutic potential.
-
Lariciresinol stands out for its well-documented role as a dietary precursor to enterolignans and its established mechanisms of action, particularly the modulation of the NF-κB and Nrf2 pathways.[3][7][16] Its activities are broad, encompassing antioxidant, anti-inflammatory, anticancer, and anti-diabetic effects.[2][20]
-
Nortrachelogenin-8'-O-beta-glucoside and its aglycone, Nortrachelogenin, demonstrate powerful antioxidant and anti-inflammatory activities, in some cases appearing more potent than standard reference compounds in direct radical scavenging.[10][17] Its post-transcriptional regulation of iNOS presents a unique mechanistic aspect worthy of further investigation.[17]
Future Research Directions: While the existing data is promising, several areas require further exploration. Direct, head-to-head comparative studies using standardized protocols and a wider range of cell lines are crucial for definitive efficacy comparisons. Elucidating the precise molecular targets of Nortrachelogenin-8'-O-beta-glucoside and understanding the impact of its glucoside moiety on bioavailability and activity in vivo are critical next steps. Ultimately, advancing these compounds from in vitro characterization to preclinical in vivo models will be essential to validate their potential as novel therapeutic agents.
References
- Grokipedia. (n.d.). Lariciresinol.
- Caring Sunshine. (n.d.). Relationship: Inflammation and Lariciresinol.
- MedchemExpress.com. (n.d.). Lariciresinol | Natural Product.
- Unknown Source. (2026, February 1). Lariciresinol: a potent natural compound with diverse therapeutic and health benefits.
- Benchchem. (n.d.). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds.
- Zhao, X., et al. (2023, May 21). Lariciresinol protects rats from complete Freund's adjuvant induced arthritis in rats via modulation of transforming growth factor-β and nuclear factor kappa B pathway: An in vivo and in silico study. PubMed.
- MedchemExpress.com. (n.d.). Nortrachelogenin-8'-O-β-glucoside | Natural Product.
- Alam, M. A., et al. (n.d.). Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC.
- Rzepa, A., et al. (2022, May 27). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. MDPI.
- Unknown Source. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
- Kallio, J., et al. (2017, April 15). Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse. PubMed.
- Bajpai, V. K., et al. (n.d.). Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7. PMC.
- Benchchem. (n.d.). Application Note and Protocols: In Vitro Anti-inflammatory Assay of Macrocarpal L using Nitric Oxide Production.
- Lee, J. H., et al. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC.
- Benchchem. (n.d.). An In-depth Technical Guide to Bis-5,5-nortrachelogenin and Related Lignan Compounds.
- Lee, S., et al. (2022, December 7). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. MDPI.
- Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
- Unknown Source. (n.d.). Ros Assay Kit INSTRUCTION MANUAL.
- ResearchGate. (n.d.). Mactanamide and lariciresinol as radical scavengers and Fe2+ ion chelators – A DFT study | Request PDF.
- BOC Sciences. (n.d.). CAS 34444-37-6 (Nortrachelogenin).
- ResearchGate. (2025, August 6). (PDF) Analysis of content of (–)-secoisolariciresinol and related polyphenols in different morphological parts and anatomical structures of larch wood from Siberia.
- ResearchGate. (n.d.). Identification and characterization of nortrachelogenin-8.
- Lifeasible. (n.d.). Nortrachelogenin-8'-O-beta-glucoside.
- ResearchGate. (n.d.). In-cells antioxidant potential of pinoresinol and the northrachelogenin....
- CymitQuimica. (n.d.). Nortrachelogenin-8'-O-β-D-glucopyranoside.
- Kim, H. P., et al. (2005, October 31). Molecular Targets of Dietary Polyphenols with Anti-inflammatory Properties. KoreaMed Synapse.
- Mol Nutr Food Res. (2022, May 13). Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lariciresinol: a potent natural compound with diverse therapeutic and health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]
- 6. Nortrachelogenin-8'-O-β-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 7. grokipedia.com [grokipedia.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. Lariciresinol protects rats from complete Freund's adjuvant induced arthritis in rats via modulation of transforming growth factor-β and nuclear factor kappa B pathway: An in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mjas.analis.com.my [mjas.analis.com.my]
- 26. assaygenie.com [assaygenie.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Senior Application Scientist's Guide to the Validation of a Quantitative LC-MS/MS Method for Nortrachelogenin-8'-O-beta-glucoside
This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Nortrachelogenin-8'-O-beta-glucoside (NTG) in a biological matrix, such as human plasma. NTG is a lignan glycoside with potential therapeutic properties, including the inhibition of cancer cell proliferation, making its precise measurement critical for pharmacokinetic and drug metabolism studies.[1]
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental choice, ensuring the resulting analytical method is not only compliant with global regulatory standards but is also robust, reliable, and fit-for-purpose. The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]
The Analytical Challenge: Why LC-MS/MS for NTG?
Nortrachelogenin-8'-O-beta-glucoside is a relatively complex polar molecule, typically present at low concentrations in biological samples after administration.[1][6] The analytical method must be able to distinguish NTG from its metabolites and other endogenous matrix components.
-
High Sensitivity: LC-MS/MS provides the low limits of detection (LOD) and quantification (LOQ) necessary to characterize the full pharmacokinetic profile of NTG.
-
Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the highly specific detection of NTG, even in a complex biological matrix, by monitoring a specific precursor-to-product ion transition. This minimizes interference from other compounds.[7]
-
Speed and Efficiency: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with mass spectrometers offer rapid analysis times, enabling high-throughput sample processing.[8]
The objective of validating this method is to formally demonstrate that it is suitable for its intended purpose, providing trustworthy data for regulatory submissions and critical decision-making in drug development.[5][9]
The Analytical Workflow: From Sample to Result
The entire analytical process must be well-defined and controlled. The following workflow illustrates the critical steps from sample receipt to final data analysis.
Caption: Workflow for the quantification of NTG using LC-MS/MS.
Method Validation: A Framework of Trust
Method validation is the process of establishing, through objective evidence, that the performance characteristics of the method meet the requirements for the intended analytical application.[10] The following sections detail the experimental design for each key validation parameter.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Purity Assessment of Nortrachelogenin-8'-O-beta-glucoside using HPLC-DAD
For researchers, scientists, and drug development professionals, establishing the purity of a natural product isolate like Nortrachelogenin-8'-O-beta-glucoside is a critical, non-negotiable step in ensuring the validity of experimental results and the safety of potential therapeutic agents. High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) stands as a cornerstone technique for this purpose, offering robust, quantitative, and reliable purity analysis.[1]
This guide provides an in-depth, objective comparison of different HPLC-DAD methodologies for the purity assessment of Nortrachelogenin-8'-O-beta-glucoside. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind methodological choices, offering a self-validating framework for researchers to develop and implement purity testing protocols in their own laboratories.
Understanding Nortrachelogenin-8'-O-beta-glucoside and the Imperative of Purity
Nortrachelogenin-8'-O-beta-glucoside is a lignan glucoside, a class of polyphenolic compounds found in various plants.[2][3][4] These compounds are of significant interest due to their potential biological activities, including anticancer properties.[2] Given that minor impurities can significantly alter biological and toxicological profiles, rigorous purity assessment is paramount.
Chemical Properties of Nortrachelogenin-8'-O-beta-glucoside:
| Property | Value | Source |
| Molecular Formula | C26H32O12 | [2][4] |
| Molecular Weight | 536.53 g/mol | [2][4] |
| CAS Number | 858127-38-5 | [3][5] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |
The presence of a chromophore within the structure of Nortrachelogenin-8'-O-beta-glucoside makes it an ideal candidate for analysis by HPLC with UV-Vis detection, specifically using a Diode Array Detector (DAD), which can provide spectral information to aid in peak identification and purity assessment.
The Power of HPLC-DAD in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[6][7] When coupled with a Diode Array Detector (DAD), it provides a three-dimensional data set (time, absorbance, and wavelength), which is invaluable for purity assessment.
The fundamental principle lies in the differential partitioning of the analyte and any impurities between a stationary phase (the column) and a mobile phase (the solvent). The DAD records the UV-Vis spectrum of the eluent at each point in time, allowing for the assessment of peak purity. A pure peak should exhibit a consistent spectrum across its entire width.
The following diagram illustrates the typical workflow for purity assessment using HPLC-DAD:
Caption: Workflow for Purity Assessment using HPLC-DAD.
Comparative Analysis of HPLC-DAD Methodologies
The choice of HPLC parameters can significantly impact the resolution and accuracy of the purity assessment. Here, we compare two hypothetical reversed-phase HPLC methods to illustrate the importance of method optimization.
Experimental Protocols
Method A: Rapid Screening Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: 280 nm for quantification, with spectral scanning from 200-400 nm.
Method B: High-Resolution Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol
-
-
Gradient: 30-70% B over 30 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
DAD Wavelength: 280 nm for quantification, with spectral scanning from 200-400 nm.
Rationale for Methodological Differences:
The primary distinction between Method A and Method B lies in the column dimensions, particle size, and gradient steepness. Method B, with its smaller particle size and narrower column, is designed to provide higher theoretical plates and thus, superior resolution. The shallower gradient over a longer time in Method B is intended to better separate closely eluting impurities. The choice of methanol over acetonitrile in Method B can also alter the selectivity of the separation.
Hypothetical Comparative Data
The following table summarizes the hypothetical results obtained from the analysis of a single batch of Nortrachelogenin-8'-O-beta-glucoside using both methods.
| Parameter | Method A (Rapid Screening) | Method B (High-Resolution) |
| Retention Time (Main Peak) | 8.52 min | 15.78 min |
| Number of Impurities Detected | 2 | 4 |
| Resolution (Main Peak and Closest Impurity) | 1.8 | 3.5 |
| Calculated Purity (% Area) | 98.7% | 97.2% |
| Peak Purity Index (Main Peak) | 0.9995 | 0.9999 |
Interpretation of Results:
The hypothetical data clearly demonstrates the superiority of the high-resolution method (Method B) for accurate purity assessment. While the rapid screening method (Method A) indicated a higher purity, this was due to its inability to resolve two additional minor impurities that were successfully separated by Method B. The higher resolution value in Method B provides greater confidence in the quantification of the main peak and the impurities.
Best Practices for a Self-Validating Purity Assessment Protocol
To ensure the trustworthiness and scientific integrity of the purity assessment, the analytical method itself must be validated. This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The DAD is crucial here, as it allows for peak purity analysis and comparison of spectra to a reference standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of dilutions of a reference standard.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9] This is particularly important for the quantification of low-level impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides further guidance on acceptable adjustments to chromatographic methods.[11][12][13][14]
The following diagram illustrates the logical relationship between these validation parameters:
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Nortrachelogenin-8'-O-β-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 5. Nortrachelogenin-8'-O-beta-glucoside 98% | CAS: 858127-38-5 | AChemBlock [achemblock.com]
- 6. uspbpep.com [uspbpep.com]
- 7. ijpsm.com [ijpsm.com]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. usp.org [usp.org]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
A Comparative Guide: Nortrachelogenin-8'-O-beta-glucoside vs. Standard Antibiotics for Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the persistent battle against bacterial infections, the formation of biofilms remains a formidable challenge, rendering conventional antibiotic therapies significantly less effective. This guide provides an in-depth, technical comparison of a promising natural compound, Nortrachelogenin-8'-O-beta-glucoside (NTG), against standard antibiotics in the context of biofilm inhibition. As Senior Application Scientists, our objective is to present a comprehensive analysis grounded in experimental data to inform and guide future research and development in anti-biofilm strategies.
The Challenge of Bacterial Biofilms: A Bastion of Resistance
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This complex architecture provides a protective barrier against host immune defenses and antimicrobial agents[1][2]. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts[2]. This heightened resistance stems from several factors, including:
-
Limited Antibiotic Penetration: The dense EPS matrix physically impedes the diffusion of antibiotics, preventing them from reaching the bacterial cells within the biofilm[2].
-
Altered Microenvironment: The biofilm creates a unique chemical and metabolic environment, with gradients of nutrients and oxygen. This can lead to a population of slow-growing or dormant "persister" cells that are less susceptible to antibiotics targeting metabolically active cells[1].
-
Genetic Adaptation: The close proximity of bacteria within a biofilm facilitates the exchange of genetic material, including antibiotic resistance genes[3].
The clinical implications of biofilm-associated infections are profound, leading to chronic and recurrent infections that are difficult to eradicate, particularly in the context of medical implants and chronic wounds.
Standard Antibiotics: A Diminishing Arsenal Against Biofilms
Conventional antibiotics, the cornerstone of antibacterial therapy, often struggle to effectively combat biofilm-associated infections. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. However, in the context of biofilms, the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) are more relevant metrics. The MBEC, in particular, is often significantly higher than the MIC, highlighting the challenge of eliminating established biofilms[4][5][6].
Here, we present data for two commonly used antibiotics against prevalent biofilm-forming pathogens:
Vancomycin against Staphylococcus aureus Biofilms
Staphylococcus aureus is a Gram-positive bacterium notorious for its ability to form robust biofilms on medical devices and in soft tissues. Vancomycin, a glycopeptide antibiotic, is a common treatment for methicillin-resistant S. aureus (MRSA) infections. However, its effectiveness against S. aureus biofilms is limited.
| Metric | Concentration (µg/mL) | Bacterial Strain(s) | Observations |
| MBEC | ≥512 | S. aureus (various clinical isolates) | Vancomycin demonstrated no significant activity against established biofilms at clinically achievable concentrations[7]. |
| MBEC | >1024 | S. aureus (clinical isolates) | High concentrations are required to eradicate biofilms, often exceeding levels safe for systemic administration[4]. |
| MBEC | Varies (1 to >8000) | S. aureus (ATCC 29213 and other strains) | Significant variability in MBEC values across different studies and strains highlights the challenge in predicting clinical efficacy against biofilms[6]. |
Ciprofloxacin against Pseudomonas aeruginosa Biofilms
Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen, is a prolific biofilm former, particularly in the lungs of cystic fibrosis patients and on medical implants. Ciprofloxacin, a fluoroquinolone antibiotic, is frequently used to treat P. aeruginosa infections.
| Metric | Concentration (µg/mL) | Bacterial Strain(s) | Observations |
| MBIC | 512 | P. aeruginosa (clinical isolates) | A high concentration is required to inhibit biofilm formation[8][9]. |
| MBEC | 1024 | P. aeruginosa (clinical isolates) | Eradication of established biofilms requires even higher concentrations of ciprofloxacin[8][9]. |
| MBIC (in combination) | 16 (with cefepime) | P. aeruginosa (clinical isolates) | Combination therapy can significantly reduce the MBIC, suggesting a potential strategy to overcome resistance[8]. |
The data clearly illustrates the limitations of standard antibiotics in tackling bacterial biofilms, necessitating the exploration of novel anti-biofilm agents.
Nortrachelogenin-8'-O-beta-glucoside (NTG): A Natural Compound with Anti-Biofilm Potential
Nortrachelogenin-8'-O-beta-glucoside (NTG) is a lignan, a class of polyphenolic compounds found in various plants[10]. Recent research has shed light on its promising anti-biofilm properties, particularly against the foodborne pathogen Listeria monocytogenes.
A study published in Frontiers in Microbiology demonstrated that NTG exhibits significant anti-biofilm activity against L. monocytogenes without affecting bacterial viability[5]. This is a crucial characteristic for an anti-virulence agent, as it may exert less selective pressure for the development of resistance compared to bactericidal antibiotics.
| Metric | Concentration | Bacterial Strain(s) | Observations |
| Biofilm Inhibition | 120 µM | Listeria monocytogenes | Decreased colonization on cantaloupe pieces by approximately 150-fold, and on cut celery and lettuce by 10 to 11-fold[5]. |
| Biofilm Inhibition & Dispersal | Not specified | Listeria monocytogenes | Inhibited the formation of and promoted the dispersion of pre-formed EPS biofilms[11][12]. |
Proposed Mechanism of Action: Targeting Sortase A
The anti-biofilm activity of NTG is believed to be, at least in part, due to its ability to inhibit Sortase A (SrtA)[12][13]. SrtA is a transpeptidase enzyme found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins, including adhesins, to the cell wall[14][15]. These adhesins are critical for the initial attachment of bacteria to surfaces, a key step in biofilm formation[15]. By inhibiting SrtA, NTG can prevent bacterial attachment and subsequent biofilm development. Furthermore, the study on L. monocytogenes suggests that NTG may also promote the detachment of the EPS from the bacterial cells, further disrupting the biofilm structure[11][12].
Comparative Analysis: NTG vs. Standard Antibiotics
It is important to note that a direct head-to-head comparison of NTG and standard antibiotics is not yet available in the scientific literature. The existing data for NTG is on Listeria monocytogenes, while the data for vancomycin and ciprofloxacin is primarily on Staphylococcus aureus and Pseudomonas aeruginosa, respectively. However, we can draw some important inferences:
-
Novel Mechanism of Action: NTG's potential to inhibit Sortase A represents a departure from the mechanisms of many standard antibiotics, which typically target essential cellular processes like cell wall synthesis or DNA replication. This anti-virulence approach may be less likely to drive resistance.
-
Efficacy at Non-lethal Concentrations: NTG has been shown to inhibit biofilm formation at concentrations that do not kill the bacteria[5]. This contrasts with the high, often bactericidal, concentrations of standard antibiotics required to impact biofilms.
-
Potential for Broader Application: While the current data is on L. monocytogenes, the inhibition of Sortase A is a promising strategy against other Gram-positive pathogens that rely on this enzyme for virulence and biofilm formation, including S. aureus.
Experimental Protocols for Biofilm Inhibition Assays
To facilitate further research in this area, we provide a detailed protocol for a standard biofilm inhibition assay.
Crystal Violet Biofilm Inhibition Assay
This widely used method quantifies the total biomass of a biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Test compound (e.g., NTG) and standard antibiotic
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium. The next day, dilute the culture to a standardized optical density (e.g., OD600 of 0.05).
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of the test compound or antibiotic at various concentrations to the wells. Include a vehicle control (e.g., DMSO if the compound is dissolved in it) and a no-treatment control.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel. Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the plate three to four times with water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new plate and measure the absorbance at 590 nm using a microplate reader[16]. The absorbance is proportional to the biofilm biomass.
Visualizing Biofilm Inhibition: Confocal Laser Scanning Microscopy
For a more detailed, three-dimensional analysis of biofilm structure, Confocal Laser Scanning Microscopy (CLSM) is an invaluable tool.
General Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides) in the presence or absence of the test compound.
-
Staining: Use fluorescent stains to visualize different components of the biofilm. Common stains include:
-
SYTO 9 and Propidium Iodide (Live/Dead staining): SYTO 9 stains all bacteria (live and dead) green, while propidium iodide only penetrates and stains dead bacteria red.
-
Concanavalin A (ConA) conjugates: These can be used to stain the exopolysaccharides in the EPS matrix.
-
-
Imaging: Acquire z-stack images of the biofilm using a confocal microscope.
-
Image Analysis: Use software to reconstruct 3D images of the biofilm and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, we provide the following diagrams created using Graphviz.
Caption: Mechanism of Sortase A inhibition by NTG, preventing the anchoring of adhesin proteins to the bacterial cell wall.
Caption: A step-by-step experimental workflow for the Crystal Violet biofilm inhibition assay.
Conclusion and Future Directions
The rise of antibiotic-resistant, biofilm-forming bacteria presents a critical challenge to modern medicine. While standard antibiotics remain indispensable, their limitations in eradicating biofilms are increasingly apparent. Natural compounds like Nortrachelogenin-8'-O-beta-glucoside offer a promising avenue for the development of novel anti-biofilm therapies. Its unique mechanism of action, targeting the virulence factor Sortase A, and its efficacy at non-lethal concentrations, suggest a potential to combat biofilm-associated infections with a lower risk of resistance development.
Further research is imperative to fully elucidate the anti-biofilm spectrum of NTG against a broader range of clinically relevant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Direct comparative studies against standard antibiotics are crucial to ascertain its relative efficacy. Moreover, investigations into synergistic interactions between NTG and conventional antibiotics could unveil powerful combination therapies to overcome the formidable challenge of bacterial biofilms. This guide serves as a foundational resource to stimulate and inform these critical next steps in the fight against chronic bacterial infections.
References
-
Bio-protocol. (2022, September 8). Crystal violet assay. Bio-protocol Exchange. [Link]
-
Cardoso, M. F. S. (2024, March 27). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. ibidi. [Link]
-
Bio-protocol. (n.d.). Biofilm analysis by confocal laser scanning microscopy. Retrieved from [Link]
-
WPI Worcester 2018 Team. (2018, September). Crystal Violet Biofilm Assay. iGEM. [Link]
-
Bio-protocol. (n.d.). 2.8. Confocal Laser Scanning Microscopy (CLSM) of Biofilms. Retrieved from [Link]
- Heydorn, A., Nielsen, A. T., Hentzer, M., Sternberg, C., Givskov, M., Ersbøll, B. K., & Molin, S. (2000).
- O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments: JoVE, (47), 2437.
- Callahan, J. E., & Castaldi, M. J. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. In Tested studies for laboratory teaching (Vol. 37, p. 422).
- Petrova, M., & Tsvetkova, I. (2010). [Susceptibility of Staphylococcus aureus biofilms to vancomycin, gentamicin and rifampin].
- Kart, D., et al. (2021). Sub-Inhibitory Concentrations of Ciprofloxacin Alone and Combinations with Plant-Derived Compounds against P. aeruginosa Biofilms and Their Effects on the Metabolomic Profile of P. aeruginosa Biofilms. Molecules, 26(8), 2167.
- LaPlante, K. L., & Mermel, L. A. (2007). In vitro activities of telavancin and vancomycin against biofilm-producing Staphylococcus aureus, S. epidermidis, and Enterococcus faecalis strains. Antimicrobial agents and chemotherapy, 51(8), 2977–2980.
-
ResearchGate. (n.d.). Sortase A is the target of maple lignans. SrtA inhibition by various maple compounds. [Link]
- Elbakush, A., et al. (2023). Lignan-containing maple products inhibit Listeria monocytogenes biofilms on fresh produce. Frontiers in Microbiology, 14, 1258394.
- Pletzer, D., et al. (2017). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Antibiotics, 6(3), 22.
-
ResearchGate. (n.d.). MBEC values of vancomycin for S. aureus found in a few studies. [Link]
- Zhang, Y., et al. (2025). Enhancing biofilm disruption and bactericidal efficiency using vancomycin-loaded microbubbles in sonodynamic therapy. JAC-Antimicrobial Resistance, 7(1), dlae027.
- Elbakush, A., et al. (2024). Maple compounds prevent biofilm formation in Listeria monocytogenes via sortase inhibition. bioRxiv.
- Ahire, J. J., et al. (2015). Ciprofloxacin-eluting nanofibers inhibits biofilm formation by Pseudomonas aeruginosa and a methicillin-resistant Staphylococcus aureus. PloS one, 10(4), e0123648.
- Khan, A., et al. (2023). Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa. Infectious Diseases and Therapy, 12(10), 2419-2435.
- Elbakush, A., et al. (2024). Maple compounds prevent biofilm formation in Listeria monocytogenes via sortase inhibition. bioRxiv.
- Khan, A., et al. (2023). Investigating Synergistic Effects of Different Antibiotics on Biofilm of Pseudomonas aeruginosa. Preprints.org.
- Perez, L. R. R., et al. (2010). High vancomycin resistance among biofilms produced by Staphylococcus species isolated from central venous catheters. Memorias do Instituto Oswaldo Cruz, 105(8), 959-963.
- Thappeta, K. R., et al. (2020). In-Silico Identified New Natural Sortase A Inhibitors Disrupt S. aureus Biofilm Formation. International journal of molecular sciences, 21(22), 8632.
- Goulter, R. M., et al. (2022). Controlling Listeria monocytogenes growth and biofilm formation using flavonoids. Journal of food protection, 85(1), 58-71.
- Goulter, R. M., et al. (2025). Controlling Listeria monocytogenes Growth and Biofilm Formation Using Flavonoids.
- Zhang, R., et al. (2020). Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria. RSC medicinal chemistry, 11(10), 1184-1193.
- Cascabel, M., et al. (2017). Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development. Molecules, 22(7), 1166.
- [This citation was not used in the final response]
- Flemming, H. C., & Wingender, J. (2010). The biofilm matrix. Nature reviews. Microbiology, 8(9), 623–633.
- Høiby, N., Ciofu, O., & Bjarnsholt, T. (2010). The clinical impact of bacterial biofilms. International journal of oral science, 2(2), 55–65.
- Savage, V. J., Chopra, I., & O'Neill, A. J. (2013). Staphylococcus aureus biofilms promote horizontal transfer of antibiotic resistance. Antimicrobial agents and chemotherapy, 57(4), 1968–1970.
Sources
- 1. [Susceptibility of Staphylococcus aureus biofilms to vancomycin, gemtamicin and rifampin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignan-containing maple products inhibit Listeria monocytogenes biofilms on fresh produce - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. preprints.org [preprints.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Maple compounds prevent biofilm formation in Listeria monocytogenes via sortase inhibition [frontiersin.org]
- 9. Maple compounds prevent biofilm formation in Listeria monocytogenes via sortase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. ibidi.com [ibidi.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
Comparative Cytotoxicity Guide: Lignan Glucosides vs. Aglycones
Executive Summary: The Permeability-Potency Paradox
In the development of lignan-based therapeutics, researchers often encounter a distinct "Permeability-Potency Paradox." Lignan aglycones (e.g., Podophyllotoxin, Arctigenin) typically exhibit nanomolar to low-micromolar IC50 values in vitro due to high lipophilicity and rapid passive diffusion. In contrast, their corresponding glucosides (e.g., Podophyllotoxin-glucoside, Arctiin) often appear inactive or significantly less potent in standard 2D cell culture models.
Crucial Insight: This discrepancy is frequently an artifact of the in vitro model lacking the metabolic machinery (specifically
This guide provides the mechanistic grounding, comparative data, and a validated "Differential Bioconversion Protocol" to accurately assess these compounds.
Mechanistic Comparison: Uptake and Activation
The differential cytotoxicity is governed by Structure-Activity Relationships (SAR) concerning the glycosidic moiety.
Aglycones (The Effectors)
-
Mechanism: High lipophilicity (logP > 2.5) allows rapid passive diffusion across the phospholipid bilayer.
-
Target Interaction: Once intracellular, they bind directly to targets (e.g., Tubulin for Podophyllotoxin, CDK/cyclin partners for Arctigenin).
-
Limitation: Poor aqueous solubility often hampers in vivo bioavailability and formulation.
Glucosides (The Prodrugs)
-
Mechanism: The bulky, hydrophilic sugar moiety (glucose/xylose) prevents passive diffusion. Uptake relies on specific transporters (SGLT1/2 or GLUT) which are often downregulated in certain cancer lines.
-
Activation: Requires hydrolysis by
-glucosidase ( cytosolic or extracellular via microbiome) to release the aglycone. -
Advantage: Superior solubility and metabolic stability.
Pathway Visualization
The following diagram illustrates the divergent cellular fates of these forms.
Figure 1: Cellular uptake mechanisms. Aglycones enter via passive diffusion, while glucosides require enzymatic hydrolysis to regain membrane permeability and activity.
Comparative Data Analysis
The following data aggregates IC50 values from multiple cancer cell lines (A549, MCF-7, HL-60), highlighting the potency shift.
Table 1: Cytotoxicity Profile (IC50 Values)
| Compound Pair | Form | IC50 Range (µM) | Primary Mechanism | Solubility |
| Podophyllotoxin | Aglycone | 0.005 – 0.05 | Tubulin Polymerization Inhibitor | Low |
| Podo-glucoside | Glucoside | 2.7 – 17.0 | Prodrug (Requires hydrolysis) | High |
| Arctigenin | Aglycone | 0.3 – 5.0 | PI3K/Akt Inhibition, mitochondrial apoptosis | Low |
| Arctiin | Glucoside | > 100 (Inactive)* | Prodrug (Requires hydrolysis) | High |
| Phillygenin | Aglycone | 10 – 25 | Anti-inflammatory / Cytostatic | Low |
| Phillyrin | Glucoside | > 200 | Prodrug | High |
*Note: Arctiin is often cited as "inactive" in standard 48h assays but becomes cytotoxic if the cell line expresses high levels of endogenous
Validated Protocol: The Differential Bioconversion Assay
Application Scientist Note: To avoid discarding promising glucoside leads, do not rely solely on a standard MTT/CCK-8 assay. You must validate the "Prodrug Potential" by simulating the hydrolytic environment.
Principle
This assay compares the cytotoxicity of the glucoside in the presence and absence of Almond
Workflow Diagram
Figure 2: Workflow for the Differential Bioconversion Assay to validate lignan glucoside activity.
Detailed Methodology
-
Preparation:
-
Dissolve Lignan Glucoside (e.g., Arctiin) in DMSO (Stock 100 mM).
-
Prepare
-glucosidase solution (from almond, Sigma-Aldrich) in PBS at 20 U/mL (20x stock).
-
-
Seeding: Seed A549 or HepG2 cells at
cells/well in 100 µL media. Incubate 24h. -
Treatment:
-
Control Wells: Add media + Vehicle.
-
Glucoside Wells: Serial dilution of Glucoside (100 µM
0.1 µM). -
Bioconversion Wells: Serial dilution of Glucoside + 1 U/mL final concentration of
-glucosidase.
-
-
Incubation: Incubate for 48 or 72 hours.
-
Readout: Add CCK-8 reagent (10 µL/well), incubate 2h, read OD at 450 nm.
-
Validation Criteria: A valid prodrug effect is confirmed if the Shift Index (SI)
.
Implications for Drug Development[1]
When selecting between an aglycone and a glucoside for lead optimization:
-
Select Aglycones (e.g., Arctigenin) if:
-
You are developing a topical formulation (direct penetration).
-
You are using nanoparticle encapsulation (solubility issues are masked).
-
You require immediate cytotoxic onset.
-
-
Select Glucosides (e.g., Arctiin) if:
-
You are targeting the colon (oral delivery). The glucoside resists stomach acid and is hydrolyzed by the colonic microbiome (high
-glucosidase activity), releasing the active aglycone locally at the tumor site. -
You need to reduce systemic toxicity. Glucosides often show lower toxicity to non-target cells lacking the specific hydrolytic enzymes.
-
References
-
Zi, C., et al. (2019). Glucoside Derivatives of Podophyllotoxin: Synthesis, Physicochemical Properties, and Cytotoxicity.[1] Drug Design, Development and Therapy.
-
Huang, D., et al. (2012). The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway. Oxidative Medicine and Cellular Longevity.
-
Noh, E.M., et al. (2022). Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells.[2] The Korean Journal of Physiology & Pharmacology.
-
Cairns, J.R.K., et al. (2015). β-Glucosidases: Multitasking Enzymes in Chemical Biology. Biomolecules.[3][1][2][4][5][6][7][8][9][10][11]
-
Konoshima, T., et al. (2021). Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata.[12] Molecules.
Sources
- 1. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells [kjpp.net]
- 3. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Microbial β-Glucosidase: Sources, Production and Applications [pubs.sciepub.com]
- 9. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of Nortrachelogenin-8'-O-beta-glucoside
Comparative Mass Spectrometry Guide: Nortrachelogenin-8'-O- -glucoside
Executive Summary & Compound Profile
Nortrachelogenin-8'-O-
Accurate identification requires distinguishing it from its aglycone, its methylated analog (Tracheloside), and other isomeric lignans. This guide details the specific ESI-MS/MS transitions required for unequivocal confirmation.
| Feature | Specification |
| Compound Name | Nortrachelogenin-8'-O- |
| Formula | C |
| Monoisotopic Mass | 536.1894 Da |
| Key Precursor Ions | ESI(-): m/z 535.18 [M-H] |
| Structural Class | 8'-Hydroxy-dibenzylbutyrolactone lignan glycoside |
Experimental Methodology
To replicate the fragmentation patterns described, the following LC-MS/MS conditions are recommended. These protocols ensure sufficient ionization and collision-induced dissociation (CID) energy to observe diagnostic fragments.
Sample Preparation & Extraction
-
Matrix: Dried plant stem/leaf powder (e.g., T. jasminoides).
-
Solvent: 70% Methanol (aq).
-
Method: Ultrasonic extraction (40 kHz, 30 min) followed by centrifugation (12,000 rpm, 10 min).
-
Filtration: 0.22 µm PTFE membrane.
LC-MS/MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (High-Resolution MS required for exact mass).
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode (preferred for lignans due to phenolic nature).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).
-
Mobile Phase:
-
(A) Water + 0.1% Formic Acid[3]
-
(B) Acetonitrile
-
-
Gradient: 10-90% B over 20 min.
-
Collision Energy (CE): Stepped CE (20, 40, 60 eV) to capture both labile sugar losses and stable skeletal cleavages.
Fragmentation Analysis: The "Fingerprint"
The fragmentation of Nortrachelogenin-8'-O-
Primary Fragmentation (Deglycosylation)
In both positive and negative modes, the primary event is the neutral loss of the glucose moiety (162 Da).
-
ESI(-) Transition: m/z 535
m/z 373 [Aglycone-H] -
Mechanism: Heterolytic cleavage of the O-glycosidic bond at C-8'. This yields the deprotonated aglycone, Nortrachelogenin .
Secondary Fragmentation (Aglycone Breakdown)
Once the sugar is removed, the m/z 373 ion undergoes characteristic cleavages associated with 8'-hydroxy-butyrolactone lignans.
-
Loss of Water (H
O, 18 Da):-
m/z 373
355 -
Cause: Dehydration involving the C-8' hydroxyl group (now exposed) and adjacent protons.
-
-
Loss of CO
(44 Da):-
m/z 373
329 -
Cause: Cleavage of the lactone ring.[4] This is diagnostic for butyrolactone lignans.
-
-
Combined Loss (H
O + CO , 62 Da):-
m/z 373
311
-
-
Benzylic Cleavage:
-
m/z 373
137 and 151 -
Cause: Cleavage of the C7-C8 or C7'-C8' bonds, generating characteristic guaiacyl (hydroxy-methoxy-benzyl) fragments.
-
Visualized Pathway
Caption: ESI(-) Fragmentation pathway of Nortrachelogenin-8'-O-glucoside showing sequential loss of glucose, water, and CO2.
Comparative Analysis
Differentiation from similar lignans is critical for accurate annotation.
Vs. Nortrachelogenin (Aglycone)
-
Differentiation: The glycoside elutes earlier (more polar) on Reverse Phase C18 than the aglycone.
-
Spectrum: The MS2 spectrum of the glycoside is identical to the MS2 of the aglycone, but the glycoside has the unique parent ion at m/z 535.
-
Key Check: If you see m/z 373 in MS1, it is the free aglycone. If you see m/z 535 in MS1 that fragments to 373, it is the glycoside.
Vs. Matairesinol Glycosides
Matairesinol lacks the 8'-OH group found in Nortrachelogenin.
-
Matairesinol Aglycone Mass: m/z 357 (Neg).
-
Fragmentation: Matairesinol shows a dominant CO
loss (m/z 313) but lacks the intense [M-H-H O] peak observed in Nortrachelogenin (due to the absence of the 8'-OH).
Vs. Tracheloside (Trachelogenin-glucoside)
Trachelogenin has a methyl group at C-8' (Quaternary C), whereas Nortrachelogenin has a proton.
-
Tracheloside Mass: m/z 549 [M-H]
. -
Shift: All corresponding fragments are shifted by +14 Da (CH
) compared to Nortrachelogenin.
Diagnostic Ion Table
| Compound | Precursor (ESI-) | Primary Fragment (Base Peak) | Diagnostic Secondary Fragments |
| Nortrachelogenin-8'-O-glc | 535 | 373 (Aglycone) | 355 (-H |
| Nortrachelogenin (Aglycone) | 373 | 355 / 329 | 311, 151, 137 |
| Matairesinol-4'-O-glc | 519 | 357 (Aglycone) | 313 (-CO |
| Tracheloside | 549 | 387 (Aglycone) | 369 (-H |
Decision Workflow for Identification
Use this logic gate to confirm the presence of Nortrachelogenin-8'-O-
Caption: Step-by-step MS decision tree for identifying Nortrachelogenin-8'-O-beta-glucoside.
References
-
Tan, X. Q., et al. (2005).[] "Lignans from Trachelospermum jasminoides." Planta Medica, 71(1), 93-95.[] Link
-
Eklund, P. C., et al. (2008).[6] "Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry." Journal of Mass Spectrometry, 43(1), 97-107.[6] Link
-
Zhu, M., et al. (2015). "Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV." Molecules, 20(5), 8108-8127. Link
-
TargetMol. "Nortrachelogenin-8'-O-beta-glucoside Product Data." Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nortrachelogenin-8'-O-β-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 3. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 6. Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Nortrachelogenin-8'-O-beta-glucoside extraction methods
Executive Summary
Nortrachelogenin-8'-O-beta-glucoside (NTG) is a dibenzylbutyrolactone lignan glycoside exhibiting significant antiviral (HIV-1), anti-inflammatory, and anti-biofilm activities.[1][2] It is primarily isolated from Trachelospermum jasminoides (Star Jasmine), Trachelospermum asiaticum, and Acer (Maple) species.
Achieving reproducible extraction of NTG is complicated by two factors:
-
Glycosidic Bond Instability: The
-glucoside linkage is susceptible to hydrolysis under high-thermal stress or acidic conditions, often converting NTG into its aglycone, Nortrachelogenin. -
Matrix Interference: Co-extraction of lipids and chlorophylls in Trachelospermum leaves/stems interferes with downstream HPLC quantification.
This guide compares extraction methodologies to establish a self-validating, reproducible workflow for researchers.
Methodological Comparison
The following table contrasts the three primary extraction techniques evaluated for lignan glycoside recovery.
| Feature | Method A: Cold Maceration (Benchmark) | Method B: Ultrasound-Assisted (UAE) | Method C: Soxhlet Extraction |
| Principle | Passive diffusion at ambient temp. | Acoustic cavitation disrupts cell walls. | Continuous thermal reflux. |
| Solvent System | 80% Methanol or Ethanol | 70-80% Methanol | 100% Methanol |
| Temperature | 20–25°C | 40–50°C | 65–80°C |
| Time Efficiency | Low (24–72 hours) | High (30–60 mins) | Medium (4–6 hours) |
| Reproducibility (RSD) | High (<3%) | Medium (3–6%)* | Low (>8%) |
| Glycoside Stability | Excellent | Good (if Temp < 60°C) | Poor (Thermal degradation) |
| Yield | Moderate | High | Moderate (Losses via hydrolysis) |
> Note: UAE reproducibility depends heavily on fixed probe position and consistent frequency (kHz).
Critical Control Points (Expertise & Causality)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following parameters must be controlled. These are not just steps; they are the mechanistic reasons why extractions fail.
A. Solvent Polarity Matching
NTG is a glycoside, making it moderately polar.
-
Error: Using 100% Hexane/Ethyl Acetate initially will fail to extract NTG.
-
Correction: Use 80% Methanol (aq) . The water component swells the plant cellulose, allowing the organic solvent to penetrate and solubilize the lignan.
-
Validation: If the crude extract is oily/green, the water content was too low. If it is mucilaginous, the water content was too high.
B. Thermal Degradation Threshold
Lignan glycosides can undergo hydrolysis or epimerization above 60°C.
-
Protocol: Maintain extraction temperatures below 50°C .
-
Evidence: Studies on Trachelospermum lignans utilize cold maceration or low-temp reflux to preserve the glycosidic moiety [1].
C. Defatting Pre-treatment
Trachelospermum stems contain waxy lipids.
-
Step: Pre-wash plant powder with n-Hexane or Petroleum Ether .
-
Causality: Lipids coat the solid matrix, preventing polar solvents (MeOH) from accessing the cellular contents. Removing them increases NTG yield by up to 15%.
Standardized Protocol: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol balances yield with stability. It is faster than maceration and safer than Soxhlet.
Reagents:
-
Dried Trachelospermum jasminoides stems (ground to 40-60 mesh).
-
n-Hexane (HPLC Grade).
-
Methanol (HPLC Grade).
-
Formic Acid (0.1%).[3]
Workflow:
-
Pre-treatment (Defatting):
-
Mix 10g plant powder with 50mL n-Hexane.
-
Sonicate for 10 min at 25°C.
-
Centrifuge (4000 rpm, 5 min) and discard supernatant .
-
Air-dry the pellet.[4]
-
-
Extraction:
-
Clarification:
-
Centrifuge at 8000 rpm for 10 min.
-
Filter supernatant through a 0.45 µm PTFE membrane.
-
-
Enrichment (Optional for Purity):
-
Evaporate MeOH. Resuspend in water.
-
Partition with n-Butanol (n-BuOH) .[3] NTG concentrates in the n-BuOH fraction [2].
-
Visualization of Extraction Logic
The following diagram illustrates the decision logic and fractionation pathway to isolate NTG from the raw matrix.
Figure 1: Fractionation workflow targeting Nortrachelogenin-8'-O-beta-glucoside (NTG). The n-BuOH fraction represents the optimal polarity window for glycoside recovery.
Quality Control & Validation Metrics
To validate the reproducibility of your extraction, analyze the n-BuOH fraction using HPLC-DAD.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase:
-
Gradient: 10-90% B over 30 mins.
-
Detection: 280 nm (Lignan characteristic absorption).
Acceptance Criteria:
| Parameter | Acceptance Limit | Interpretation |
|---|---|---|
| Recovery | 95% - 105% | High extraction efficiency. |
| RSD (Inter-day) | < 5.0% | Method is stable across days. |
| Resolution (Rs) | > 1.5 | NTG peak is distinct from tracheloside. |
| Tailing Factor | 0.9 - 1.2 | No secondary interactions with column. |
Troubleshooting:
-
Low Yield: Check if the extraction temperature was too low (<30°C) or if the plant particle size was too large (>60 mesh).
-
Peak Broadening: Acidify mobile phase (ensure 0.1% formic acid) to suppress ionization of phenolic hydroxyls.
References
-
Tan, J. et al. (2005). "Lignans from Trachelospermum jasminoides." Planta Medica. This study establishes the baseline isolation of NTG and related glycosides using methanol extraction and silica gel chromatography.
-
Kim, K.H. et al. (2020). "Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking." Biomolecules.[1][2][3][4][5][6][7][8][9] Provides detailed fractionation data confirming the concentration of lignan glycosides in n-BuOH fractions.
-
Maisuria, B.B. et al. (2015). "Lignan-containing maple products inhibit Listeria monocytogenes biofilms."[2] Applied and Environmental Microbiology. Identifies NTG in maple extracts and validates its biological activity.[2]
-
Zhang, J. et al. (2013).[10] "A new isoflavonoid glycoside from the aerial parts of Trachelospermum jasminoides."[10] Chinese Journal of Natural Medicines. Discusses the chromatographic separation of glycosides from this genus.
Sources
- 1. Nortrachelogenin-8'-O-beta-glucoside | CAS:858127-38-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. docta.ucm.es [docta.ucm.es]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A new isoflavonoid glycoside from the aerial parts of <i>Trachelospermum jasminoides</i> [cjnmcpu.com]
A Comparative Guide to the Therapeutic Efficacy of Nortrachelogenin-8'-O-beta-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of the therapeutic potential of Nortrachelogenin-8'-O-beta-glucoside and its aglycone, Nortrachelogenin. As a Senior Application Scientist, this document synthesizes available preclinical data to offer insights into its anti-inflammatory, anti-cancer, and anti-biofilm properties, comparing its performance against established therapeutic agents.
Introduction to Nortrachelogenin-8'-O-beta-glucoside
Nortrachelogenin-8'-O-beta-glucoside is a lignan glycoside, a class of polyphenolic compounds of plant origin. It is naturally found in species such as Pulsatilla koreana and Trachelospermum jasminoides[1]. Lignans have garnered significant interest in the scientific community for their diverse pharmacological activities[2]. This guide will delve into the therapeutic efficacy of this specific compound and its aglycone, Nortrachelogenin, in key areas of biomedical research.
Anti-Inflammatory Efficacy: A Comparative Analysis
Nortrachelogenin, the aglycone of Nortrachelogenin-8'-O-beta-glucoside, has demonstrated notable anti-inflammatory properties. A key mechanism of its action is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a critical regulator of inflammatory responses.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
In vitro studies have shown that Nortrachelogenin can significantly reduce the production of key inflammatory mediators. In a murine macrophage cell line (J774), Nortrachelogenin inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1)[3]. The inhibitory concentration (IC50) for the suppression of the NF-κB signaling pathway induced by TNF-α has been reported to be 49.4 µM[4]. This suggests a direct modulatory effect on the core inflammatory cascade.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The anti-inflammatory potential of Nortrachelogenin has been confirmed in the well-established carrageenan-induced paw edema model in mice[3]. This model mimics the acute inflammatory response. While specific dose-response data for Nortrachelogenin in this model is not extensively detailed in the available literature, its ability to reduce paw inflammation is evident[3].
For a comparative perspective, we can examine the efficacy of a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin , in the same model.
| Compound | Animal Model | Doses Administered (mg/kg) | Observed Inhibition of Paw Edema | Reference |
| Nortrachelogenin | Mouse | Not specified in detail | Reduced carrageenan-induced paw inflammation | [3] |
| Indomethacin | Mouse | 10, 15, 20 | 36.15%, 32.07%, 57.09% inhibition, respectively | [5] |
| Indomethacin | Rat | 5 | Significant inhibition of post-carrageenan edema | [6] |
| Indomethacin | Mouse | 20 | Significant inhibition after 4 hours | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Typically, male or female mice or rats are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Treatment Administration: The test compound (e.g., Nortrachelogenin) or the standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, a solution of carrageenan (typically 1%) is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treated group compared to the control group.
Signaling Pathway: Nortrachelogenin's Anti-inflammatory Action
Caption: Proposed mechanism of Nortrachelogenin's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Anti-Cancer Potential: A Focus on Chemosensitization
While direct cytotoxic data for Nortrachelogenin-8'-O-beta-glucoside is limited, its aglycone, Nortrachelogenin, has been identified as a promising agent for sensitizing cancer cells to apoptosis-inducing therapies, particularly in the context of prostate cancer.
Mechanism of Action: Inhibition of Pro-Survival Pathways
Nortrachelogenin has been shown to be the most efficient among 27 tested lignans in sensitizing prostate cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced cell death[8]. Importantly, this sensitizing effect was not observed in a non-malignant prostate cell line, suggesting a degree of cancer cell specificity[8].
The underlying mechanism involves the inhibition of the Akt signaling pathway, a crucial pro-survival pathway that is often hyperactivated in cancer[8]. By inhibiting Akt, Nortrachelogenin effectively lowers the threshold for apoptosis induction by agents like TRAIL.
Comparative Efficacy: Nortrachelogenin vs. Doxorubicin
A direct comparison of cytotoxic efficacy is challenging due to the lack of IC50 values for Nortrachelogenin. However, we can compare its mechanism to that of a standard chemotherapeutic agent used in prostate cancer, Doxorubicin .
| Compound | Mechanism of Action | Target Cancer Cells | Efficacy Data (IC50) | Reference |
| Nortrachelogenin | Sensitizes to TRAIL-induced apoptosis via Akt pathway inhibition | Prostate Cancer | Not available | [8] |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition | Prostate Cancer (PC3, DU145) | PC3: 908 nM; DU145: 343 nM | [9] |
This comparison highlights a potentially different therapeutic strategy. While Doxorubicin directly induces cell death through DNA damage, Nortrachelogenin acts as a sensitizer, potentially allowing for lower, less toxic doses of other anti-cancer agents.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., PC3, DU145) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Nortrachelogenin) or a standard drug (e.g., Doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathway: Nortrachelogenin's Pro-Apoptotic Action
Caption: Nortrachelogenin sensitizes cancer cells to TRAIL-induced apoptosis by inhibiting the pro-survival Akt signaling pathway.
Anti-Biofilm Potential: Targeting Bacterial Virulence
Preliminary evidence suggests that Nortrachelogenin-8'-O-beta-glucoside and related lignans may possess anti-biofilm properties. This is a critical area of research given the increasing challenge of antibiotic resistance associated with bacterial biofilms.
Mechanism of Action: Inhibition of Sortase A
One of the proposed mechanisms for the anti-biofilm activity of metabolites from Pulsatilla koreana, including Nortrachelogenin-8'-O-beta-glucoside, is the inhibition of sortase A. Sortase A is a bacterial enzyme crucial for anchoring surface proteins to the cell wall, a key step in biofilm formation for many pathogenic bacteria.
Comparative Efficacy: A Need for Quantitative Data
Currently, there is a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Biofilm Eradication Concentration (MBEC) values, for Nortrachelogenin-8'-O-beta-glucoside against bacterial biofilms. To provide a comparative context, we can look at the MIC of a standard antibiotic, Ciprofloxacin , against Listeria monocytogenes, a foodborne pathogen known for its biofilm-forming capabilities.
| Compound | Target Bacterium | Efficacy Data (MIC) | Reference |
| Nortrachelogenin-8'-O-beta-glucoside | Listeria monocytogenes (presumed) | Not available | - |
| Ciprofloxacin | Listeria monocytogenes | 2.3 to 6.0 µg/mL | [10] |
The MIC for Ciprofloxacin provides a benchmark against which the future quantitative data for Nortrachelogenin-8'-O-beta-glucoside can be compared.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Listeria monocytogenes) is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Anti-Biofilm Activity Assessment
Caption: A typical experimental workflow for assessing the anti-biofilm activity of a test compound.
Conclusion and Future Directions
Nortrachelogenin-8'-O-beta-glucoside and its aglycone, Nortrachelogenin, represent promising natural compounds with multifaceted therapeutic potential. The available preclinical evidence strongly supports their anti-inflammatory effects through the inhibition of the NF-κB pathway. In the realm of oncology, Nortrachelogenin's ability to sensitize prostate cancer cells to apoptosis-inducing agents by targeting the Akt pathway presents an exciting avenue for combination therapies. The anti-biofilm properties, while less characterized quantitatively, suggest a potential role in combating antibiotic-resistant infections.
Future research should focus on obtaining more robust quantitative data, including dose-response relationships for its anti-inflammatory effects in vivo, direct cytotoxic IC50 values against a broader range of cancer cell lines, and MIC/MBEC values against various pathogenic bacterial and fungal biofilms. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of future preclinical and clinical studies. The development of structure-activity relationships for Nortrachelogenin and its derivatives could also lead to the synthesis of even more potent and selective therapeutic agents.
References
- Low-Level Tolerance to Fluoroquinolone Antibiotic Ciprofloxacin in QAC-Adapted Subpopulations of Listeria monocytogenes. (2021). MDPI.
- Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prost
- A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects. (2025). PMC.
- Mouse paw edema.
- Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse. (2017). PubMed.
- Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflamm
- Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI.
- Nortrachelogenin-8'-O-β-glucoside. MedchemExpress.com.
- Nortrachelogenin | CAS:34444-37-6 | Manufacturer ChemFaces. ChemFaces.
- The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling. (2013). PubMed.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. (2021). Journals.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nortrachelogenin | CAS:34444-37-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. annexpublishers.com [annexpublishers.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 8. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-Level Tolerance to Fluoroquinolone Antibiotic Ciprofloxacin in QAC-Adapted Subpopulations of Listeria monocytogenes | MDPI [mdpi.com]
Safety Operating Guide
Nortrachelogenin-8'-O-beta-glucoside proper disposal procedures
Executive Summary: Operational Directive
Immediate Action Required: Treat Nortrachelogenin-8'-O-beta-glucoside (CAS: 858127-38-5) as a Category A Hazardous Chemical Waste with specific attention to Aquatic Toxicity (H400) .[1]
Do NOT dispose of this compound via municipal drainage (sink) or general laboratory trash.[1] Although it is a natural phytochemical, the bioactive nature of the lignan scaffold and its established aquatic toxicity profile mandates strict segregation from the water cycle.[1]
Disposal Classification:
-
RCRA Status (USA): Non-listed, but characteristic hazardous waste (Toxic/Ecotoxic).[1]
-
Destruction Method: High-Temperature Incineration (via licensed contractor).[1]
Chemical Profile & Hazard Assessment
To ensure safe handling, researchers must understand the why behind the protocol.[1] The disposal strategy is dictated by the compound's stability and biological activity.
| Property | Data | Operational Implication |
| Molecular Formula | C₂₆H₃₂O₁₂ | Organic waste stream compatible.[1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol.[1] | Do not use water as the primary cleaning agent for spills; use alcohol to solubilize.[1] |
| Stability | Glycosidic bond (C8'-O-Glc) is hydrolyzable.[1] | Acidic waste streams may cleave the sugar, releasing the aglycone (Nortrachelogenin), which is lipophilic and more toxic.[1] |
| Toxicity Profile | H400: Very toxic to aquatic life. | Zero-discharge policy. All rinsate must be captured.[1] |
Scientist's Insight: The glycoside moiety increases water solubility compared to the aglycone, potentially facilitating transport into aquatic environments if mishandled.[1] Once in the environment, microbial hydrolysis releases the bioactive lignan core.[1] Therefore, we treat the glycoside with the same rigor as the parent toxin.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance/Lyophilized Powder)[2]
-
Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or amber glass jar.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the jar into the Solid Organic Waste drum.
B. Liquid Waste (Stock Solutions/Reaction Mixtures)
The disposal route depends heavily on the solvent system used.[1]
-
Determine Solvent Base:
-
Aqueous Mixtures (>5% Water):
-
Rinsing:
Spill Management & Emergency Response
Core Principle: Containment over Dilution.[1] Never wash a spill into a floor drain.[1]
Scenario A: Dry Powder Spill
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear nitrile gloves, lab coat, and N95 dust mask (to prevent inhalation of bioactive dust).[1]
-
Action: Cover the spill with a damp paper towel (dampened with methanol or water) to prevent dust generation.[1]
-
Cleanup: Scoop the damp material into a hazardous waste jar. Wipe the surface with methanol.[1]
Scenario B: Liquid Spill (Solution)
-
Absorb: Use vermiculite, sand, or commercial spill pads.[1]
-
Collect: Transfer saturated absorbent to a sealed bag/container.
-
Decontaminate: Scrub the area with soap and water; collect all wash water as hazardous waste.[1]
Visualized Workflows
Figure 1: Disposal Decision Tree
A logical flow to determine the correct waste stream based on physical state and solvent composition.
Caption: Operational decision matrix for segregating Nortrachelogenin glycoside waste streams to ensure environmental compliance.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of accidental release.
Caption: Step-by-step containment and cleanup workflow to prevent exposure and environmental release.
References
-
PubChem. (2025).[1] Nortrachelogenin (Aglycone) - Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link][1]
-
Environmental Marketing Services. (2024). Laboratory Chemical Disposal Guidelines. Retrieved from [Link][1]
-
University of British Columbia. (2025).[1] Laboratory Hazardous Waste Management Manual. Retrieved from [Link]
Sources
- 1. Nortrachelogenin | C20H22O7 | CID 394846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nortrachelogenin-8'-O-beta-glucoside 98% | CAS: 858127-38-5 | AChemBlock [achemblock.com]
- 3. Nortrachelogenin-8'-O-β-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nortrachelogenin-8'-O-beta-glucoside - Lifeasible [lifeasible.com]
- 6. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 7. Laboratory waste | lnu.se [lnu.se]
Personal Protective Equipment (PPE) & Handling Guide: Nortrachelogenin-8'-O-beta-glucoside
Executive Safety Summary
Compound: Nortrachelogenin-8'-O-beta-glucoside (Lignan glycoside) CAS: 858127-38-5 (General reference for isomer class) Physical State: Solid Powder Bioactivity Warning: This compound is a bioactive lignan capable of crossing the blood-brain barrier (BBB) . Research indicates potential Central Nervous System (CNS) activity.[] Core Directive: Treat as a Potent Bioactive Agent . Do not handle on open benchtops.
Immediate Action Required:
-
Inhalation Risk: High. Use Engineering Controls (Fume Hood).
-
Dermal Risk: High (especially in solution).
-
Solvent Vector: Commonly dissolved in DMSO, which permeates skin rapidly and carries the compound into the bloodstream.
Risk Profile & Hazard Stratification
As a Senior Application Scientist, I must emphasize that "No GHS Signal Word" does not mean "Safe." For phytochemicals like Nortrachelogenin-8'-O-beta-glucoside, specific toxicological data is often incomplete. Therefore, we apply the Precautionary Principle .
| Hazard Vector | Mechanism of Action | Risk Level | Scientific Rationale |
| Inhalation | Airborne Dust | CRITICAL | As a glycoside, the particle size can be very fine. Inhalation allows direct entry into the circulatory system, bypassing first-pass metabolism. Given its ability to cross the BBB, inhalation could lead to rapid CNS effects. |
| Dermal (Solid) | Surface Contact | MODERATE | Solid powder transfer is low risk if skin is intact, but cross-contamination to mucous membranes (rubbing eyes) is a major pathway. |
| Dermal (Solution) | Solvent Carrier | CRITICAL | When dissolved in DMSO (dimethyl sulfoxide), the barrier function of the skin is compromised. DMSO acts as a "Trojan Horse," dragging the lignan directly into the bloodstream. |
Personal Protective Equipment (PPE) Protocol
This protocol is designed to create a self-validating safety redundancy. Do not deviate from these specifications.
A. Respiratory Protection[2][3][4]
-
Standard Operation (Milligram quantities): Handling must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood certified for particulate containment.
-
Outside Containment: If weighing must occur outside a hood (strongly discouraged), a P100 / N99 Respirator is mandatory. Surgical masks provide zero protection against chemical dust.
B. Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Why? Safety glasses allow dust to bypass the lens via air currents. Goggles seal the ocular cavity, preventing absorption through the tear ducts.
C. Hand Protection (The "Double-Glove" System)
The choice of glove material is dictated by the solvent you will eventually use.
| Layer | Material | Thickness | Function |
| Inner Layer | Nitrile | 4 mil | Biological barrier; protects skin if outer glove breaches. |
| Outer Layer | Nitrile (High Dexterity) | 5-6 mil | Sacrificial layer. MUST BE CHANGED IMMEDIATELY upon splash. |
| Alternative | Butyl Rubber | >10 mil | Required if handling >100mL of DMSO solution (immersion risk). |
Critical Note on DMSO: Thin nitrile gloves have a breakthrough time of <5 minutes for DMSO. If you splash DMSO containing Nortrachelogenin-8'-O-beta-glucoside on your glove, the solvent will penetrate and carry the drug to your skin before you feel "wetness." Protocol: Splash
Peel Outer GloveReplace.
D. Body Protection
-
Standard: Lab coat (buttoned to collar), long pants, closed-toe shoes.
-
High Purity/High Quantity: Tyvek® wrist sleeves or a disposable Tyvek® lab coat to prevent dust accumulation on fabric clothing, which can migrate outside the lab.
Operational Workflow: Step-by-Step
Phase 1: Preparation
-
Static Control: Lignan glycosides are often static-prone. Use an anti-static gun or ionizer bar in the weighing chamber to prevent "flying powder."
-
Surface Prep: Line the fume hood work surface with a disposable absorbent pad (plastic side down) to capture any micro-spills.
Phase 2: Weighing & Solubilization
-
Don PPE: Follow the order: Gown
Mask/Respirator Goggles Inner Gloves Outer Gloves. -
Transfer: Move the vial into the hood. Open the vial only inside the hood.
-
Weighing: Use a pre-tared spatula. Do not tap the spatula on the side of the vessel (creates aerosol).
-
Solubilization: Add solvent (e.g., DMSO/Methanol) slowly down the side of the vial.
-
Seal: Cap tightly and Parafilm® the closure immediately.
Phase 3: Decontamination
-
Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened with 70% Ethanol or Methanol before removing it from the hood.
-
Waste: Dispose of the absorbent pad and outer gloves into the solid chemical waste bin inside the hood.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the critical control points (CCPs) for handling this bioactive agent.
Figure 1: Operational workflow emphasizing the containment zone (Critical Safety Loop) where exposure risk is highest.
Emergency Response
-
Inhalation: Move to fresh air immediately. Seek medical attention. Inform responders that the substance is a CNS-active glycoside .
-
Skin Contact (Powder): Wash with soap and water for 15 minutes.
-
Skin Contact (DMSO Solution): DO NOT scrub (scrubbing increases DMSO absorption). Rinse gently with copious water for 20 minutes.
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.
Disposal & Environmental Compliance
-
Classification: Non-RCRA Regulated (unless mixed with regulated solvents), but treat as Hazardous Organic Chemical Waste .
-
Liquids: Collect in "Organic Waste - Halogen Free" (if DMSO/MeOH) or "Organic Waste - Halogenated" (if DCM is used).
-
Solids: Vials, contaminated gloves, and weighing boats must go into Solid Chemical Waste containers. Do not use regular trash.
-
Sink Disposal: STRICTLY PROHIBITED. Lignans are bioactive and can disrupt aquatic ecosystems.
References
-
PubChem. (n.d.). Nortrachelogenin. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved October 26, 2023, from [Link]
-
EHS University of Washington. (n.d.). Chemical Glove Selection Guide (DMSO Permeation). Retrieved October 26, 2023, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
